Product packaging for Pyrazosulfuron-ethyl(Cat. No.:CAS No. 93697-74-6)

Pyrazosulfuron-ethyl

Cat. No.: B166691
CAS No.: 93697-74-6
M. Wt: 414.40 g/mol
InChI Key: BGNQYGRXEXDAIQ-UHFFFAOYSA-N
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Description

Pyrazosulfuron-ethyl is a member of pyrazoles.
structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H18N6O7S B166691 Pyrazosulfuron-ethyl CAS No. 93697-74-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 5-[(4,6-dimethoxypyrimidin-2-yl)carbamoylsulfamoyl]-1-methylpyrazole-4-carboxylate
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C14H18N6O7S/c1-5-27-12(21)8-7-15-20(2)11(8)28(23,24)19-14(22)18-13-16-9(25-3)6-10(17-13)26-4/h6-7H,5H2,1-4H3,(H2,16,17,18,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGNQYGRXEXDAIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C)S(=O)(=O)NC(=O)NC2=NC(=CC(=N2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C14H18N6O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9058496
Record name Pyrazosulfuron-ethyl
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Molecular Weight

414.40 g/mol
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CAS No.

93697-74-6
Record name Pyrazosulfuron-ethyl
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Record name Pyrazosulfuron-ethyl [ISO:BSI]
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Record name Pyrazosulfuron-ethyl
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Record name 1H-Pyrazole-4-carboxylic acid, 5-[[[[(4,6-dimethoxy-2-pyrimidinyl)amino]carbonyl]amino]sulfonyl]-1-methyl-, ethyl ester
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Record name PYRAZOSULFURON-ETHYL
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Foundational & Exploratory

In-Depth Technical Guide to the Mechanism of Action of Pyrazosulfuron-ethyl

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrazosulfuron-ethyl is a pre- and post-emergence sulfonylurea herbicide that provides broad-spectrum control of annual and perennial broad-leaved weeds and sedges in rice cultivation. Its herbicidal activity stems from the inhibition of acetolactate synthase (ALS), a critical enzyme in the biosynthesis of branched-chain amino acids in plants. This technical guide delineates the core mechanism of action of this compound, presenting key quantitative data on its efficacy, detailed experimental protocols for relevant assays, and visual representations of the biochemical pathways and experimental workflows involved.

Introduction

This compound is a systemic herbicide that is absorbed by the roots and/or leaves of plants and translocated to the meristematic tissues.[1] As a member of the sulfonylurea class of herbicides, its mode of action is the specific inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[1][2] This enzyme is pivotal in the biosynthesis of the essential branched-chain amino acids valine, leucine, and isoleucine.[1] The disruption of this pathway leads to the cessation of cell division and plant growth, ultimately resulting in the death of susceptible weed species.[1] The selectivity of this compound in rice is attributed to the rapid metabolic deactivation of the herbicide within the crop.

Core Mechanism of Action: Inhibition of Acetolactate Synthase (ALS)

The primary target of this compound is the enzyme acetolactate synthase (ALS). ALS catalyzes the initial step in the synthesis of branched-chain amino acids, which are essential for protein synthesis and overall plant development. By binding to the ALS enzyme, this compound competitively inhibits its function, preventing the synthesis of these vital amino acids. This leads to a cascade of events, including the cessation of cell division, stunted growth, and eventual death of the plant.

Biochemical Pathway

The biosynthesis of branched-chain amino acids (BCAAs) is a fundamental metabolic pathway in plants. The enzyme acetolactate synthase (ALS) plays a crucial role in the initial condensation reactions of this pathway. This compound acts as a potent inhibitor of this enzyme, thereby disrupting the entire downstream synthesis of valine, leucine, and isoleucine.

BCAA_Pathway cluster_pathway Branched-Chain Amino Acid Biosynthesis cluster_products Products cluster_inhibition Inhibition by this compound Pyruvate Pyruvate ALS Acetolactate Synthase (ALS) EC 2.2.1.6 Pyruvate->ALS alpha_Ketobutyrate α-Ketobutyrate alpha_Ketobutyrate->ALS ThDP Thiamine Diphosphate (Cofactor) ThDP->ALS Acetolactate α-Acetolactate ALS->Acetolactate Acetohydroxybutyrate α-Aceto-α-hydroxybutyrate ALS->Acetohydroxybutyrate Valine Valine Acetolactate->Valine Multiple Steps Leucine Leucine Acetolactate->Leucine Multiple Steps Isoleucine Isoleucine Acetohydroxybutyrate->Isoleucine Multiple Steps Pyrazosulfuron_ethyl This compound Pyrazosulfuron_ethyl->ALS Inhibits

Caption: Biochemical pathway of branched-chain amino acid synthesis and inhibition by this compound.

Quantitative Data

The efficacy of this compound as an ALS inhibitor can be quantified through various parameters, including the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). These values provide a measure of the herbicide's potency against the target enzyme from different plant species.

In Vitro ALS Inhibition

The following table summarizes the IC50 values of this compound for the ALS enzyme from susceptible and resistant biotypes of Cyperus difformis.

Plant SpeciesBiotypeIC50 (µM)Reference
Cyperus difformisSusceptible0.027[Dal Magro et al., 2010]
Cyperus difformisResistant> 100[Dal Magro et al., 2010]
Whole Plant Dose-Response

The following table presents the effective dose of this compound required for 50% growth reduction (GR50) in susceptible and resistant biotypes of various weed species.

Weed SpeciesBiotypeGR50 (g a.i./ha)Resistance Factor (RF)Reference
Cyperus difformisSusceptible1.8-[Merotto et al., 2009]
Cyperus difformisResistant> 1280> 711[Merotto et al., 2009]
Schoenoplectus juncoidesSusceptible3.5-[Kuk et al., 2003]
Schoenoplectus juncoidesResistant150.242.9[Kuk et al., 2003]

Experimental Protocols

In Vitro Acetolactate Synthase (ALS) Inhibition Assay

This protocol is adapted from the methodologies described by Carey et al. (1997) and Vargas et al. (1999) for the determination of ALS activity and its inhibition by herbicides.

Objective: To determine the in vitro inhibitory effect of this compound on the activity of the ALS enzyme extracted from plant tissues.

Materials:

  • Fresh young leaf tissue (e.g., from Cyperus difformis)

  • Extraction Buffer: 0.1 M potassium phosphate buffer (pH 7.5) containing 1 mM sodium pyruvate, 0.5 mM MgCl₂, 0.5 mM thiamine pyrophosphate (TPP), 10 µM FAD, 10% (v/v) glycerol, 5 mM dithiothreitol (DTT), and 10 mM cysteine.

  • Assay Buffer: 0.1 M potassium phosphate buffer (pH 7.0) containing 20 mM sodium pyruvate, 0.5 mM MgCl₂, 0.5 mM TPP, and 10 µM FAD.

  • This compound stock solutions of varying concentrations.

  • Stopping Solution: 6 N H₂SO₄.

  • Colorimetric Reagent A: 0.5% (w/v) creatine.

  • Colorimetric Reagent B: 0.5% (w/v) α-naphthol in 2.5 N NaOH (prepared fresh).

  • Spectrophotometer.

Procedure:

  • Enzyme Extraction:

    • Harvest 1-2 g of fresh young leaf tissue and immediately freeze in liquid nitrogen.

    • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

    • Homogenize the powder in 5 mL of ice-cold extraction buffer.

    • Centrifuge the homogenate at 20,000 x g for 20 minutes at 4°C.

    • Carefully collect the supernatant containing the crude enzyme extract.

  • Enzyme Assay:

    • Prepare reaction tubes containing 450 µL of assay buffer.

    • Add 50 µL of the crude enzyme extract to each tube.

    • Add 50 µL of the appropriate this compound stock solution (or solvent control) to each tube.

    • Incubate the reaction mixtures at 37°C for 60 minutes.

    • Stop the reaction by adding 50 µL of 6 N H₂SO₄.

    • Incubate at 60°C for 15 minutes to allow for the decarboxylation of acetolactate to acetoin.

  • Colorimetric Detection:

    • Add 500 µL of Reagent A (creatine) to each tube and mix.

    • Add 500 µL of Reagent B (α-naphthol) to each tube, mix, and incubate at 60°C for 15 minutes.

    • Cool the tubes to room temperature.

    • Measure the absorbance at 530 nm using a spectrophotometer.

  • Data Analysis:

    • Calculate the percentage of ALS inhibition for each this compound concentration relative to the control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

ALS_Assay_Workflow cluster_workflow In Vitro ALS Inhibition Assay Workflow Start Start Enzyme_Extraction Enzyme Extraction from Plant Tissue Start->Enzyme_Extraction Assay_Setup Assay Setup with Buffer, Enzyme, and this compound Enzyme_Extraction->Assay_Setup Incubation_37C Incubation at 37°C Assay_Setup->Incubation_37C Reaction_Stop Stop Reaction with H₂SO₄ Incubation_37C->Reaction_Stop Decarboxylation Decarboxylation at 60°C Reaction_Stop->Decarboxylation Color_Development Color Development with Creatine and α-Naphthol Decarboxylation->Color_Development Absorbance_Measurement Measure Absorbance at 530 nm Color_Development->Absorbance_Measurement Data_Analysis Data Analysis (IC50 Calculation) Absorbance_Measurement->Data_Analysis End End Data_Analysis->End

Caption: General workflow for the in vitro acetolactate synthase (ALS) inhibition assay.

Concluding Remarks

This compound's mechanism of action is a well-defined process centered on the potent and specific inhibition of the acetolactate synthase enzyme. This targeted action disrupts the synthesis of essential branched-chain amino acids, leading to the effective control of a wide range of broad-leaved weeds and sedges in rice. Understanding the nuances of this mechanism, including the quantitative aspects of enzyme inhibition and the methodologies to assess it, is crucial for the development of new herbicidal compounds, the management of herbicide resistance, and the optimization of weed control strategies in agricultural systems. The data and protocols presented in this guide provide a comprehensive resource for researchers and professionals working in these fields.

References

Pyrazosulfuron-ethyl: An In-depth Technical Guide to its Inhibition of Acetolactate Synthase (ALS)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pyrazosulfuron-ethyl is a potent sulfonylurea herbicide that effectively controls a broad spectrum of weeds by inhibiting the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). This inhibition disrupts the biosynthesis of essential branched-chain amino acids—valine, leucine, and isoleucine—leading to the cessation of cell division and plant growth, and ultimately, plant death. This technical guide provides a comprehensive overview of the mechanism of this compound's inhibition of ALS, detailed experimental protocols for its study, quantitative inhibitory data, and an exploration of the downstream signaling pathways affected by this inhibition.

Mechanism of Acetolactate Synthase (ALS) Inhibition by this compound

This compound is a systemic herbicide, readily absorbed by the roots and leaves of plants and translocated to the meristematic tissues where it exerts its inhibitory effect.[1] The primary molecular target of this compound is the enzyme acetolactate synthase (ALS) (EC 2.2.1.6).[2]

ALS is a critical enzyme in the biosynthetic pathway of the branched-chain amino acids (BCAAs) valine, leucine, and isoleucine.[1] These amino acids are essential for protein synthesis and overall plant development. This compound acts as a non-competitive inhibitor of ALS. This means it does not bind to the active site of the enzyme where the substrates (pyruvate) would normally bind. Instead, it binds to an allosteric site, a secondary location on the enzyme. This binding event induces a conformational change in the enzyme's structure, which in turn alters the active site and prevents the substrates from binding effectively, thus halting the catalytic reaction.

The inhibition of ALS leads to a rapid depletion of the intracellular pool of valine, leucine, and isoleucine. This starvation for essential amino acids is the primary trigger for the herbicidal effects observed in susceptible plants.

dot

cluster_herbicide_action This compound Action cluster_biochemical_pathway Branched-Chain Amino Acid Biosynthesis cluster_cellular_response Cellular Response Pyrazosulfuron_ethyl This compound ALS_Enzyme Acetolactate Synthase (ALS) Pyrazosulfuron_ethyl->ALS_Enzyme Binds to allosteric site Pyruvate Pyruvate BCAAs Valine, Leucine, Isoleucine (BCAAs) ALS_Enzyme->BCAAs Catalyzes synthesis Pyruvate->ALS_Enzyme Substrate Protein_Synthesis Protein Synthesis BCAAs->Protein_Synthesis Cell_Division_Growth Cell Division & Growth Protein_Synthesis->Cell_Division_Growth Plant_Death Plant Death Cell_Division_Growth->Plant_Death

Caption: Mechanism of this compound Inhibition of ALS.

Quantitative Data on ALS Inhibition

The inhibitory potency of this compound against ALS is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the herbicide required to reduce the enzyme's activity by 50%.

Plant SpeciesBiotypeIC50 (µM)Reference
Cyperus difformisSusceptible0.57[3]
Cyperus difformisResistant73.38[3]

Experimental Protocols

Plant Acetolactate Synthase (ALS) Extraction

A detailed protocol for the extraction of ALS from plant tissues is crucial for in vitro inhibition studies.

Materials:

  • Fresh or frozen young leaf tissue

  • Extraction Buffer: 100 mM potassium phosphate buffer (pH 7.5), 10 mM sodium pyruvate, 0.5 mM MgCl₂, 0.5 mM thiamine pyrophosphate (TPP), 10 µM flavin adenine dinucleotide (FAD), 10% (v/v) glycerol, 10 mM β-mercaptoethanol, and 1 mM PMSF.

  • Polyvinylpolypyrrolidone (PVPP)

  • Liquid nitrogen

  • Mortar and pestle

  • Centrifuge (refrigerated)

  • Cheesecloth and Miracloth

Procedure:

  • Harvest young, actively growing leaf tissue and immediately freeze in liquid nitrogen.

  • Grind the frozen tissue to a fine powder in a pre-chilled mortar and pestle.

  • Add 10% (w/w) PVPP to the powdered tissue.

  • Homogenize the powder in 2-4 volumes of ice-cold extraction buffer.

  • Filter the homogenate through four layers of cheesecloth and two layers of Miracloth.

  • Centrifuge the filtrate at 20,000 x g for 30 minutes at 4°C.

  • Carefully collect the supernatant containing the crude enzyme extract.

  • (Optional) For partial purification, perform ammonium sulfate precipitation. Slowly add solid ammonium sulfate to the crude extract to achieve 50% saturation while stirring on ice.

  • Centrifuge at 20,000 x g for 30 minutes at 4°C. Discard the supernatant.

  • Resuspend the pellet in a minimal volume of extraction buffer and desalt using a desalting column (e.g., Sephadex G-25) equilibrated with the same buffer.

  • Determine the protein concentration of the enzyme extract using a standard method (e.g., Bradford assay).

dot

start Start: Young Leaf Tissue freeze Freeze in Liquid Nitrogen start->freeze grind Grind to Fine Powder freeze->grind homogenize Homogenize in Extraction Buffer grind->homogenize filter Filter through Cheesecloth/Miracloth homogenize->filter centrifuge1 Centrifuge (20,000 x g, 30 min, 4°C) filter->centrifuge1 supernatant Collect Supernatant (Crude Enzyme Extract) centrifuge1->supernatant optional_purification Optional: Ammonium Sulfate Precipitation supernatant->optional_purification resuspend_desalt Resuspend Pellet & Desalt optional_purification->resuspend_desalt Proceed protein_assay Determine Protein Concentration optional_purification->protein_assay Skip resuspend_desalt->protein_assay end End: Purified ALS Extract protein_assay->end

Caption: Workflow for Plant Acetolactate Synthase (ALS) Extraction.

In Vitro ALS Enzyme Activity Assay

This assay measures the activity of the extracted ALS enzyme and its inhibition by this compound. The assay is based on the colorimetric detection of acetoin, a product formed from the enzymatic reaction product, acetolactate.

Materials:

  • Extracted ALS enzyme

  • Assay Buffer: 100 mM potassium phosphate buffer (pH 7.0), 100 mM sodium pyruvate, 10 mM MgCl₂, 1 mM TPP, 10 µM FAD.

  • This compound stock solutions (in a suitable solvent like acetone or DMSO, with appropriate solvent controls).

  • 6 N H₂SO₄

  • Creatine solution (0.5% w/v in water)

  • α-naphthol solution (5% w/v in 2.5 N NaOH, freshly prepared)

  • Spectrophotometer or microplate reader capable of measuring absorbance at 525 nm.

Procedure:

  • Prepare a reaction mixture containing the assay buffer and the extracted ALS enzyme.

  • To test for inhibition, add varying concentrations of this compound to the reaction mixture. Include a control with no herbicide.

  • Pre-incubate the mixture at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding the substrate (pyruvate, which is already in the assay buffer).

  • Incubate the reaction at 37°C for 60 minutes.

  • Stop the reaction by adding 50 µL of 6 N H₂SO₄. This also initiates the decarboxylation of acetolactate to acetoin.

  • Incubate at 60°C for 15 minutes to ensure complete conversion to acetoin.

  • Add 100 µL of creatine solution and 100 µL of α-naphthol solution to each reaction. This is the Voges-Proskauer reaction, which develops a red color in the presence of acetoin.

  • Incubate at 60°C for 15 minutes to allow for color development.

  • Measure the absorbance at 525 nm.

  • Calculate the enzyme activity and the percentage of inhibition for each this compound concentration. The IC50 value can then be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

dot

start Start: Prepare Reaction Mixture (ALS Extract + Assay Buffer) add_inhibitor Add this compound (Varying Concentrations) start->add_inhibitor pre_incubate Pre-incubate (37°C, 15 min) add_inhibitor->pre_incubate start_reaction Initiate Reaction (with Pyruvate) pre_incubate->start_reaction incubate_reaction Incubate (37°C, 60 min) start_reaction->incubate_reaction stop_reaction Stop Reaction with H₂SO₄ (Decarboxylation to Acetoin) incubate_reaction->stop_reaction incubate_acetoin Incubate (60°C, 15 min) stop_reaction->incubate_acetoin add_reagents Add Creatine & α-naphthol (Voges-Proskauer Reaction) incubate_acetoin->add_reagents incubate_color Incubate (60°C, 15 min) add_reagents->incubate_color measure_absorbance Measure Absorbance at 525 nm incubate_color->measure_absorbance calculate_ic50 Calculate % Inhibition & IC50 measure_absorbance->calculate_ic50 cluster_upstream Upstream Events cluster_tor_signaling TOR Signaling Hub Pyrazosulfuron_ethyl This compound ALS ALS Inhibition Pyrazosulfuron_ethyl->ALS BCAA_depletion Branched-Chain Amino Acid (BCAA) Depletion ALS->BCAA_depletion TOR_Kinase TOR Kinase (Target of Rapamycin) BCAA_depletion->TOR_Kinase Inactivation Protein_Synthesis Inhibition of Protein Synthesis TOR_Kinase->Protein_Synthesis Autophagy Induction of Autophagy TOR_Kinase->Autophagy Cell_Cycle Cell Cycle Arrest TOR_Kinase->Cell_Cycle Metabolic_Reprogramming Metabolic Reprogramming TOR_Kinase->Metabolic_Reprogramming

References

Pyrazosulfuron-ethyl molecular structure and formula

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, chemical properties, synthesis, mechanism of action, and experimental protocols related to the sulfonylurea herbicide, Pyrazosulfuron-ethyl.

Molecular Structure and Chemical Formula

This compound is a selective, systemic herbicide used for the control of annual and perennial broad-leaved weeds and sedges in rice crops.[1] Its chemical identity is well-established, providing a foundation for its synthesis and study.

Chemical Structure:

this compound molecular structure

Image Source: PubChem CID 91750

Molecular Formula: C₁₄H₁₈N₆O₇S[2][3][4][5]

IUPAC Name: ethyl 5-[(4,6-dimethoxypyrimidin-2-yl)carbamoylsulfamoyl]-1-methylpyrazole-4-carboxylate

CAS Registry Number: 93697-74-6

Physicochemical and Toxicological Properties

The following tables summarize the key physicochemical and toxicological data for this compound, crucial for its handling, formulation, and safety assessment.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Weight 414.39 g/mol
Appearance Colourless crystalline solid
Melting Point 177.8–179.5 °C
Density 1.46 g/cm³ (at 20 °C)
Vapor Pressure 4.2 × 10⁻⁵ mPa (at 25 °C)
Partition Coefficient (logP) 3.16
Water Solubility 9.76 mg/L (at 20 °C)
Solubility in Organic Solvents (g/L at 20°C) Methanol: 4.32, Hexane: 0.0185, Benzene: 15.6, Chloroform: 200, Acetone: 33.7
Stability Stable at 50 °C for 6 months. Relatively stable at pH 7. Unstable in acidic or alkaline media.

Table 2: Toxicological Data for this compound

ParameterValueSpeciesReference
Acute Oral LD₅₀ >5000 mg/kgRat and Mouse
Acute Percutaneous LD₅₀ >2000 mg/kgRat
Inhalation LC₅₀ >3.9 mg/L airRat
Skin Irritation Non-irritatingRabbit
Eye Irritation Non-irritatingRabbit
Skin Sensitization Non-sensitizingGuinea Pig
Mutagenicity (Ames test) Non-mutagenic
Teratogenicity Non-teratogenicRat and Rabbit
Acute Oral LD₅₀ (Birds) >2250 mg/kgBobwhite Quail
LC₅₀ (96 h, Fish) >180 mg/LRainbow Trout and Bluegill Sunfish
LC₅₀ (48 h, Fish) >30 mg/LCarp
TLm (3 h, Daphnia) >40 ppmDaphnia
I₅₀ (Algae) 1 ppmGreen Algae (Scenedesmus acutus)
LD₅₀ (contact, Bees) >100 µ g/bee Bee

Synthesis of this compound

The commercial synthesis of this compound is a multi-step process. A general workflow for its production is outlined below.

G A Ethyl 5-amino-1-methylpyrazole-4-carboxylate C Sulfonamide Intermediate A->C Sulfonylation (basic conditions) B 2-(Chlorosulfonyl)benzoic acid ethyl ester B->C E Sulfonyl isocyanate C->E Activation D Phosgene or Triphosgene D->E G This compound (crude) E->G Condensation F 2-Amino-4,6-dimethoxypyrimidine F->G H This compound (pure) G->H Cyclization, Hydrolysis, Recrystallization

Caption: Commercial synthesis pathway of this compound.

Experimental Protocol: General Synthesis

While detailed industrial protocols are proprietary, a general laboratory-scale synthesis can be described based on published information.

  • Sulfonamide Formation: Ethyl 5-amino-1-methylpyrazole-4-carboxylate is reacted with 2-(chlorosulfonyl)benzoic acid ethyl ester under basic conditions to form the corresponding sulfonamide.

  • Sulfonyl Isocyanate Generation: The sulfonamide intermediate is then activated using phosgene or triphosgene in an inert solvent to generate the sulfonyl isocyanate.

  • Condensation: The crude sulfonyl isocyanate is reacted with 2-amino-4,6-dimethoxypyrimidine in a suitable solvent, such as dry acetonitrile.

  • Purification: The resulting product, this compound, is then purified through cyclization, hydrolysis, and recrystallization to yield the final product.

Mechanism of Action

This compound belongs to the sulfonylurea class of herbicides, which act by inhibiting the enzyme Acetolactate Synthase (ALS), also known as Acetohydroxyacid Synthase (AHAS). This enzyme is crucial for the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine in plants. The inhibition of ALS leads to a cessation of cell division and plant growth, ultimately causing the death of susceptible weeds. The herbicide is absorbed by the roots and/or leaves and translocated to the meristematic tissues where it exerts its effect.

G cluster_plant Plant Cell Pyrazosulfuron This compound ALS Acetolactate Synthase (ALS) Pyrazosulfuron->ALS Inhibits BCAA Branched-Chain Amino Acids (Valine, Leucine, Isoleucine) ALS->BCAA Catalyzes synthesis of Death Weed Death Protein Protein Synthesis BCAA->Protein Growth Cell Division & Plant Growth Protein->Growth Growth->Death

Caption: Mechanism of action of this compound.

Experimental Protocol: In-vitro Acetolactate Synthase (ALS) Inhibition Assay

This protocol provides a general method for determining the inhibitory effect of this compound on ALS activity.

  • Enzyme Extraction: Extract ALS from the shoots of young, susceptible plants by homogenizing the tissue in a suitable buffer.

  • Herbicide Solutions: Prepare a series of dilutions of this compound in an appropriate solvent.

  • Inhibition Assay:

    • In a reaction tube, combine the enzyme extract with a reaction buffer containing the necessary cofactors.

    • Add the different concentrations of the this compound solutions to the tubes. Include a control with no herbicide.

    • Initiate the enzymatic reaction by adding the substrate (e.g., pyruvate).

    • Incubate the reaction mixture at a specific temperature for a set period.

    • Stop the reaction (e.g., by adding acid).

  • Quantification: The product of the enzymatic reaction (acetolactate) can be quantified colorimetrically after conversion to acetoin.

  • Data Analysis: Determine the concentration of this compound that causes 50% inhibition of ALS activity (IC₅₀).

Bio-efficacy Evaluation

The efficacy of this compound as a herbicide is typically evaluated through field trials.

Experimental Protocol: Field Bio-efficacy Trial
  • Experimental Design: The experiment is typically laid out in a randomized block design with multiple replications.

  • Treatments:

    • Different application rates of this compound (e.g., 15, 20, 25, 30 g a.i./ha).

    • A standard herbicide for comparison.

    • A weed-free control (manual weeding).

    • A weedy (untreated) control.

  • Application: The herbicide is applied at a specific time, typically pre- or early post-emergence of the weeds in the crop.

  • Data Collection:

    • Weed Density: Count the number of individual weeds of different species per unit area (e.g., in a quadrat) at various time points after application.

    • Weed Biomass: Collect the above-ground parts of the weeds from a defined area, dry them in an oven until a constant weight is achieved, and record the dry weight.

    • Crop Phytotoxicity: Visually assess any signs of damage to the crop plants.

    • Crop Yield: Harvest the crop from each plot and measure the yield.

  • Statistical Analysis: The collected data is subjected to statistical analysis (e.g., ANOVA) to determine the significance of the differences between treatments.

References

An In-depth Technical Guide to the Mode of Action of Pyrazosulfuron-ethyl in Plants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pyrazosulfuron-ethyl is a potent sulfonylurea herbicide widely employed for the selective control of broadleaf weeds and sedges in rice cultivation and other agricultural settings.[1][2] Its herbicidal activity stems from the specific inhibition of acetolactate synthase (ALS), a critical enzyme in the biosynthetic pathway of branched-chain amino acids. This guide provides a comprehensive technical overview of the molecular and physiological mechanisms underlying the action of this compound in susceptible plants. Detailed experimental protocols for key assays, quantitative data on its efficacy, and visual representations of the relevant pathways and workflows are presented to facilitate further research and development in this area.

Core Mechanism of Action: Inhibition of Acetolactate Synthase (ALS)

This compound's primary mode of action is the inhibition of acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[3][4] This enzyme is pivotal for the biosynthesis of the essential branched-chain amino acids (BCAAs): valine, leucine, and isoleucine.[5] As these amino acids are fundamental building blocks for protein synthesis and are crucial for cell division and plant growth, the disruption of their production leads to the cessation of growth and eventual death of the susceptible plant.

Biochemical Pathway

The inhibition of ALS by this compound blocks the initial committed step in the BCAA synthesis pathway. Specifically, ALS catalyzes the condensation of two pyruvate molecules to form α-acetolactate, a precursor for valine and leucine, and the condensation of pyruvate and α-ketobutyrate to form α-aceto-α-hydroxybutyrate, a precursor for isoleucine. By binding to the ALS enzyme, this compound prevents these reactions from occurring, leading to a rapid depletion of the BCAA pool within the plant.

BCAA_Pathway cluster_pathway Branched-Chain Amino Acid Biosynthesis Pyruvate Pyruvate ALS Acetolactate Synthase (ALS/AHAS) Pyruvate->ALS alpha_Ketobutyrate α-Ketobutyrate alpha_Ketobutyrate->ALS alpha_Acetolactate α-Acetolactate ALS->alpha_Acetolactate alpha_Aceto_alpha_hydroxybutyrate α-Aceto-α-hydroxybutyrate ALS->alpha_Aceto_alpha_hydroxybutyrate Pyrazosulfuron This compound Pyrazosulfuron->ALS Valine_Leucine Valine & Leucine alpha_Acetolactate->Valine_Leucine Multiple Steps Isoleucine Isoleucine alpha_Aceto_alpha_hydroxybutyrate->Isoleucine Multiple Steps

Biochemical pathway of BCAA synthesis and its inhibition.
Physiological Consequences

Following the inhibition of ALS and the depletion of BCAAs, susceptible plants exhibit a range of physiological symptoms. Cell division in meristematic tissues, such as root and shoot tips, is rapidly arrested. This leads to stunted growth, followed by chlorosis (yellowing) and necrosis (tissue death) of the leaves. The symptoms typically appear several days after treatment.

Uptake, Translocation, and Selectivity

This compound is a systemic herbicide, meaning it is absorbed by the plant and transported throughout its vascular system. It can be taken up by both the roots and the foliage and is translocated via the xylem and phloem to the meristematic regions where ALS is most active.

The selectivity of this compound, particularly its safety for use in rice crops, is primarily due to the rapid metabolic detoxification of the herbicide in tolerant plants. In rice, this compound undergoes O-demethylation, a reaction catalyzed by cytochrome P450 monooxygenases, which converts it into an inactive form. Susceptible weeds lack or have significantly lower levels of the specific cytochrome P450 enzymes required for this rapid detoxification, allowing the herbicide to accumulate at the target site and exert its phytotoxic effects.

Quantitative Data on Efficacy

The efficacy of this compound is typically quantified through dose-response studies, which determine the concentration of the herbicide required to inhibit a specific biological process by 50% (IC50) or to reduce plant growth by 50% (GR50).

Parameter Species Value Reference
GR50 (Growth Reduction by 50%) Cyperus iria (Resistant)> 6 times the maximum field rate
GR50 (Growth Reduction by 50%) Cyperus iria (Susceptible)Significantly lower than resistant biotype
Weed Control Efficiency Mixed weeds in transplanted rice57.32% - 88.34% (at 30 g/ha)
Weed Dry Weight Reduction Mixed weeds in transplanted riceReduced to 17.14 - 20.19 g/m² (at 30 g/ha)

Experimental Protocols

In Vitro Acetolactate Synthase (ALS) Activity Assay

This protocol is adapted from various sources describing the spectrophotometric measurement of ALS activity.

Objective: To determine the in vitro activity of ALS and the inhibitory effect of this compound.

Principle: ALS activity is measured by quantifying the formation of its product, acetolactate, which is subsequently converted to acetoin. Acetoin can be detected colorimetrically.

Materials:

  • Plant tissue (e.g., young leaves)

  • Extraction Buffer: 0.1 M potassium phosphate buffer (pH 7.5), 1 mM EDTA, 10 mM MgCl₂, 10% (v/v) glycerol, 10 mM sodium pyruvate, 0.5 mM thiamine pyrophosphate (TPP), 10 µM FAD, 10 mM cysteine.

  • Reaction Buffer: 0.1 M potassium phosphate buffer (pH 7.0), 20 mM sodium pyruvate, 0.5 mM TPP, 10 mM MgCl₂, 10 µM FAD.

  • This compound stock solution (in a suitable solvent like acetone or DMSO).

  • Creatine solution (0.5% w/v).

  • α-naphthol solution (5% w/v in 2.5 N NaOH).

  • Acetoin standard solution.

  • Spectrophotometer or microplate reader.

Procedure:

  • Enzyme Extraction:

    • Homogenize fresh plant tissue in ice-cold extraction buffer.

    • Centrifuge the homogenate at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

    • Collect the supernatant containing the crude enzyme extract.

  • Enzyme Assay:

    • Prepare reaction mixtures containing the reaction buffer and varying concentrations of this compound.

    • Initiate the reaction by adding the enzyme extract.

    • Incubate the reaction mixture at 37°C for 1 hour.

    • Stop the reaction by adding sulfuric acid.

  • Acetoin Formation and Detection:

    • Incubate the acidified reaction mixture at 60°C for 15 minutes to decarboxylate acetolactate to acetoin.

    • Add creatine solution followed by α-naphthol solution.

    • Incubate at 60°C for 15 minutes for color development.

    • Measure the absorbance at 525 nm.

  • Data Analysis:

    • Construct a standard curve using the acetoin standard.

    • Calculate the amount of acetoin produced in each sample.

    • Determine the ALS activity (e.g., in µmol acetoin/mg protein/hour).

    • Plot the percentage of ALS inhibition against the logarithm of the this compound concentration to determine the IC50 value.

ALS_Assay_Workflow cluster_workflow In Vitro ALS Activity Assay Workflow PlantTissue Plant Tissue (e.g., young leaves) Homogenization Homogenization in Extraction Buffer PlantTissue->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation EnzymeExtract Crude Enzyme Extract (Supernatant) Centrifugation->EnzymeExtract ReactionSetup Reaction Setup: - Reaction Buffer - this compound - Enzyme Extract EnzymeExtract->ReactionSetup Incubation1 Incubation (37°C, 1 hr) ReactionSetup->Incubation1 ReactionStop Stop Reaction (add H₂SO₄) Incubation1->ReactionStop Decarboxylation Decarboxylation (60°C, 15 min) ReactionStop->Decarboxylation ColorDevelopment Color Development: - Add Creatine - Add α-naphthol - Incubate (60°C, 15 min) Decarboxylation->ColorDevelopment Absorbance Measure Absorbance (525 nm) ColorDevelopment->Absorbance DataAnalysis Data Analysis: - Standard Curve - Calculate Activity - Determine IC50 Absorbance->DataAnalysis

Workflow for the in vitro ALS activity assay.
Analysis of Branched-Chain Amino Acids (BCAAs) by HPLC

This protocol provides a general framework for the extraction and quantification of BCAAs from plant tissues.

Objective: To measure the levels of valine, leucine, and isoleucine in plant tissues following treatment with this compound.

Principle: Free amino acids are extracted from plant tissue and then derivatized to allow for their detection by HPLC with fluorescence or UV detection.

Materials:

  • Plant tissue

  • Extraction solvent (e.g., 80% ethanol or 0.1 N HCl)

  • Internal standard (e.g., norvaline)

  • Derivatization reagent (e.g., o-phthalaldehyde (OPA) or phenylisothiocyanate (PITC))

  • HPLC system with a suitable column (e.g., C18 reverse-phase) and detector (fluorescence or UV).

  • Amino acid standards (valine, leucine, isoleucine).

Procedure:

  • Extraction:

    • Grind frozen plant tissue to a fine powder in liquid nitrogen.

    • Extract the powder with the extraction solvent containing the internal standard.

    • Centrifuge to pellet the debris and collect the supernatant.

  • Derivatization:

    • Mix a known volume of the extract with the derivatization reagent according to the manufacturer's instructions.

  • HPLC Analysis:

    • Inject the derivatized sample into the HPLC system.

    • Separate the amino acids using a suitable mobile phase gradient.

    • Detect the derivatized amino acids at the appropriate wavelength.

  • Quantification:

    • Identify the amino acid peaks based on the retention times of the standards.

    • Quantify the concentration of each BCAA by comparing its peak area to that of the corresponding standard and normalizing to the internal standard.

BCAA_Analysis_Workflow cluster_workflow BCAA Analysis by HPLC Workflow PlantTissue Plant Tissue Extraction Extraction with Solvent & Internal Standard PlantTissue->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Supernatant (Amino Acid Extract) Centrifugation->Supernatant Derivatization Derivatization (e.g., with OPA) Supernatant->Derivatization HPLC HPLC Analysis Derivatization->HPLC Quantification Quantification (based on standards) HPLC->Quantification

Workflow for BCAA analysis by HPLC.

Conclusion

This compound is a highly effective herbicide that targets a fundamental metabolic pathway in plants. Its specific inhibition of acetolactate synthase leads to the depletion of essential branched-chain amino acids, ultimately causing the cessation of growth and death of susceptible weeds. The selectivity of this herbicide is primarily achieved through rapid metabolic detoxification in tolerant crops like rice. The detailed understanding of its mode of action, supported by robust experimental protocols and quantitative data, is crucial for the development of new herbicidal molecules, the management of herbicide resistance, and the optimization of its use in sustainable agriculture. Further research focusing on the kinetic parameters of ALS inhibition by this compound across a broader range of weed species will enhance our ability to predict and manage its efficacy in diverse agricultural ecosystems.

References

Pyrazosulfuron-ethyl: A Technical Guide to its Solubility in Various Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of Pyrazosulfuron-ethyl, a widely used sulfonylurea herbicide. Understanding the solubility of this active ingredient is critical for developing stable formulations, ensuring effective delivery, and conducting accurate environmental fate and toxicology studies. This document presents quantitative solubility data, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.

Core Data: Solubility of this compound

The solubility of this compound has been determined in a range of aqueous and organic solvents. The following table summarizes the available quantitative data, providing a clear comparison of its solubility characteristics.

SolventSolubility (g/L)Temperature (°C)
Water0.00976 - 0.014520
Methanol0.7 - 4.3220
Hexane0.0185 - 0.220
Benzene15.620
Chloroform200 - 234.420
Acetone31.7 - 33.720
Tetrahydrofuran (THF)20 - 25 (mg/mL)Not Specified

Experimental Protocols for Solubility Determination

The determination of this compound solubility is typically performed using the shake-flask method, a robust and widely accepted technique outlined in OECD Guideline 105. This method involves saturating a solvent with the solute (this compound) and then measuring the concentration of the dissolved substance. High-Performance Liquid Chromatography (HPLC) is a common and reliable analytical technique for quantifying the concentration of this compound in the resulting saturated solution.

Principle of the Shake-Flask Method

An excess amount of crystalline this compound is added to a known volume of the solvent of interest in a flask. The flask is then agitated at a constant temperature for a sufficient period to allow the system to reach equilibrium, creating a saturated solution. After equilibration, the undissolved solid is separated from the solution by centrifugation or filtration. The concentration of this compound in the clear supernatant or filtrate is then determined using a suitable analytical method, such as HPLC.

Materials and Reagents
  • This compound (analytical standard, >98% purity)

  • Solvents (HPLC grade or equivalent purity)

  • Volumetric flasks

  • Mechanical shaker or magnetic stirrer with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • HPLC system with a UV detector

  • HPLC column (e.g., C18 column)

  • Mobile phase (e.g., acetonitrile and water mixture)

Detailed Experimental Procedure
  • Preparation of the Test Solution:

    • Accurately weigh an excess amount of this compound and add it to a flask containing a known volume of the solvent. The excess amount should be sufficient to ensure that a saturated solution is formed and that undissolved solid remains at equilibrium.

    • Seal the flask to prevent solvent evaporation.

  • Equilibration:

    • Place the flask in a mechanical shaker or on a magnetic stirrer in a constant temperature bath (e.g., 20 ± 0.5 °C).

    • Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. Preliminary studies may be required to determine the optimal equilibration time.

  • Phase Separation:

    • After equilibration, allow the solution to stand at the test temperature to allow the undissolved material to settle.

    • To separate the saturated solution from the excess solid, centrifuge an aliquot of the mixture at a constant temperature.

    • Alternatively, filter the solution using a syringe filter that is compatible with the solvent and does not adsorb this compound.

  • Quantification by HPLC:

    • Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

    • Inject the standard solutions into the HPLC system to generate a calibration curve.

    • Inject the filtered saturated sample solution into the HPLC system.

    • Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

HPLC Parameters for this compound Analysis

While specific parameters may vary depending on the instrument and column used, a general HPLC method for the analysis of this compound is as follows:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 70:30 v/v). The water may be acidified slightly (e.g., with 0.1% phosphoric acid) to improve peak shape.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength of approximately 240-250 nm.

  • Injection Volume: 10-20 µL.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for determining the solubility of this compound using the shake-flask method followed by HPLC analysis.

experimental_workflow cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Weigh excess This compound prep2 Add to known volume of solvent prep1->prep2 equil Agitate at constant temperature (24-48h) prep2->equil sep Centrifuge or filter to remove solid equil->sep analysis Quantify by HPLC sep->analysis result result analysis->result Solubility Data

Caption: Generalized workflow for solubility determination.

This technical guide provides essential information on the solubility of this compound for professionals in research and development. The presented data and protocols are fundamental for formulation science, environmental risk assessment, and regulatory compliance.

An In-depth Technical Guide to Pyrazosulfuron-ethyl (CAS No. 93697-74-6)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the herbicide Pyrazosulfuron-ethyl, focusing on its physicochemical properties, mechanism of action, experimental protocols, and toxicological profile. The information is intended to support research, development, and safety assessment activities.

Physicochemical Properties

This compound is a colorless crystalline solid belonging to the sulfonylurea class of herbicides.[1][2] Its key physicochemical properties are summarized in the table below, providing essential data for formulation development, environmental fate studies, and analytical method development.

PropertyValueReferences
CAS Number 93697-74-6N/A
Molecular Formula C₁₄H₁₈N₆O₇S[3]
Molecular Weight 414.4 g/mol [2][3]
Appearance Colorless crystalline solid
Melting Point 177.8–182 °C
Density 1.46 g/cm³ (at 20 °C)
Vapor Pressure 4.2 × 10⁻⁵ mPa (at 25 °C)
Water Solubility 9.76 - 14.5 mg/L (at 20-25 °C)
Solubility in Organic Solvents (g/L at 20 °C) Chloroform: 200-234.4Acetone: 31.7-33.7Benzene: 15.6Methanol: 0.7-4.32Hexane: 0.0185-0.2
Octanol-Water Partition Coefficient (logP) 3.16
pKa 3.7
Stability Stable at 50 °C for 6 months. Unstable in acidic or alkaline media.

Mechanism of Action

This compound is a selective, systemic herbicide that is absorbed by the roots and/or leaves of plants and translocated to the meristems. Its herbicidal activity stems from the inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).

ALS is a critical enzyme in the biosynthetic pathway of branched-chain amino acids: valine, leucine, and isoleucine. By inhibiting ALS, this compound disrupts protein synthesis, which in turn halts cell division and plant growth, ultimately leading to the death of susceptible weeds. The selectivity of this compound in crops like rice is due to its rapid metabolism within the crop plant, primarily through the demethylation of its methoxy group.

Mechanism_of_Action cluster_plant_cell Plant Cell Pyruvate Pyruvate ALS Acetolactate Synthase (ALS / AHAS) Pyruvate->ALS alphaKeto α-Ketobutyrate alphaKeto->ALS Acetolactate α-Acetolactate ALS->Acetolactate Condensation alphaAceto α-Aceto-α-hydroxybutyrate ALS->alphaAceto Condensation Val_Leu Valine & Leucine Biosynthesis Acetolactate->Val_Leu Ile Isoleucine Biosynthesis alphaAceto->Ile Proteins Proteins Val_Leu->Proteins Ile->Proteins Growth Cell Division & Plant Growth Proteins->Growth Pyrazosulfuron This compound Pyrazosulfuron->ALS Inhibition

Mechanism of this compound via ALS inhibition.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound.

In Vitro Acetolactate Synthase (ALS) Inhibition Assay

This protocol is adapted from methodologies used for sulfonylurea herbicides to determine the in vitro inhibitory effect of this compound on the ALS enzyme.

1. Enzyme Extraction:

  • Harvest fresh, young leaves (e.g., from 8-10 leaf stage seedlings) of the target weed species.

  • Immediately freeze the tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle.

  • Homogenize the powdered tissue in a cold extraction buffer (e.g., 100 mM potassium phosphate buffer pH 7.5, containing 10 mM sodium pyruvate, 5 mM magnesium chloride, 10% v/v glycerol, 1 mM EDTA, 10 mM cysteine, and 1% w/v polyvinylpolypyrrolidone).

  • Centrifuge the homogenate at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

  • Collect the supernatant containing the crude ALS enzyme extract.

2. ALS Activity Assay:

  • Prepare a reaction mixture containing extraction buffer, 20 mM valine, 20 mM leucine, 100 mM sodium pyruvate, 10 mM magnesium chloride, 1 mM thiamine pyrophosphate, and 10 µM FAD.

  • Prepare serial dilutions of this compound in a suitable solvent (e.g., acetone, ensuring the final solvent concentration in the assay is minimal, typically <1%).

  • Add the enzyme extract to the reaction mixture with and without (control) varying concentrations of this compound.

  • Incubate the reaction at 37°C for 60-90 minutes.

  • Stop the reaction by adding sulfuric acid (e.g., 6 N H₂SO₄). This step also initiates the decarboxylation of the product, acetolactate, to acetoin.

  • Incubate at 60°C for 15 minutes to allow for complete conversion to acetoin.

  • Add a solution of creatine and α-naphthol and incubate at 60°C for another 15 minutes to develop a colored complex.

  • Measure the absorbance of the solution at 530 nm using a spectrophotometer.

  • Calculate the enzyme activity as the rate of acetoin formation. Determine the herbicide concentration that inhibits 50% of the enzyme activity (I₅₀ value) by plotting the percentage of inhibition against the logarithm of the herbicide concentration.

Herbicidal Efficacy Bioassay in a Controlled Environment

This protocol outlines a greenhouse-based experiment to evaluate the pre-emergence and post-emergence herbicidal efficacy of this compound.

1. Plant Material and Growth Conditions:

  • Select target weed species commonly found in rice fields (e.g., Echinochloa colona, Cyperus difformis, Monochoria vaginalis).

  • Sow weed seeds in pots or trays filled with a sterilized soil mix (e.g., loam, sand, and peat).

  • Grow plants in a greenhouse under controlled conditions (e.g., 28/22°C day/night temperature, 14-hour photoperiod, and adequate humidity).

2. Herbicide Application:

  • Pre-emergence: Apply this compound one day after sowing the weed seeds.

  • Post-emergence: Apply the herbicide when the weeds have reached a specific growth stage (e.g., 2-4 leaf stage).

  • Prepare a stock solution of a this compound formulation (e.g., 10% Wettable Powder) and make serial dilutions to achieve a range of application rates (e.g., 15, 20, 25, 30 g a.i./ha).

  • Apply the herbicide solution evenly over the pots using a laboratory track sprayer calibrated to deliver a specific volume (e.g., 500 L/ha).

  • Include an untreated control and a positive control (e.g., another standard herbicide or manual weeding) for comparison.

3. Data Collection and Analysis:

  • Assess phytotoxicity at regular intervals (e.g., 7, 14, and 21 days after treatment) using a 0-100% visual rating scale, where 0 represents no injury and 100 represents complete plant death.

  • At the end of the experiment (e.g., 21-28 days after treatment), harvest the above-ground biomass of the weeds.

  • Dry the biomass in an oven at 70°C to a constant weight and record the dry weight.

  • Calculate the percent weed control or biomass reduction relative to the untreated control.

  • Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a mean separation test) to determine the effective dose.

Soil Degradation Study

This protocol describes a laboratory experiment to determine the degradation rate and half-life of this compound in soil.

Soil_Degradation_Workflow cluster_workflow Soil Degradation Experimental Workflow A 1. Soil Preparation (Sieving, Characterization) B 2. Herbicide Application (Spiking soil with this compound) A->B C 3. Incubation (Controlled temp & moisture) B->C D 4. Sampling (Collect soil at time intervals) C->D E 5. Extraction (QuEChERS) (Acetonitrile, Salts) D->E F 6. Cleanup & Concentration (Centrifugation, Evaporation) E->F G 7. HPLC Analysis (Quantification of residue) F->G H 8. Data Analysis (Degradation kinetics, Half-life) G->H

Workflow for a soil degradation study of this compound.

1. Soil Preparation and Spiking:

  • Collect soil from a relevant agricultural field (e.g., a paddy field). Air-dry and sieve it (e.g., through a 2 mm mesh).

  • Characterize the soil for properties like pH, organic matter content, and texture.

  • Fortify a known weight of the soil with a standard solution of this compound to achieve a specific concentration (e.g., 10 ppm).

2. Incubation and Sampling:

  • Incubate the treated soil in the dark under controlled temperature and moisture conditions (e.g., 25°C and 60% of water holding capacity).

  • Collect soil samples at predetermined time intervals (e.g., 0, 3, 7, 15, 30, and 60 days after application).

3. Extraction (Modified QuEChERS Method):

  • Place a 10 g soil sample into a 50 mL centrifuge tube.

  • Add a specific volume of water to disperse the soil.

  • Add 1% acetic acid in acetonitrile, followed by anhydrous magnesium sulfate (MgSO₄) and sodium acetate (NaOAc).

  • Shake vigorously for 1-2 minutes.

  • Centrifuge at high speed (e.g., 4000 rpm) for 5 minutes.

4. Cleanup and Analysis:

  • Take an aliquot of the acetonitrile supernatant. The original QuEChERS method's d-SPE cleanup with PSA and C18 is sometimes omitted for this compound as it can lead to low recoveries.

  • Evaporate the solvent and redissolve the residue in a suitable solvent for HPLC analysis (e.g., acetonitrile).

  • Quantify the concentration of this compound using a High-Performance Liquid Chromatography (HPLC) system equipped with a UV or PDA detector. A typical mobile phase is a mixture of acetonitrile and water (e.g., 70:30 v/v) with a C18 column.

5. Data Analysis:

  • Plot the concentration of this compound against time.

  • Calculate the degradation rate constant (k) and the half-life (t₁/₂) assuming first-order kinetics using the formula: t₁/₂ = ln(2)/k.

Acute Oral Toxicity Study (OECD 423)

This study is performed to assess the acute toxicity of a substance after a single oral dose. The protocol follows the OECD Guideline 423 (Acute Toxic Class Method).

1. Test Animals and Housing:

  • Use healthy, young adult rats (e.g., Wistar strain), typically females as they are often slightly more sensitive.

  • House the animals individually in a controlled environment with a 12-hour light/dark cycle and access to standard diet and water (except for pre-dosing fasting).

2. Dosing Procedure:

  • Fast the animals overnight prior to dosing.

  • The method uses a stepwise procedure with a group of 3 animals per step.

  • Start with a dose from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight. The starting dose is chosen based on available information about the substance's toxicity. For this compound, a starting dose of 300 mg/kg has been used.

  • Administer the test substance as a single dose by oral gavage.

  • The outcome of the first group (number of mortalities) determines the dose for the next group (if needed). If no mortality occurs at 2000 mg/kg, the study is concluded.

3. Observations:

  • Observe animals for mortality, clinical signs of toxicity, and behavioral changes frequently on the day of dosing and at least once daily for 14 days.

  • Record the body weight of each animal shortly before dosing and at least weekly thereafter.

  • At the end of the 14-day observation period, euthanize all surviving animals and perform a gross necropsy.

4. Data Analysis:

  • The method allows for the classification of the substance into one of the Globally Harmonized System (GHS) categories for acute toxicity based on the observed mortality at the different dose levels. It provides a range for the LD₅₀ rather than a precise point estimate.

Acute Immobilization Test on Daphnia magna (OECD 202)

This study is designed to determine the acute toxicity of a substance to the aquatic invertebrate Daphnia magna. The protocol follows OECD Guideline 202.

1. Test Organisms and Culture:

  • Use young daphnids (<24 hours old) from a healthy, in-house culture.

  • Culture the daphnids in a suitable medium (e.g., Elendt M7 medium) under controlled temperature (18-22°C) and lighting (e.g., 16-hour light/8-hour dark cycle).

2. Test Procedure:

  • Expose groups of daphnids (e.g., 4 replicates of 5 daphnids each) to a series of at least five concentrations of the test substance.

  • For poorly water-soluble substances like this compound, a Water Accommodated Fraction (WAF) may be prepared.

  • The test is conducted in glass vessels, providing at least 2 mL of test solution per daphnid.

  • Maintain the exposure for 48 hours under the same controlled conditions as the culture. The test is typically static (no renewal of the test solution).

3. Observations and Endpoints:

  • Record the number of immobilized daphnids in each vessel at 24 and 48 hours. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation.

  • Measure water quality parameters such as pH and dissolved oxygen at the beginning and end of the test.

4. Data Analysis:

  • Calculate the concentration of the test substance that immobilizes 50% of the daphnids (EC₅₀) at 48 hours, along with 95% confidence limits, using appropriate statistical methods (e.g., probit analysis).

Herbicidal Activity

This compound provides broad-spectrum control of annual and perennial broad-leaved weeds and sedges in rice cultivation. It is effective as both a pre-emergence and early post-emergence herbicide.

Target WeedsTypical Application Rate (g a.i./ha)CropReferences
Broadleaf Weeds (Ludwigia parviflora, Monochoria vaginalis, Eclipta alba)15 - 30Transplanted & Direct-Seeded Rice
Sedges (Cyperus difformis, Cyperus iria)15 - 30Transplanted & Direct-Seeded Rice
Grasses (Echinochloa colona, Echinochloa crusgalli, Leptochloa chinensis)15 - 30Transplanted & Direct-Seeded Rice

Toxicology

This compound exhibits low acute toxicity to mammals. The primary health effects observed in animal studies at higher doses involve the liver and blood. No evidence of neurotoxicity, carcinogenicity, or genotoxicity has been reported.

Test TypeSpeciesRouteValueReferences
Acute Oral LD₅₀ RatOral> 5000 mg/kg
Acute Oral LD₅₀ MouseOral> 5000 mg/kg
Acute Dermal LD₅₀ RatDermal> 2000 mg/kg
Acute Inhalation LC₅₀ RatInhalation> 3.9 mg/L
Acute Immobilization EC₅₀ (48h) Daphnia magnaAquatic> 40 ppm (TLm, 3h)
Acute Toxicity LC₅₀ (96h) Rainbow TroutAquatic> 180 mg/L
Acute Toxicity LC₅₀ (96h) Bluegill SunfishAquatic> 180 mg/L
No Observed Adverse Effect Level (NOAEL) DogOral (1-year chronic)1 mg/kg bw/day
Acceptable Daily Intake (ADI) HumanN/A0.01 mg/kg bw/day

Environmental Fate

This compound is considered a short-lived compound in the soil environment. Its degradation is influenced by factors such as soil pH, moisture, and microbial activity, with faster degradation occurring in acidic conditions and non-sterile soils.

ParameterMediumValueReferences
Soil Half-Life (DT₅₀) Rice-planted soil5.5 - 13.9 days
Soil Half-Life (DT₅₀) Unplanted soil6.9 days
Water Half-Life (DT₅₀) pH 4 Buffer2.6 days
Water Half-Life (DT₅₀) pH 7 Buffer19.4 days
Primary Degradation Pathway Soil & WaterCleavage of sulfonylurea bridge, hydrolysis, demethylation of methoxy group.
Major Metabolites SoilEthyl 5-(aminosulfonyl)-1-methyl-1-H-pyrazole-4-carboxylate; 5-[({[(4,6-dimethoxy-2 pyrimidinyl)-amino]-carbonyl} amino)-sulfonyl]-1-methyl-1H-pyrazole-4-carboxylic acid; 2-amino-4,6-dimethoxy pyrimidine.

Conclusion

This compound is a highly effective sulfonylurea herbicide with a well-defined mechanism of action and a favorable toxicological and environmental profile when used as directed. This guide provides foundational technical data and standardized protocols to assist researchers in further studies related to its efficacy, safety, and environmental impact. The detailed methodologies for bioassays, degradation studies, and toxicological assessments offer a framework for robust scientific investigation.

References

An In-depth Technical Guide to the Herbicidal Activity Spectrum of Pyrazosulfuron-ethyl

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Pyrazosulfuron-ethyl is a highly active, systemic herbicide belonging to the sulfonylurea chemical family.[1][2][3] It is widely utilized in agriculture, particularly for selective weed control in rice cultivation. Its efficacy as a pre- and post-emergence herbicide stems from its ability to be absorbed through both the roots and leaves of weeds, translocating to the meristematic tissues where it exerts its effects. This technical guide provides a comprehensive overview of this compound's herbicidal activity, mechanism of action, crop selectivity, and the experimental protocols used to evaluate its performance.

Mechanism of Action

This compound's primary mode of action is the inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). This enzyme is critical in the biosynthesis pathway of branched-chain amino acids—valine, leucine, and isoleucine—which are essential for protein synthesis and cell division in plants. By blocking ALS, this compound effectively halts cell division and plant growth, leading to the eventual death of susceptible weeds.

cluster_pathway Branched-Chain Amino Acid Biosynthesis cluster_inhibition Inhibition by this compound Pyruvate Pyruvate / α-Ketobutyrate ALS Acetolactate Synthase (ALS/AHAS) Pyruvate->ALS AminoAcids Valine, Leucine, Isoleucine ALS->AminoAcids Arrest Growth Arrest & Weed Death Proteins Protein Synthesis & Cell Division AminoAcids->Proteins Growth Plant Growth Proteins->Growth PSE This compound Block Inhibition PSE->Block Block->ALS cluster_rice Rice Plant cluster_weed Susceptible Weed PSE This compound Application Metabolism Rapid Metabolism (Demethylation) PSE->Metabolism SlowMetabolism Slow / No Metabolism PSE->SlowMetabolism Inactive Inactivation Metabolism->Inactive Safety Crop Safety Inactive->Safety ALS_Inhibit ALS Inhibition SlowMetabolism->ALS_Inhibit Death Weed Death ALS_Inhibit->Death A Experimental Setup (Randomized Block Design) B Rice Transplanting A->B C Herbicide Application (this compound Doses vs. Controls) B->C D Data Collection (Weed Density & Biomass at Intervals) C->D E Crop Harvest (Grain Yield Measurement) D->E F Statistical Analysis (ANOVA) E->F G Efficacy Assessment F->G A Plant Tissue Homogenization & Centrifugation B Collect Supernatant (Crude Enzyme Extract) A->B C Incubate Extract with Substrates & this compound B->C D Stop Reaction & Convert Product to Acetoin C->D E Colorimetric Reaction (Creatine + α-naphthol) D->E F Measure Absorbance (Spectrophotometry) E->F G Calculate % Inhibition & I50 F->G

References

Methodological & Application

Application Note: Preparation of Pyrazosulfuron-ethyl Analytical Standard

Author: BenchChem Technical Support Team. Date: November 2025

AN-2025-11-28

Introduction

Pyrazosulfuron-ethyl is a sulfonylurea herbicide widely used for the control of broad-leaved weeds and sedges in rice fields.[1][2] Accurate quantification of this compound in various matrices, including environmental samples and agricultural products, is crucial for regulatory compliance, environmental monitoring, and food safety assessment. The preparation of an accurate and stable analytical standard is a prerequisite for reliable analytical measurements. This application note provides a detailed protocol for the preparation of this compound analytical standards for use in High-Performance Liquid Chromatography (HPLC).

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This information is essential for the safe handling and proper storage of the analytical standard.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Chemical NameEthyl 5-[(4,6-dimethoxy-2-pyrimidinyl)aminocarbonylaminosulfonyl]-1-methyl-1H-pyrazole-4-carboxylate[3]
CAS Number93697-74-6[4]
Molecular FormulaC₁₄H₁₈N₆O₇S
Molecular Weight414.39 g/mol
Melting Point181-182 °C
AppearanceOff-white to colorless crystalline solid
SolubilitySoluble in acetonitrile, chloroform, and benzene. Poorly soluble in water (0.0145 g/L at 20°C).
StabilityStable under normal conditions. Unstable in acidic or alkaline media. Solutions are unstable and should be freshly prepared.

Experimental Protocols

Safety Precautions

This compound may be harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation. Therefore, it is essential to handle the analytical standard in a well-ventilated area and wear appropriate personal protective equipment (PPE), including safety goggles with side-shields, chemical-resistant gloves, and a lab coat. Avoid creating dust.

Materials and Reagents
  • This compound certified reference material (CRM) (Purity ≥98%)

  • Acetonitrile (HPLC grade)

  • Deionized water (18.2 MΩ·cm)

  • Orthophosphoric acid (OPA) or Acetic Acid (Analytical grade)

  • Volumetric flasks (Class A)

  • Analytical balance (readability ± 0.01 mg)

  • Syringe filters (0.45 µm)

Preparation of Stock Standard Solution (e.g., 1000 µg/mL)
  • Weighing: Accurately weigh approximately 10 mg of this compound CRM into a clean weighing boat using an analytical balance.

  • Dissolution: Quantitatively transfer the weighed standard into a 10 mL Class A volumetric flask.

  • Solubilization: Add approximately 7 mL of HPLC-grade acetonitrile to the volumetric flask. Sonicate or vortex the flask for a few minutes to ensure complete dissolution of the solid.

  • Dilution to Volume: Allow the solution to return to ambient temperature. Then, add acetonitrile to the flask until the meniscus reaches the calibration mark.

  • Homogenization: Cap the flask and invert it several times to ensure a homogeneous solution.

  • Storage: Transfer the stock solution to an amber glass vial and store it at 2-10°C. Due to potential instability in solution, it is recommended to prepare fresh stock solutions regularly.

Preparation of Working Standard Solutions

Working standard solutions are prepared by serially diluting the stock solution with the mobile phase or a solvent mixture that is compatible with the analytical method.

  • Intermediate Dilutions: Prepare one or more intermediate stock solutions as needed. For example, to prepare a 100 µg/mL intermediate standard, pipette 1 mL of the 1000 µg/mL stock solution into a 10 mL volumetric flask and dilute to the mark with the mobile phase.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock or intermediate solutions. For example, to prepare standards with concentrations of 0.5, 1.0, 2.5, 5.0, and 10.0 µg/mL, pipette the appropriate volumes of the 100 µg/mL intermediate solution into separate volumetric flasks and dilute to the mark with the mobile phase.

  • Filtration: Before injection into the HPLC system, filter the working standard solutions through a 0.45 µm syringe filter to remove any particulate matter.

HPLC Analytical Method

Several HPLC methods are available for the analysis of this compound. A typical reversed-phase HPLC method is summarized in Table 2.

Table 2: Example HPLC Method for this compound Analysis

ParameterConditionReference
Column C18 (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : 0.1% Orthophosphoric Acid in Water (65:35 v/v)
Alternative: Methanol : 0.2% Acetic Acid in Water (75:25 v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 - 20 µL
Column Temperature 30 °C
Detection UV at 241 nm
Retention Time Approximately 7 minutes (Varies with specific method)

Workflow and Data Analysis

The general workflow for the preparation and use of this compound analytical standards is depicted in the following diagram.

G Workflow for this compound Standard Preparation and Analysis cluster_prep Standard Preparation cluster_analysis Analysis cluster_qc Quality Control A Receive & Log Certified Reference Material B Accurately Weigh Standard A->B C Dissolve in Acetonitrile B->C D Dilute to Volume (Stock Solution) C->D E Perform Serial Dilutions (Working Standards) D->E F Filter Standards E->F H Inject Standards F->H G HPLC System Setup G->H L Check System Suitability G->L I Generate Calibration Curve H->I K Quantify Sample Concentration I->K M Verify Calibration (e.g., with QC sample) I->M J Inject Samples J->K

Caption: Workflow for this compound Standard Preparation and Analysis.

A calibration curve is constructed by plotting the peak area of the analyte against the corresponding concentration of the prepared standards. The linearity of the calibration curve should be evaluated, and a correlation coefficient (r²) of >0.99 is typically required. The concentration of this compound in unknown samples is then determined by interpolating their peak areas from the calibration curve.

References

Application Note: Analysis of Pyrazosulfuron-ethyl in Soil Samples Using a Modified QuEChERS Method

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and professionals in environmental monitoring and pesticide residue analysis.

Introduction

Pyrazosulfuron-ethyl is a sulfonylurea herbicide widely used for the control of broad-leaved weeds and sedges in crops like rice.[1][2] Due to its potential to persist in soil and impact the environment, sensitive and efficient analytical methods are required for its monitoring.[1] The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach for the extraction and cleanup of pesticide residues from various matrices.[3] This application note details a modified QuEChERS protocol for the determination of this compound in soil, followed by analysis using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).

Principle

The QuEChERS methodology is based on a two-step process: extraction and cleanup. In this modified protocol, a soil sample is first hydrated and then extracted with acetonitrile containing 1% acetic acid. The addition of magnesium sulfate and sodium acetate trihydrate induces phase separation and partitioning of the analyte into the organic layer. A subsequent cleanup step is often employed; however, for this compound, it has been observed that common sorbents like PSA and C18 can lead to low recoveries.[1] Therefore, this protocol proceeds without a traditional dispersive solid-phase extraction (dSPE) cleanup step, simplifying the process while maintaining good recovery and accuracy.

Experimental Protocol

3.1. Apparatus and Chemicals

  • Apparatus:

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector

    • Analytical balance

    • Centrifuge (capable of 5000 rpm)

    • Vortex mixer

    • Nitrogen evaporator

    • 50 mL polypropylene centrifuge tubes with screw caps

    • Syringe filters (0.2 µm)

    • Glassware (volumetric flasks, pipettes, etc.)

  • Chemicals and Reagents:

    • This compound analytical standard (96% purity or higher)

    • Acetonitrile (MeCN), HPLC grade

    • Methanol (MeOH), HPLC grade

    • Acetic acid (HOAc), glacial

    • Magnesium sulfate (MgSO₄), anhydrous

    • Sodium acetate trihydrate (NaOAc·3H₂O)

    • Sodium sulfate (Na₂SO₄), anhydrous

    • Ultrapure water

3.2. Sample Preparation

  • Collect soil samples from the field (e.g., 0-15 cm depth).

  • Air-dry the soil samples at room temperature.

  • Grind the dried soil to a fine powder using a mortar and pestle.

  • Pass the ground soil through a 2 mm sieve to ensure homogeneity.

  • Store the sieved soil samples at 4°C until analysis.

3.3. QuEChERS Extraction

  • Weigh 10 g of the prepared soil sample into a 50 mL polypropylene centrifuge tube.

  • Add 4 mL of ultrapure water to the tube to hydrate the sample.

  • Vortex the mixture for 1 minute to ensure thorough mixing.

  • Add 20 mL of acetonitrile containing 1% acetic acid (HOAc).

  • Shake the tube vigorously for 2 minutes.

  • Add 6 g of anhydrous MgSO₄ and 1.8 g of NaOAc·3H₂O to the tube.

  • Immediately cap and shake the tube to prevent the formation of salt conglomerates.

  • Centrifuge the tube for 5 minutes at 5000 rpm.

3.4. Post-Extraction Processing

  • Carefully collect an 18 mL aliquot of the supernatant (acetonitrile layer).

  • Pass the aliquot through a column containing anhydrous Na₂SO₄ to remove any residual water.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 1.0 mL of methanol.

  • Filter the final solution through a 0.2 µm syringe filter into an HPLC vial for analysis.

Instrumental Analysis (HPLC-UV)

The following instrumental conditions have been shown to be effective for the analysis of this compound.

ParameterCondition
Instrument Waters 600 HPLC system with UV detector or equivalent
Column Diamonsil C18 (250 × 4.6 mm i.d., 5 µm particle size)
Mobile Phase Methanol / Water with 0.2% Acetic Acid (75/25, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 20 µL
Detection Wavelength 241 nm

Data and Performance

The modified QuEChERS method provides reliable and accurate quantification of this compound in soil. The following tables summarize the method's performance characteristics based on validation studies.

Table 1: Method Validation Parameters

ParameterValue
Limit of Detection (LOD) 0.05 mg/kg
Limit of Quantification (LOQ) 0.1 mg/kg
Linearity Range (Calibration Curve) 0.05 - 20 mg/L

Table 2: Recovery and Precision in Different Soil Types

Soil TypeSpiking Level (mg/kg)Average Recovery (%)Relative Standard Deviation (RSD, %)
Changsha Soil0.170.8 - 99.02.1 - 7.9
0.570.8 - 99.02.1 - 7.9
1.070.8 - 99.02.1 - 7.9
Nanning Soil0.183.5 - 86.47.0 - 10.0
0.583.5 - 86.47.0 - 10.0
1.083.5 - 86.47.0 - 10.0

Experimental Workflow Diagram

QuEChERS_Workflow cluster_prep Sample Preparation cluster_extract Extraction cluster_post Post-Extraction & Analysis Sample 10g Sieved Soil Sample Hydrate Add 4mL Water Vortex 1 min Sample->Hydrate AddSolvent Add 20mL MeCN (1% HOAc) Shake 2 min AddSalts Add 6g MgSO₄ + 1.8g NaOAc·3H₂O Shake Immediately AddSolvent->AddSalts Centrifuge Centrifuge at 5000 rpm for 5 min AddSalts->Centrifuge Collect Collect 18mL Supernatant Dry Dry Down Under Nitrogen Collect->Dry Reconstitute Reconstitute in 1.0mL MeOH Dry->Reconstitute Analyze HPLC-UV Analysis Reconstitute->Analyze

Caption: Workflow for this compound analysis in soil.

Conclusion

This application note presents a simplified and effective modified QuEChERS method for the determination of this compound in soil samples. The protocol avoids a complex cleanup step, reducing analysis time and potential for analyte loss, while demonstrating good recovery, precision, and sensitivity. This method is well-suited for routine monitoring of this compound residues in agricultural and environmental laboratories.

References

Application Note: Determination of Pyrazosulfuron-ethyl Residues by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Pyrazosulfuron-ethyl is a sulfonylurea herbicide widely used in rice cultivation to control broadleaf weeds and sedges.[1] Its mode of action involves inhibiting the acetolactate synthase (ALS) enzyme, which is crucial for the biosynthesis of branched-chain amino acids in plants.[1] Due to its high efficacy at low application rates, monitoring its residues in environmental and agricultural matrices is essential to ensure food safety and assess environmental impact.[2] This application note details a robust and sensitive method for the quantification of this compound residues in various matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method is based on a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation protocol followed by LC-MS/MS analysis in Multiple Reaction Monitoring (MRM) mode.[1][3]

Experimental Protocols

Reagents and Materials
  • This compound analytical standard (≥98% purity).

  • Acetonitrile (ACN), Methanol (MeOH), and Water: HPLC or LC-MS grade.

  • Formic acid (FA) and Acetic acid (HOAc): LC-MS grade.

  • Anhydrous magnesium sulfate (MgSO₄).

  • Sodium chloride (NaCl) or Sodium acetate trihydrate (NaOAc·3H₂O).

  • Primary secondary amine (PSA) sorbent (for cleanup).

  • C18 sorbent (for cleanup).

  • Syringe filters (0.22 µm or 0.45 µm).

Standard Solution Preparation
  • Stock Standard Solution (e.g., 400 mg/L): Accurately weigh 10 mg of this compound standard and dissolve it in a 25 mL volumetric flask with methanol. Store at -20°C.

  • Intermediate Standard Solution (e.g., 10 mg/L): Dilute the stock solution appropriately with methanol.

  • Working Standard Solutions (e.g., 0.01 - 1.0 mg/L): Prepare a series of calibration standards by serially diluting the intermediate standard solution with the initial mobile phase composition (e.g., acetonitrile/water).

Sample Preparation: Modified QuEChERS Protocol

This protocol is applicable to matrices such as soil and rice (grain, straw).

  • Homogenization & Weighing: Homogenize the sample (e.g., grind soil or rice straw). Weigh 10 g of the homogenized sample into a 50 mL polypropylene centrifuge tube.

  • Hydration (for dry samples): For dry samples like soil or grain, add 4-10 mL of ultrapure water and vortex for 1 minute to ensure thorough mixing.

  • Extraction:

    • Add 10-20 mL of acetonitrile (MeCN), optionally containing 1% acetic acid.

    • Shake vigorously for 2-5 minutes.

    • Add QuEChERS salts (e.g., 6 g anhydrous MgSO₄ and 1.8 g NaOAc·3H₂O).

    • Shake immediately and vigorously for 1 minute to prevent the agglomeration of salts.

  • Centrifugation: Centrifuge the tube at ≥3500 rpm for 5-10 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer a 4-6 mL aliquot of the upper acetonitrile layer into a 15 mL centrifuge tube containing d-SPE sorbents (e.g., a mix of PSA, C18, and MgSO₄).

    • Vortex for 1 minute and then centrifuge at ≥4000 rpm for 5 minutes.

  • Final Preparation:

    • Take an aliquot of the cleaned supernatant and evaporate it to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1 mL of a suitable solvent (e.g., methanol or mobile phase) for LC-MS/MS analysis.

    • Filter the final solution through a 0.22 µm syringe filter into an autosampler vial.

Sample_Preparation_Workflow cluster_extraction Extraction cluster_cleanup Clean-up (d-SPE) cluster_final Final Preparation start 1. Weigh 10g of Homogenized Sample hydrate 2. Add Water (for dry samples) start->hydrate add_solvent 3. Add Acetonitrile & Shake hydrate->add_solvent add_salts 4. Add QuEChERS Salts & Shake add_solvent->add_salts centrifuge1 5. Centrifuge add_salts->centrifuge1 transfer 6. Transfer Supernatant to d-SPE Tube centrifuge1->transfer vortex_clean 7. Vortex & Centrifuge transfer->vortex_clean evaporate 8. Evaporate to Dryness vortex_clean->evaporate reconstitute 9. Reconstitute in Mobile Phase evaporate->reconstitute filter 10. Filter into Vial reconstitute->filter end_node Ready for LC-MS/MS Injection filter->end_node

Caption: QuEChERS sample preparation workflow for this compound.

LC-MS/MS Analysis

The instrumental analysis is performed using a liquid chromatograph coupled to a triple quadrupole mass spectrometer.

Analytical_Workflow cluster_lc Liquid Chromatography (LC) cluster_ms Tandem Mass Spectrometry (MS/MS) injection Sample Injection separation C18 Reverse-Phase Separation injection->separation ionization ESI+ Ionization separation->ionization precursor Q1: Precursor Ion Selection ionization->precursor fragmentation Q2: Collision-Induced Dissociation (CID) precursor->fragmentation product Q3: Product Ion Selection fragmentation->product detection Detector product->detection data_analysis Data Acquisition & Quantification detection->data_analysis

Caption: General workflow for LC-MS/MS analysis.
Instrumental Parameters

The following tables summarize typical parameters for the LC-MS/MS analysis of this compound.

Table 1: Recommended LC-MS/MS Instrumental Conditions

Parameter Setting Reference(s)
Liquid Chromatography
HPLC System Agilent 1200/1290, Waters Acquity UPLC or equivalent
Column C18 Reverse-Phase (e.g., 2.1 x 100 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid or 0.2% Acetic Acid
Mobile Phase B Acetonitrile or Methanol
Gradient Isocratic (e.g., 75:25 B:A) or Gradient
Flow Rate 0.4 - 1.0 mL/min
Column Temperature 30 - 35°C
Injection Volume 4 - 20 µL
Mass Spectrometry
MS System Agilent 6410, Applied Biosystems API-3200 or equivalent
Ionization Mode Electrospray Ionization, Positive (ESI+)
Acquisition Mode Multiple Reaction Monitoring (MRM)
Capillary Voltage 3000 V
Gas Temperature 350°C
Gas Flow 8.0 L/min
Nebulizer Pressure 35 psi
MRM Transitions
Precursor Ion (m/z) 415.0
Product Ion 1 (m/z) 182.0 (Quantifier)

| Product Ion 2 (m/z) | 82.9 (Qualifier) | |

Quantitative Data and Method Performance

Method validation is performed to assess linearity, recovery, precision, limit of detection (LOD), and limit of quantification (LOQ).

Table 2: Summary of Method Performance Data

Parameter Matrix Value Reference(s)
Linearity (R²) Standard Solution ≥ 0.995
Limit of Detection (LOD) Soil 0.05 mg/kg
Rice, Soil, Water 0.04 - 1.0 ng (absolute)
Limit of Quantification (LOQ) Soil 0.1 mg/kg
Rice (various parts) 0.01 mg/kg
Recovery (%) Soil 70.8% - 99.0%
Paddy Environment 81% - 106.4%
Relative Standard Deviation (RSD) Soil 2.1% - 10.0%

| | Paddy Environment | < 15% | |

Results and Discussion Using the described method, this compound can be effectively separated and quantified with high sensitivity and selectivity. The retention time for this compound is typically around 7 minutes under the specified chromatographic conditions, though this can vary based on the exact column and mobile phase used. The QuEChERS sample preparation method provides excellent recoveries (generally 70-120%) and good precision (RSD ≤ 20%), meeting the requirements for pesticide residue analysis. The use of two MRM transitions, one for quantification and one for confirmation, ensures reliable identification of the analyte and reduces the likelihood of false positives.

Conclusion The LC-MS/MS method detailed in this application note is a reliable and robust approach for the routine analysis of this compound residues in complex matrices like soil and rice. The combination of a streamlined QuEChERS sample preparation protocol and the high selectivity of tandem mass spectrometry allows for low detection limits, high accuracy, and excellent reproducibility, making it suitable for regulatory monitoring and research applications.

References

Application Notes and Protocols for Pyrazosulfuron-ethyl Formulations in Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the research use of four common formulations of the herbicide Pyrazosulfuron-ethyl: Granules (GR), Suspension Concentrates (SC), Water-dispersible Granules (WG), and Wettable Powders (WP).

Introduction to this compound and its Formulations

This compound is a selective, systemic herbicide belonging to the sulfonylurea chemical family. It is widely used for the control of broadleaf weeds and sedges in rice and other crops.[1][2] Its mode of action is the inhibition of the acetolactate synthase (ALS) enzyme, also known as acetohydroxyacid synthase (AHAS).[2] This enzyme is crucial for the biosynthesis of branched-chain amino acids (BCAAs) such as valine, leucine, and isoleucine, which are essential for protein synthesis and cell division in plants.[2] Inhibition of ALS leads to the cessation of plant growth and eventual death of susceptible weeds.[2]

Different formulations of this compound are available to suit various application methods and environmental conditions. The choice of formulation can significantly impact its handling, mixing, application, and biological efficacy.

  • Granules (GR): Solid, ready-to-use formulation where the active ingredient is incorporated into a granular carrier. They are typically applied directly to the soil or water.

  • Suspension Concentrate (SC): A stable suspension of the solid active ingredient in a liquid medium, usually water or oil. It requires dilution with water before application as a spray.

  • Water-dispersible Granules (WG): A granular formulation that readily disintegrates and disperses in water to form a suspension for spray application.

  • Wettable Powder (WP): A fine powder formulation containing the active ingredient, a wetting agent, and a dispersing agent, which is mixed with water to form a suspension for spraying.

Physicochemical and Efficacy Data of this compound Formulations

The following tables summarize the key physicochemical properties of the technical grade this compound and the typical characteristics and efficacy of its different formulations.

Table 1: Physicochemical Properties of Technical Grade this compound

PropertyValueReference
Molecular FormulaC₁₄H₁₈N₆O₇S
Molecular Weight414.4 g/mol
AppearanceColorless crystals
Melting Point177.8–179.5 °C
Water Solubility9.96 mg/L (at 20°C)
Vapor Pressure4.2 x 10⁻⁵ mPa (at 25°C)
StabilityRelatively stable at pH 7; unstable in acidic or alkaline media.

Table 2: Comparative Properties and Efficacy of this compound Formulations

Formulation TypeKey PropertiesTypical Application Rate (g a.i./ha)Weed Control Efficiency (%)
GR - Ready-to-use- Low dust- Controlled release possible15 - 30Varies with weed species and environmental conditions.
SC - Liquid, easy to measure and pour- Good suspensibility- Low dust15 - 30Generally high, comparable to other sprayable formulations.
WG - Low dust compared to WP- Good dispersibility and suspensibility- Easy to measure and handle21 - 42.079.85 (at 42 g/ha)
WP - High active ingredient loading possible- Can be dusty- Requires thorough mixing15 - 3571.78 - 87.86

Signaling Pathway of this compound

This compound targets the branched-chain amino acid (BCAA) synthesis pathway, which is essential for plant growth and development. The following diagram illustrates the mechanism of action.

Pyrazosulfuron_ethyl_Signaling_Pathway cluster_precursors Precursors cluster_bcaa_synthesis Branched-Chain Amino Acid Synthesis Pathway cluster_cellular_processes Cellular Processes Pyruvate Pyruvate AHAS Acetolactate Synthase (ALS)/ Acetohydroxyacid Synthase (AHAS) Pyruvate->AHAS Threonine Threonine Threonine->AHAS Intermediates α-Acetolactate & α-Aceto-α-hydroxybutyrate AHAS->Intermediates Pathway_Enzymes Series of Enzymatic Reactions Intermediates->Pathway_Enzymes BCAAs Valine, Leucine, Isoleucine Pathway_Enzymes->BCAAs Protein_Synthesis Protein Synthesis BCAAs->Protein_Synthesis Cell_Division Cell Division & Growth Protein_Synthesis->Cell_Division Plant_Death Weed Death Cell_Division->Plant_Death Pyrazosulfuron This compound Pyrazosulfuron->Inhibition Inhibition->AHAS

Caption: Mechanism of action of this compound.

Experimental Protocols

The following are generalized protocols for the laboratory-scale preparation and evaluation of the four this compound formulations. Researchers should adapt these protocols based on the specific properties of the technical grade active ingredient and available laboratory equipment.

Laboratory-Scale Formulation Preparation

The following diagram outlines the general workflow for preparing the different formulations.

Formulation_Preparation_Workflow cluster_common_steps Common Initial Steps cluster_formulation_types Formulation-Specific Processing cluster_final_products Final Formulations Start Start: Technical Grade This compound Weighing 1. Weighing of Active Ingredient & Excipients Start->Weighing Pre_milling 2. Pre-milling of Solid Components (if necessary) Weighing->Pre_milling GR_process GR: Impregnation or Extrusion & Drying Weighing->GR_process Granule WP_process WP: Dry Blending Pre_milling->WP_process Wettable Powder WG_process WG: Wet Granulation & Drying Pre_milling->WG_process Water-dispersible Granule SC_process SC: Wet Milling in Aqueous Medium Pre_milling->SC_process Suspension Concentrate WP_final WP Formulation WP_process->WP_final WG_final WG Formulation WG_process->WG_final SC_final SC Formulation SC_process->SC_final GR_final GR Formulation GR_process->GR_final

Caption: General workflow for lab-scale formulation preparation.

4.1.1. Protocol for Wettable Powder (WP) Formulation

  • Objective: To prepare a laboratory-scale batch of this compound WP formulation.

  • Materials:

    • This compound technical grade (e.g., 97% purity)

    • Wetting agent (e.g., sodium dodecyl sulfate)

    • Dispersing agent (e.g., sodium lignosulfonate)

    • Inert filler/carrier (e.g., kaolin clay, silica)

    • Mortar and pestle or laboratory mill

    • Top-pan balance

    • Spatulas and weighing boats

    • Sealed container for storage

  • Procedure:

    • Calculate the required amounts of each component to achieve the desired concentration of the active ingredient (e.g., 10% w/w).

    • Accurately weigh the this compound technical grade, wetting agent, dispersing agent, and inert filler.

    • Combine all the weighed components in a mortar or the chamber of a laboratory mill.

    • Thoroughly mix and grind the components until a homogenous, fine powder is obtained.

    • Transfer the resulting WP formulation into a labeled, sealed container and store in a cool, dry place.

4.1.2. Protocol for Water-Dispersible Granule (WG) Formulation

  • Objective: To prepare a laboratory-scale batch of this compound WG formulation.

  • Materials:

    • This compound technical grade

    • Wetting agent

    • Dispersing agent

    • Binder (e.g., polyvinylpyrrolidone)

    • Disintegrant (e.g., cross-linked sodium carboxymethyl cellulose)

    • Inert filler

    • Deionized water

    • Laboratory granulator or extruder

    • Drying oven

  • Procedure:

    • Dry blend the accurately weighed solid components (this compound, wetting agent, dispersing agent, binder, disintegrant, and filler).

    • Slowly add a small amount of deionized water to the dry blend while mixing to form a dough-like paste.

    • Pass the paste through a laboratory granulator or extruder to form granules of a desired size.

    • Spread the wet granules on a tray and dry them in an oven at a controlled temperature (e.g., 50-60°C) until the moisture content is below a specified level (e.g., <2%).

    • Store the final WG formulation in a sealed, moisture-proof container.

4.1.3. Protocol for Suspension Concentrate (SC) Formulation

  • Objective: To prepare a laboratory-scale batch of this compound SC formulation.

  • Materials:

    • This compound technical grade

    • Wetting agent

    • Dispersing agent

    • Antifreeze agent (e.g., propylene glycol)

    • Thickening agent (e.g., xanthan gum)

    • Antifoaming agent

    • Deionized water

    • High-shear mixer or bead mill

    • Beakers and magnetic stirrer

  • Procedure:

    • In a beaker, dissolve the wetting agent, dispersing agent, and antifreeze in a portion of the deionized water.

    • While stirring, slowly add the accurately weighed this compound technical grade to the aqueous solution to form a slurry.

    • Transfer the slurry to a high-shear mixer or bead mill and process until the desired particle size distribution is achieved (typically with a median particle size of <5 µm).

    • In a separate beaker, prepare a solution of the thickening agent in the remaining water.

    • Slowly add the thickener solution and the antifoaming agent to the milled suspension while stirring.

    • Continue stirring until a homogenous and stable suspension is formed.

    • Store the SC formulation in a sealed container.

4.1.4. Protocol for Granular (GR) Formulation

  • Objective: To prepare a laboratory-scale batch of this compound GR formulation.

  • Materials:

    • This compound technical grade

    • Granular carrier (e.g., clay granules, sand)

    • Solvent (if needed to dissolve the active ingredient, e.g., acetone)

    • Binder (e.g., polyvinyl alcohol)

    • Rotary evaporator or a well-ventilated drying area

  • Procedure (Impregnation Method):

    • If necessary, dissolve the accurately weighed this compound in a minimal amount of a suitable solvent.

    • Place the weighed granular carrier in a container.

    • Slowly add the solution of the active ingredient (or the molten active ingredient if applicable) to the carrier while mixing to ensure even coating.

    • If a binder is used, it can be sprayed onto the granules during mixing.

    • Dry the impregnated granules using a rotary evaporator or by spreading them in a thin layer in a well-ventilated area to remove the solvent.

    • Store the final GR formulation in a sealed container.

Greenhouse Bioassay for Efficacy Comparison

This protocol outlines a greenhouse experiment to compare the herbicidal efficacy of the four this compound formulations on a target weed species.

Greenhouse_Bioassay_Workflow cluster_setup Experiment Setup cluster_treatment Treatment Application cluster_evaluation Evaluation Start Start Potting 1. Potting of Target Weed Species Start->Potting Growth 2. Growth to Appropriate Stage (e.g., 2-3 leaf stage) Potting->Growth Formulation_Prep 3. Preparation of Application Mixtures for SC, WG, WP (Dilution in water) Growth->Formulation_Prep Application 4. Application of Formulations (GR: direct to soil; SC/WG/WP: spray) Formulation_Prep->Application Incubation 5. Incubation in Greenhouse (e.g., 14-21 days) Application->Incubation Data_Collection 6. Data Collection: - Visual Injury Rating - Plant Height - Biomass (Fresh/Dry Weight) Incubation->Data_Collection Analysis 7. Statistical Analysis Data_Collection->Analysis End End Analysis->End End

References

Application Notes and Protocols for Pyrazosulfuron-ethyl Bioefficacy Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to conducting bioefficacy studies of Pyrazosulfuron-ethyl, a sulfonylurea herbicide. The protocols outlined below are designed to ensure robust and reproducible data for the evaluation of its weed control capabilities, particularly in transplanted rice.

Introduction

This compound is a systemic herbicide that is effective against a wide range of broad-leaved weeds, grasses, and sedges.[1] Its mode of action is the inhibition of acetolactate synthase (ALS), a crucial enzyme in the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants.[2][3][4][5] This inhibition leads to the cessation of cell division and plant growth, ultimately causing weed death. This document provides detailed experimental protocols for assessing the bioefficacy of this compound formulations.

Signaling Pathway of this compound

This compound acts by inhibiting the acetolactate synthase (ALS) enzyme, also known as acetohydroxyacid synthase (AHAS). This enzyme is the first step in the biosynthetic pathway of essential branched-chain amino acids. The inhibition of ALS leads to a deficiency in these amino acids, which in turn halts protein synthesis and cell division in the meristematic tissues of susceptible plants, resulting in their death.

Pyrazosulfuron_Ethyl_Signaling_Pathway Pyrazosulfuron This compound Absorption Absorption by Roots and Leaves Pyrazosulfuron->Absorption ALS Acetolactate Synthase (ALS) Pyrazosulfuron->ALS Inhibition Translocation Translocation to Meristems Absorption->Translocation Translocation->ALS Acetolactate α-Acetolactate ALS->Acetolactate Pyruvate Pyruvate Pyruvate->ALS BCAA_Pathway Branched-Chain Amino Acid (Valine, Leucine, Isoleucine) Biosynthesis Acetolactate->BCAA_Pathway Protein_Synthesis Protein Synthesis BCAA_Pathway->Protein_Synthesis Cell_Division Cell Division & Growth Protein_Synthesis->Cell_Division Weed_Death Weed Death Cell_Division->Weed_Death Bioefficacy_Workflow Start Start: Experimental Planning Site_Selection Site Selection & Field Preparation Start->Site_Selection Layout Experimental Layout (RCBD) Site_Selection->Layout Transplanting Rice Transplanting Layout->Transplanting Application Herbicide Application (3-5 DAT) Transplanting->Application Data_Collection Data Collection (Weed Density, Biomass, Phytotoxicity) Application->Data_Collection Harvest Crop Harvesting & Yield Measurement Data_Collection->Harvest Analysis Statistical Analysis (ANOVA) Harvest->Analysis Report Report Generation & Conclusion Analysis->Report

References

Application Notes and Protocols: Determination of Pyrazosulfuron-ethyl Dissipation Kinetics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to determining the dissipation kinetics of the sulfonylurea herbicide, Pyrazosulfuron-ethyl, in various environmental matrices. The protocols outlined below are based on established methodologies and are intended to assist in the environmental fate assessment of this compound.

Introduction

This compound is a systemic herbicide widely used for the control of broad-leaved weeds and sedges in rice cultivation.[1] Understanding its dissipation kinetics in soil and water is crucial for assessing its environmental persistence, potential for carryover to subsequent crops, and overall environmental risk. The dissipation of this compound is influenced by several factors, including soil type, pH, organic matter content, temperature, and microbial activity.[1][2][3] Chemical hydrolysis and microbial degradation are the primary mechanisms driving its breakdown in the environment.[2]

Quantitative Data Summary

The dissipation of this compound typically follows first-order kinetics. The half-life (DT50) is a key parameter used to describe the rate of dissipation. The following tables summarize the reported half-life values for this compound in different environmental matrices under various conditions.

Table 1: Dissipation Half-life (DT50) of this compound in Soil

Soil TypeConditionApplication RateHalf-life (DT50) in DaysReference
Rice Field SoilField10, 12.5, 20 kg/ha 2.17 - 5.45
Rice Field SoilField20-30 g/ha5.4
Alluvial & Red LateriticLaboratory10 & 20 µg/g~15
Rice Field SoilFieldNot Specified13.86 (2012), 9.41 (2013)
Non-sterile SoilLaboratoryNot Specified9.7
Sterile SoilLaboratoryNot Specified16.9
Soil with Alternaria alternataLaboratory4 & 8 mg/kg7.92 - 15.84
Soil without Alternaria alternataLaboratory4 & 8 mg/kg17.7 - 20.06

Table 2: Dissipation Half-life (DT50) of this compound in Water

Water TypepHConditionHalf-life (DT50) in DaysReference
Rice Field Water>8.0Field0.77 - 0.79
Rice Field Water8.2Field0.9
Buffer Solution4Laboratory2.6
Buffer Solution7Laboratory19.4
Distilled WaterNeutralLaboratoryComparable to pH 7
Rice Field WaterNot SpecifiedField1.9
Pond Water (Runoff)Not SpecifiedFieldNot directly calculated, but residues detected

Experimental Protocols

This section details the methodologies for conducting a this compound dissipation study, from experimental design to sample analysis.

Field Dissipation Study Protocol

This protocol describes a typical field study to determine the dissipation of this compound in a rice paddy environment.

3.1.1. Experimental Design and Herbicide Application

  • Site Selection: Choose a representative experimental field with known soil characteristics (pH, organic matter content, texture).

  • Plot Design: Establish experimental plots, including control (untreated) plots and plots for herbicide application. A randomized complete block design with three replicates is recommended.

  • Herbicide Application: Apply this compound at the desired rate(s) to the designated plots. Ensure uniform application using calibrated spray equipment.

3.1.2. Sample Collection

  • Soil Sampling: Collect soil samples from each plot at predetermined intervals (e.g., 0, 1, 3, 5, 7, 14, 21, 30, 60, and 90 days after application). The 0-day sample should be collected within a few hours of application.

  • Water Sampling: If in a paddy field, collect water samples at the same intervals as the soil samples.

  • Sample Handling: Place samples in polyethylene bags, label them clearly, and transport them to the laboratory in a cooler. Store samples frozen at -20°C until analysis to prevent further degradation.

3.1.3. Sample Preparation and Extraction (QuEChERS Method)

  • Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube.

  • Add a specific volume of water to disperse the soil.

  • Add 1% acetic acid in acetonitrile as the extraction solvent.

  • Add anhydrous magnesium sulfate (MgSO₄) and sodium acetate trihydrate (NaOAc·3H₂O) to induce phase separation.

  • Vortex the tube vigorously for 1 minute and then centrifuge.

  • The supernatant (acetonitrile layer) contains the extracted this compound.

3.1.4. Analytical Determination (HPLC)

  • Instrumentation: Use a High-Performance Liquid Chromatography (HPLC) system equipped with a UV or Mass Spectrometry (MS/MS) detector.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A mixture of acetonitrile and water (e.g., 70:30 v/v), sometimes with a modifier like 0.1% orthophosphoric acid or 0.2% acetic acid.

    • Flow Rate: Typically 1.0 mL/min.

    • Detection Wavelength: 241 nm for UV detection.

    • Injection Volume: 20 µL.

  • Quantification: Prepare a standard curve using analytical grade this compound. Quantify the herbicide in the samples by comparing their peak areas to the standard curve.

3.1.5. Data Analysis

  • Kinetic Modeling: The dissipation of this compound is typically modeled using first-order kinetics. The equation is: Ct = C0 * e-kt, where Ct is the concentration at time t, C0 is the initial concentration, and k is the dissipation rate constant.

  • Half-Life Calculation: The half-life (DT50) is calculated using the formula: DT50 = ln(2) / k.

Laboratory Degradation Study Protocol (Hydrolysis)

This protocol is designed to investigate the chemical hydrolysis of this compound in aqueous solutions at different pH values.

3.2.1. Experimental Setup

  • Buffer Preparation: Prepare buffer solutions at pH 4, 7, and 9.

  • Fortification: Spike the buffer solutions with a known concentration of this compound.

  • Incubation: Incubate the solutions in the dark at a constant temperature.

3.2.2. Sampling and Analysis

  • Collect aliquots from each solution at specified time intervals.

  • Directly inject the aqueous samples into the HPLC system for analysis, as described in section 3.1.4.

3.2.3. Data Analysis

  • Calculate the dissipation rate constant (k) and half-life (DT50) for each pH condition as described in section 3.1.5.

Visualizations

Experimental Workflow

experimental_workflow start Start: Experimental Design application Herbicide Application (Field or Lab) start->application sampling Sample Collection (Soil/Water at Intervals) application->sampling extraction Sample Preparation (e.g., QuEChERS) sampling->extraction analysis Analytical Quantification (HPLC-UV/MS) extraction->analysis data_analysis Data Analysis (Kinetic Modeling) analysis->data_analysis results Results (DT50, Dissipation Rate) data_analysis->results end End: Reporting results->end

Caption: Experimental workflow for determining this compound dissipation kinetics.

Degradation Pathway

degradation_pathway parent This compound hydrolysis Hydrolysis of Sulfonamide Linkage parent->hydrolysis (in water) microbial Microbial Degradation (in soil) parent->microbial metabolite1 Ethyl 5-(aminosulfonyl)-1-methyl- 1H-pyrazole-4-carboxylate hydrolysis->metabolite1 metabolite2 2-amino-4,6-dimethoxy pyrimidine hydrolysis->metabolite2 metabolite3 5-(aminosulfonyl)-1-methyl- 1H-pyrazole-4-carboxylic acid metabolite1->metabolite3

Caption: Primary degradation pathway of this compound.

References

Application Notes and Protocols for Studying the Effects of Pyrazosulfuron-ethyl on Cyperus serotinus

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the herbicidal effects of Pyrazosulfuron-ethyl on Cyperus serotinus (water nutgrass), a prevalent weed in rice cultivation. Detailed protocols for conducting efficacy studies and biochemical assays are included to facilitate research into the mechanism of action and potential development of new herbicidal compounds.

Application Notes

This compound is a sulfonylurea herbicide that effectively controls a wide range of broadleaf weeds and sedges.[1][2] Its primary mode of action is the inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[1][3][4] This enzyme is crucial for the biosynthesis of branched-chain amino acids (BCAAs) such as valine, leucine, and isoleucine. As these amino acids are essential for protein synthesis and cell division, inhibition of ALS leads to the cessation of growth and eventual death of susceptible plants.

Cyperus serotinus is highly susceptible to this compound. Studies have shown that the growth of both the root and shoot of C. serotinus is strongly suppressed by the herbicide. The selectivity of this compound, particularly in rice crops where C. serotinus is a major weed, is attributed to the differential metabolism of the herbicide. Rice plants can rapidly metabolize this compound into non-toxic compounds, while C. serotinus lacks this rapid detoxification capability, leading to the accumulation of the active herbicide and subsequent inhibition of ALS.

The herbicidal effects of this compound on C. serotinus manifest as a cessation of growth, followed by chlorosis (yellowing) and necrosis (tissue death) of the leaves. These symptoms typically appear several days after treatment.

Quantitative Data on this compound Efficacy

The efficacy of this compound is dose-dependent. The following tables summarize key quantitative data on the effects of this compound on Cyperus species.

Table 1: Growth Reduction (GR₅₀) of this compound on Cyperus difformis

HerbicideGR₅₀ (g a.i. ha⁻¹)Confidence Interval (95%)
This compound1.81.6 - 2.0

(Data adapted from a study on a susceptible biotype of Cyperus difformis, a closely related species to Cyperus serotinus)

Table 2: In Vitro Inhibition (I₅₀) of Acetolactate Synthase (ALS) Activity by this compound

Plant SpeciesI₅₀ (µM)
Cyperus serotinusData not available
Rice (Oryza sativa)Data not available

(While specific I₅₀ values for C. serotinus were not found in the literature, in vitro studies have shown that ALS from both rice and C. serotinus are highly and similarly sensitive to this compound, suggesting the basis for selectivity is metabolic deactivation rather than target-site sensitivity).

Experimental Protocols

Protocol 1: Whole-Plant Dose-Response Bioassay in a Greenhouse Setting

This protocol details a whole-plant bioassay to determine the dose-dependent effect of this compound on the growth of Cyperus serotinus.

1. Plant Material and Growth Conditions:

  • Collect mature Cyperus serotinus seeds or tubers from a location with no prior herbicide exposure.
  • Germinate seeds or sprout tubers in a germination tray filled with a sterile potting mix.
  • Transplant seedlings or plantlets at the 2-3 leaf stage into individual pots (e.g., 10 cm diameter) filled with a standardized greenhouse soil mix.
  • Grow the plants in a controlled greenhouse environment with a temperature of 25-30°C, a 16/8 hour (day/night) photoperiod, and adequate watering.

2. Herbicide Application:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetone with a surfactant).
  • Create a series of dilutions to achieve a range of application rates (e.g., 0, 5, 10, 20, 40, 80 g a.i. ha⁻¹). The untreated control should receive the solvent and surfactant mixture only.
  • Apply the herbicide solutions to the plants at the 3-4 leaf stage using a laboratory spray chamber calibrated to deliver a consistent volume per unit area.

3. Data Collection and Analysis:

  • At 21 days after treatment (DAT), harvest the above-ground biomass of each plant.
  • Determine the fresh weight of the harvested biomass.
  • Dry the biomass in an oven at 70°C for 72 hours and record the dry weight.
  • Express the fresh and dry weights as a percentage of the untreated control.
  • Analyze the data using a non-linear regression model (e.g., a four-parameter logistic curve) to calculate the GR₅₀ value (the herbicide dose that causes a 50% reduction in plant growth).

Protocol 2: In Vitro Acetolactate Synthase (ALS) Activity Assay

This protocol describes a method to measure the inhibitory effect of this compound on the activity of the ALS enzyme extracted from Cyperus serotinus.

1. Enzyme Extraction:

  • Harvest young, actively growing leaf tissue from Cyperus serotinus plants.
  • Homogenize the tissue in a cold extraction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.5, containing 1 mM pyruvate, 0.5 mM MgCl₂, 10% v/v glycerol, 1 mM DTT, and 10 µM FAD).
  • Centrifuge the homogenate at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
  • Use the resulting supernatant as the crude enzyme extract.

2. ALS Activity Assay:

  • Prepare a reaction mixture containing the enzyme extract, assay buffer (similar to the extraction buffer), and various concentrations of this compound.
  • Initiate the enzymatic reaction by adding the substrate, pyruvate.
  • Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes).
  • Stop the reaction by adding sulfuric acid. This also facilitates the decarboxylation of the product, acetolactate, to acetoin.
  • Add creatine and α-naphthol to the mixture and incubate at 60°C to allow for color development.
  • Measure the absorbance of the solution at 530 nm using a spectrophotometer. The intensity of the color is proportional to the amount of acetoin formed, and thus to the ALS activity.

3. Data Analysis:

  • Calculate the percentage of ALS inhibition for each this compound concentration relative to the control (no herbicide).
  • Plot the inhibition data against the logarithm of the herbicide concentration and use a suitable regression model to determine the I₅₀ value (the concentration of this compound that inhibits ALS activity by 50%).

Visualizations

G cluster_pathway This compound Signaling Pathway Pyrazosulfuron This compound ALS Acetolactate Synthase (ALS) Pyrazosulfuron->ALS Inhibits BCAA Branched-Chain Amino Acid (Valine, Leucine, Isoleucine) Biosynthesis Protein_Synthesis Protein Synthesis BCAA->Protein_Synthesis Required for Cell_Division Cell Division & Growth Protein_Synthesis->Cell_Division Essential for Plant_Death Plant Death Cell_Division->Plant_Death Cessation leads to G cluster_workflow Experimental Workflow for Herbicide Efficacy Testing Start Plant Propagation (C. serotinus) Growth Greenhouse Growth (3-4 leaf stage) Start->Growth Treatment Herbicide Application (Dose-Response) Growth->Treatment Incubation Incubation Period (21 days) Treatment->Incubation Data_Collection Data Collection (Biomass Measurement) Incubation->Data_Collection Analysis Data Analysis (GR50 Calculation) Data_Collection->Analysis End Results Analysis->End

References

Application Notes and Protocols: Use of Pyrazosulfuron-ethyl in Weed Control Research for Boro Paddy

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Pyrazosulfuron-ethyl is a selective, systemic herbicide belonging to the sulfonylurea class, which has demonstrated high efficacy in controlling a wide spectrum of weeds in rice cultivation.[1][2] Unchecked weed infestation in boro (winter) paddy can lead to significant yield reductions, with losses estimated to be between 15% to 50% depending on the cultivation method.[3][4] this compound offers an effective chemical control alternative to labor-intensive manual weeding.[5] It is particularly effective against annual and perennial broad-leaved weeds and sedges that are common in transplanted and direct-seeded rice fields.

These application notes provide detailed protocols and summarized data from various research studies on the use of this compound 10% Wettable Powder (WP) formulation for weed management in boro paddy.

Mechanism of Action

This compound is absorbed systemically through the roots and/or leaves of the weed and translocated to the meristematic tissues. Its primary mode of action is the inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). This enzyme is critical for the biosynthesis of essential branched-chain amino acids: valine, leucine, and isoleucine. The disruption of this pathway halts cell division and plant growth, leading to chlorosis and the eventual death of susceptible weeds. Rice plants can rapidly metabolize the herbicide, which accounts for its selectivity.

cluster_pathway This compound Mode of Action herbicide This compound (Absorbed by roots/leaves) als Acetolactate Synthase (ALS) Enzyme in Weeds herbicide->als Targets inhibition Inhibition als->inhibition amino_acids Biosynthesis of Branched-Chain Amino Acids (Valine, Leucine, Isoleucine) als->amino_acids inhibition->als Inhibits block Synthesis Blocked amino_acids->block block->amino_acids Blocks growth Cell Division and Plant Growth Stopped block->growth death Weed Death growth->death

Caption: Mechanism of action of this compound.

Experimental Protocols for Field Research

This section outlines a generalized protocol for conducting field trials to evaluate the bio-efficacy of this compound in boro paddy, based on methodologies from several studies.

Experimental Design and Setup
  • Site Selection: Choose a site with a known history of mixed weed infestation, representative of the local boro paddy ecosystem. The soil should be of a suitable type for rice cultivation, such as silty clay loam.

  • Experimental Layout: A Randomized Block Design (RBD) is commonly used with three replications to minimize experimental error. For studies involving multiple factors (e.g., herbicide dose and planting method), a Factorial Randomized Block Design (FRBD) is appropriate.

  • Plot Size: Demarcate plots of a standard size, for example, 5m x 4m.

  • Crop Establishment: Transplant 25-30 day old seedlings of a common boro paddy variety (e.g., 'IET 4786' or 'BPT-5204') at a standard spacing, such as 20 cm x 15 cm.

  • Fertilization: Apply a recommended dose of fertilizers. For instance, a basal application of phosphorus and potassium, with nitrogen applied in split doses throughout the growing season.

Treatment Application
  • Herbicide: Use this compound 10% WP.

  • Dosage: Test a range of doses. Studies have evaluated rates from 10 g a.i./ha to 42 g a.i./ha. A common effective rate is 15-20 g a.i./ha.

  • Control Groups: Include a "Weed Free" control (managed by hand weeding, typically at 20 and 40 Days After Transplanting - DAT) and a "Weedy Check" (unweeded) control for comparison.

  • Application Timing: Apply the herbicide as a pre-emergence or early post-emergence treatment, typically between 3 to 7 DAT.

  • Application Method: Dissolve the required quantity of the WP formulation in water. Use a knapsack sprayer fitted with a flat fan nozzle to ensure uniform coverage, with a spray volume of approximately 500 L/ha. Maintain a few centimeters of standing water in the field during application.

Data Collection and Analysis
  • Weed Assessment:

    • Place a quadrat (e.g., 0.25 m²) randomly at two spots within each plot at different intervals (e.g., 30, 60, 90 DAT).

    • Count the number of weeds by species (grasses, sedges, broad-leaved) to determine weed density (number/m²).

    • Collect the weed biomass from the quadrat, oven-dry it at 70°C to a constant weight, and express it as g/m².

  • Weed Control Efficiency (WCE): Calculate WCE using the formula:

    • WCE (%) = [(WDC - WDT) / WDC] x 100

    • Where WDC = Weed Dry Matter in Control Plot and WDT = Weed Dry Matter in Treated Plot.

  • Crop Phytotoxicity: Visually assess the crop for any signs of injury (e.g., leaf yellowing, stunting, necrosis) at regular intervals after herbicide application. Use a 0-10 rating scale.

  • Yield Parameters: At harvest, record yield attributes (e.g., number of panicles/m², grains/panicle) and measure the grain and straw yield from a designated net plot area.

  • Statistical Analysis: Analyze the collected data using Analysis of Variance (ANOVA) appropriate for the experimental design.

cluster_workflow Field Trial Experimental Workflow start Experimental Design (RBD/FRBD) prep Land Preparation & Fertilization start->prep transplant Transplanting Boro Paddy Seedlings prep->transplant apply Herbicide Application (this compound) 3-7 DAT transplant->apply data_weed Weed Data Collection (Density, Dry Weight) 30, 60, 90 DAT apply->data_weed data_crop Crop Data Collection (Phytotoxicity, Yield) apply->data_crop analysis Data Analysis (ANOVA, WCE) data_weed->analysis data_crop->analysis end Conclusion & Recommendation analysis->end

Caption: General workflow for a boro paddy field trial.

Summary of Efficacy Data

The following tables summarize quantitative data from field studies, demonstrating the effectiveness of this compound in controlling weeds and its impact on crop yield.

Table 1: Comparative Efficacy of this compound and Other Weed Control Methods

TreatmentDose (g a.i./ha)Weed Density (No./m²) at 60 DATWeed Dry Weight (g/m²) at 60 DATReference
This compound 10% WP15LowLow
This compound 10% WP16LowLow
Butachlor 50% EC750Satisfactory ControlSatisfactory Control
Pretilachlor 50% EC750Satisfactory ControlSatisfactory Control
Hand Weeding (20 & 40 DAT)-Very LowVery Low
Unweeded Control-HighHigh

Table 2: Effect of Different Doses of this compound on Weed Control and Rice Yield

Treatment (this compound 10% WP)Dose (g a.i./ha)Weed Control Efficiency (%)Grain Yield (t/ha)Weed Index (%)*Reference
Dose 120High--
Dose 225454.8-
Dose 33071.78--
Dose 435HighestHighest-
Dose 542Highest3.310.8
Hand Weeding-Highest6.10
Weedy Check004.5-

*Weed Index (%) represents the percentage of yield loss due to weeds compared to the weed-free plot.

Phytotoxicity Assessment

Across multiple studies, this compound 10% WP, when applied at recommended doses (15-20 g a.i./ha), has shown excellent crop safety with no observable phytotoxic symptoms on boro paddy. In research trials, phytotoxicity should be visually rated on a scale of 0-10, where 0 indicates no effect and 10 indicates complete crop death. Observations should be made at 7, 14, and 28 days after application. No adverse effects on crop growth, such as stunting, yellowing, or necrosis, have been reported.

Conclusions and Recommendations for Researchers

  • Efficacy: this compound is a highly effective herbicide for the control of major broad-leaved weeds and sedges in boro paddy.

  • Optimal Dosage: Application rates of 15-25 g a.i./ha provide a high degree of weed control efficiency and are economically beneficial. Higher doses up to 42 g a.i./ha can provide maximum efficacy without harming the crop.

  • Application Timing: For transplanted boro paddy, application at 3-7 DAT is optimal for targeting weeds at their early, most vulnerable stage.

  • Alternative to Manual Weeding: Research confirms that chemical control with this compound is a viable and cost-effective alternative to manual hand weeding, offering comparable or superior net returns.

  • Future Research: Researchers should continue to investigate the long-term effects of this compound on soil microflora and explore its role in integrated weed management (IWM) programs to mitigate the risk of herbicide resistance.

References

Application Notes & Protocols: Analytical Method for Pyrazosulfuron-ethyl O-demethylase Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazosulfuron-ethyl is a widely used sulfonylurea herbicide that effectively controls a variety of weeds in crops such as rice.[1][2] Its selectivity and efficacy are largely dependent on its metabolic fate within the plant.[2] One of the primary metabolic pathways for this compound in tolerant species is O-demethylation, a reaction catalyzed by cytochrome P-450 monooxygenases.[3][4] This process involves the removal of a methyl group from one of the methoxy substituents on the pyrimidine ring, leading to a less active metabolite and detoxification of the herbicide in the crop plant.

The determination of this compound O-demethylase (PSEOD) activity is crucial for understanding the mechanisms of herbicide tolerance, selectivity, and the potential for safener action. These application notes provide a detailed protocol for the determination of PSEOD activity in plant tissues, utilizing microsomal enzyme preparations and subsequent quantification of the substrate and/or metabolite by High-Performance Liquid Chromatography (HPLC).

Principle of the Assay

The analytical method for determining this compound O-demethylase activity is a multi-step process that begins with the isolation of microsomes, the cellular fraction rich in cytochrome P-450 enzymes, from the plant tissue of interest. The isolated microsomes are then incubated with this compound in the presence of necessary cofactors, primarily NADPH, to initiate the O-demethylation reaction. The reaction is subsequently stopped, and the mixture is analyzed by HPLC to quantify the amount of remaining this compound or the formation of its O-demethylated metabolite. The enzyme activity is then calculated based on the change in concentration over time.

Experimental Protocols

Protocol 1: Preparation of Microsomes from Plant Tissue

This protocol describes the isolation of the microsomal fraction, which contains the this compound O-demethylase enzyme system.

Materials:

  • Fresh plant tissue (e.g., rice seedlings)

  • Extraction Buffer: 0.1 M sodium phosphate buffer (pH 7.5) containing 0.5 M sucrose, 20 mM EDTA, 10 mM ascorbic acid, and 5 mM dithiothreitol (DTT).

  • Resuspension Buffer: 0.1 M sodium phosphate buffer (pH 7.5) containing 20% (v/v) glycerol.

  • Mortar and pestle, pre-chilled

  • Cheesecloth

  • Centrifuge and rotor capable of 10,000 x g and 100,000 x g

  • Ultracentrifuge tubes

  • Dounce homogenizer

Procedure:

  • Harvest fresh plant tissue and wash thoroughly with deionized water. Blot dry.

  • Perform all subsequent steps at 4°C.

  • Weigh the plant tissue and grind to a fine powder in a pre-chilled mortar and pestle with liquid nitrogen or grind in 3 volumes (w/v) of cold Extraction Buffer.

  • Filter the homogenate through four layers of cheesecloth.

  • Centrifuge the filtrate at 10,000 x g for 20 minutes to pellet cell debris, nuclei, and mitochondria.

  • Carefully decant the supernatant and transfer to ultracentrifuge tubes.

  • Centrifuge the supernatant at 100,000 x g for 90 minutes to pellet the microsomal fraction.

  • Discard the supernatant and gently wash the microsomal pellet with Resuspension Buffer.

  • Resuspend the pellet in a minimal volume of Resuspension Buffer using a Dounce homogenizer.

  • Determine the protein concentration of the microsomal suspension using a standard method (e.g., Bradford assay).

  • Aliquot the microsomal suspension and store at -80°C until use.

Protocol 2: this compound O-demethylase Activity Assay

This protocol details the enzymatic reaction for the O-demethylation of this compound.

Materials:

  • Microsomal enzyme preparation (from Protocol 1)

  • This compound stock solution (in methanol or DMSO)

  • Reaction Buffer: 0.1 M sodium phosphate buffer (pH 7.5)

  • NADPH solution (freshly prepared)

  • Reaction tubes (e.g., 1.5 mL microcentrifuge tubes)

  • Water bath or incubator set to 30°C

  • Stopping Solution: Acetonitrile or other suitable organic solvent.

Procedure:

  • Prepare a reaction mixture in a microcentrifuge tube containing:

    • Reaction Buffer

    • Microsomal protein (e.g., 100-500 µg)

    • This compound (final concentration, e.g., 50-100 µM)

  • Pre-incubate the reaction mixture at 30°C for 5 minutes to equilibrate the temperature.

  • Initiate the enzymatic reaction by adding NADPH to a final concentration of 1 mM.

  • Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes). The optimal incubation time should be determined in preliminary experiments to ensure the reaction is in the linear range.

  • Prepare a control reaction by omitting NADPH or by boiling the microsomal preparation before adding it to the reaction mixture.

  • Terminate the reaction by adding an equal volume of ice-cold Stopping Solution (e.g., acetonitrile).

  • Vortex the mixture vigorously to precipitate the protein.

  • Centrifuge at 14,000 x g for 10 minutes to pellet the precipitated protein.

  • Transfer the supernatant to an HPLC vial for analysis.

Protocol 3: HPLC Analysis of this compound and its Metabolite

This protocol outlines the chromatographic conditions for the quantification of this compound. The detection of the O-demethylated metabolite may require method optimization and a reference standard.

HPLC System and Conditions:

  • Instrument: HPLC system with a UV or Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and water (with 0.1% phosphoric acid or formic acid for MS compatibility). A common ratio is 70:30 (v/v) acetonitrile:water.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Injection Volume: 10 - 20 µL.

  • Column Temperature: 30°C.

  • Detection Wavelength: 236 nm.

Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the supernatant from the terminated enzyme assay (Protocol 2, step 9) into the HPLC system.

  • Record the chromatogram and identify the peak corresponding to this compound based on its retention time, which should be determined using an analytical standard.

  • Quantify the peak area of this compound.

  • Calculate the amount of this compound consumed in the enzymatic reaction by comparing the peak area in the reaction sample to that of the control sample.

  • The enzyme activity can be expressed as pmol of substrate consumed per mg of protein per minute.

Data Presentation

Quantitative data from the HPLC analysis should be summarized for clear interpretation.

ParameterValueReference
HPLC Column Eclipse XDB – C18 RP column (4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile:Water with 0.1% H3PO4 (70:30 v/v)
Flow Rate 0.5 mL/min
Detection Wavelength 236 nm
Retention Time ~3.4 min
Limit of Detection (LOD) 0.001 µg/mL
Linear Range 0.01 to 1.0 µg/mL

Visualizations

Signaling Pathway: this compound O-demethylation

Pyrazosulfuron_demethylation cluster_p450 Cytochrome P450 Cycle P450_Fe3 P450 (Fe³⁺) Substrate_Complex [P450 (Fe³⁺) - PSE] P450_Fe3->Substrate_Complex PSE Binding Reduced_Complex [P450 (Fe²⁺) - PSE] Substrate_Complex->Reduced_Complex e⁻ (from NADPH) Oxygen_Complex [P450 (Fe²⁺) - O₂ - PSE] Reduced_Complex->Oxygen_Complex O₂ NADP NADP⁺ Reduced_Complex->NADP Peroxo_Complex [P450 (Fe³⁺) - O₂²⁻ - PSE] Oxygen_Complex->Peroxo_Complex e⁻ (from NADPH) + 2H⁺ Product_Complex [P450 (Fe³⁺) - Product] Peroxo_Complex->Product_Complex H₂O Product Formation Peroxo_Complex->NADP Product_Complex->P450_Fe3 Product Release Metabolite O-desmethyl Pyrazosulfuron (Product) Product_Complex->Metabolite PSE This compound (Substrate) PSE->Substrate_Complex NADPH NADPH NADPH->Reduced_Complex NADPH->Peroxo_Complex

Caption: Cytochrome P450 catalytic cycle for this compound O-demethylation.

Experimental Workflow

experimental_workflow plant_tissue 1. Plant Tissue Homogenization centrifuge1 2. Low-Speed Centrifugation (10,000 x g) plant_tissue->centrifuge1 supernatant1 Supernatant Collection centrifuge1->supernatant1 centrifuge2 3. Ultracentrifugation (100,000 x g) supernatant1->centrifuge2 microsomes 4. Microsome Resuspension centrifuge2->microsomes assay_setup 5. Enzyme Assay Setup (Microsomes, PSE, Buffer) microsomes->assay_setup reaction 6. Reaction Initiation (add NADPH) & Incubation (30°C) assay_setup->reaction termination 7. Reaction Termination (add Acetonitrile) reaction->termination centrifuge3 8. Protein Precipitation termination->centrifuge3 hplc_analysis 9. HPLC Analysis of Supernatant centrifuge3->hplc_analysis data_analysis 10. Data Analysis & Activity Calculation hplc_analysis->data_analysis

Caption: Workflow for determining this compound O-demethylase activity.

References

Troubleshooting & Optimization

Technical Support Center: Pyrazosulfuron-ethyl Degradation Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers studying the degradation behavior of Pyrazosulfuron-ethyl, with a specific focus on the influence of pH.

Frequently Asked Questions (FAQs)

Q1: What is the primary factor influencing the degradation of this compound in an aqueous environment?

The degradation of this compound is highly dependent on the pH of the aqueous solution.[1][2][3][4][5] Chemical hydrolysis is a primary process affecting its environmental fate.

Q2: How does pH affect the stability and half-life of this compound?

This compound is least stable in acidic conditions, followed by alkaline and then neutral conditions. Consequently, its half-life is shortest at acidic pH and longest at neutral pH. For instance, studies have reported the half-life to be as low as 2.6 days at pH 4 and as high as 19.4 days at pH 7. The degradation rate is significantly faster in acidic or basic media compared to neutral conditions.

Q3: What are the main degradation products of this compound?

High-Performance Liquid Chromatography (HPLC) analysis has identified three primary metabolites formed during the degradation of this compound in water at different pH levels. These are:

  • 5-(aminosulfonyl)-1-methyl-1H-pyrazole-4-carboxylic acid

  • ethyl 5-(aminosulfonyl)-1-methyl-1H-pyrazole-4-carboxylate

  • 2-amino-4,6-dimethoxy pyrimidine

Interestingly, the formation of pyrazosulfuron acid has not been observed at any pH.

Q4: What is the principal degradation pathway of this compound in water?

The predominant degradation route for this compound in water is the hydrolysis of the sulfonamide linkage. Under acidic conditions, this hydrolysis is accelerated. In alkaline conditions (e.g., pH 10), contraction of the sulfonylurea bridge may also be a significant pathway.

Troubleshooting Guide

Q5: My observed degradation rates are significantly different from published data. What could be the issue?

Several factors beyond pH can influence degradation rates. Consider the following:

  • Temperature: Degradation rates are temperature-dependent, increasing with higher temperatures. Ensure your experimental temperature is controlled and consistent with the literature you are comparing to.

  • Buffer Composition: The type of buffer used can have an effect. It is crucial to use standard buffer systems as described in established protocols.

  • Microbial Degradation: If your solutions are not sterile, microbial activity can contribute to the degradation, leading to faster dissipation than chemical hydrolysis alone. Studies have shown that degradation is faster in non-sterile soil compared to sterile soil.

  • Photodegradation: Exposure to light, particularly UV light, can induce photodegradation. Unless you are specifically studying photolysis, conduct your experiments in the dark.

Q6: I am having trouble identifying the degradation products using HPLC. What can I do?

  • Analytical Standards: Ensure you have certified reference standards for the expected metabolites to confirm their retention times.

  • LC-MS/MS Analysis: For unambiguous identification of transformation products, liquid chromatography-mass spectrometry (LC-MS) or tandem mass spectrometry (LC-MS/MS) is recommended.

  • Mobile Phase Optimization: Adjust the composition of your mobile phase (e.g., acetonitrile/water ratio, pH) to achieve better separation of the parent compound and its degradation products.

Q7: The half-life of this compound in my experiment seems unusually long, even at acidic pH. What should I check?

  • pH Measurement: Verify the pH of your buffer solutions using a calibrated pH meter. Inaccurate pH can lead to misleading results.

  • Purity of this compound: Use a high-purity standard of this compound. Impurities in the starting material could interfere with the analysis.

  • Sample Storage: Ensure that your samples, once taken, are stored properly (e.g., at -20°C) to prevent any further degradation before analysis.

Data Presentation

Table 1: Half-life of this compound at Different pH Values

pHHalf-life (days)Reference
42.6
719.4
9Not explicitly stated, but persistence is between acidic and neutral pH

Experimental Protocols

Detailed Methodology for a this compound Degradation Study

This protocol is a synthesis of methodologies reported in the literature.

  • Preparation of Buffer Solutions:

    • Prepare buffer solutions for the desired pH range (e.g., pH 4, 7, and 9).

    • For pH 4, an acetate buffer can be used.

    • For pH 7, a phosphate buffer is suitable.

    • For pH 9, a borate buffer can be used.

    • Ensure all glassware and solutions are autoclaved to prevent microbial contamination.

  • Fortification of Samples:

    • Prepare a stock solution of this compound in a suitable organic solvent like acetonitrile.

    • Take a known volume of each buffer solution (e.g., 20 mL) in sterile Erlenmeyer flasks.

    • Fortify the buffer solutions with the this compound stock solution to achieve the desired initial concentration (e.g., 50 µM or 2 µg/mL).

    • Include unfortified buffer samples as controls.

  • Incubation:

    • Incubate the flasks in a BOD incubator at a constant temperature (e.g., 25 ± 0.5 °C or 27 ± 1 °C) in the dark to prevent photodegradation.

  • Sampling:

    • Collect aliquots from each flask at regular time intervals (e.g., 0, 1, 3, 5, 7, 10, 15, 20, and 30 days).

    • Immediately after collection, adjust the pH of the aliquots to 7 to quench the degradation reaction and store them at -20 °C until analysis.

  • Sample Analysis:

    • Analyze the concentration of this compound and its degradation products in the collected samples using High-Performance Liquid Chromatography (HPLC) with a UV detector.

    • A typical mobile phase could be a mixture of acetonitrile and water (e.g., 65:35 v/v) with a small amount of acid like ortho-phosphoric acid.

    • The retention time for this compound is approximately 7.01 minutes under specific conditions.

  • Data Analysis:

    • Plot the concentration of this compound as a function of time.

    • Determine the degradation kinetics, which typically follows first-order kinetics.

    • Calculate the half-life (t₁/₂) using the formula: t₁/₂ = ln(2)/k, where k is the degradation rate constant.

Visualizations

cluster_workflow Experimental Workflow for this compound Degradation Study A Prepare Buffer Solutions (pH 4, 7, 9) B Fortify with This compound A->B C Incubate in Dark at Constant Temperature B->C D Collect Samples at Time Intervals C->D E Analyze by HPLC D->E F Data Analysis (Kinetics and Half-life) E->F

Caption: Experimental workflow for studying this compound degradation.

cluster_pathway Primary Degradation Pathway of this compound cluster_products Degradation Products parent This compound product1 5-(aminosulfonyl)-1-methyl-1H- pyrazole-4-carboxylic acid parent->product1 Hydrolysis of Sulfonamide Linkage product2 ethyl 5-(aminosulfonyl)-1-methyl-1H- pyrazole-4-carboxylate parent->product2 Hydrolysis of Sulfonamide Linkage product3 2-amino-4,6-dimethoxy pyrimidine parent->product3 Hydrolysis of Sulfonamide Linkage

Caption: Hydrolysis is the main degradation pathway for this compound.

References

Technical Support Center: Pyrazosulfuron-ethyl Soil Persistence Studies

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the factors that affect the persistence of Pyrazosulfuron-ethyl in soil.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary degradation pathways in soil?

A1: this compound is a sulfonylurea herbicide used to control broadleaf weeds and sedges in rice crops.[1][2] It works by inhibiting the enzyme acetolactate synthase (ALS), which is crucial for the synthesis of essential amino acids in plants.[1][3] Its persistence in soil is relatively short, and it degrades primarily through two main pathways: chemical hydrolysis and microbial degradation.[3] The cleavage of the sulfonylurea bridge is a key step in its breakdown.

Q2: What are the most critical factors influencing the persistence of this compound in soil?

A2: The persistence of this compound in soil is governed by a combination of factors. The most influential are soil pH, microbial activity, soil moisture, temperature, and organic matter content. Climatic conditions like rainfall can also play a role by affecting soil moisture and potential runoff.

Q3: What is the expected half-life of this compound in soil?

A3: The half-life of this compound can vary significantly depending on environmental conditions. Reported half-lives in soil range from as short as 5.4 days to as long as 85.5 days. Under typical rice paddy conditions, the half-life is often observed to be between 9 and 27 days. The application rate can also influence the half-life, with higher doses generally leading to longer persistence.

Q4: How does soil pH impact the degradation of this compound?

A4: Soil pH is a critical factor in the chemical hydrolysis of this compound. The herbicide degrades faster in acidic conditions compared to neutral or alkaline soils. The hydrolysis rate increases as the pH moves away from neutral in either direction (acidic or basic), but the breakdown is particularly accelerated at low pH values.

Q5: What is the role of soil microorganisms in the degradation of this compound?

A5: Microbial degradation is a major pathway for the dissipation of this compound in soil. Studies have shown that its degradation is significantly faster in non-sterilized soil compared to sterilized soil, confirming the contribution of microorganisms. Certain fungi, such as Alternaria alternata, have been identified as being effective at degrading this herbicide.

Q6: How do soil moisture and temperature affect persistence?

A6: Both soil moisture and temperature influence the rate of degradation. Higher moisture content generally promotes faster degradation, with the most rapid breakdown occurring under submerged or anaerobic conditions, typical of rice paddies. Increased temperature also tends to accelerate the degradation process.

Q7: Does the presence of plants affect the persistence of this compound?

A7: Yes, the presence of plants, such as rice, can lead to faster degradation of this compound in soil. This is likely due to increased microbial activity in the rhizosphere (the soil region around plant roots) and potential uptake of the herbicide by the plants. However, translocation of this compound into the aerial parts of rice plants is generally minimal.

Troubleshooting Guide

Q1: My experimental half-life for this compound is much longer than values reported in the literature. What are the potential causes?

A1: Several factors could contribute to an unexpectedly long half-life in your experiment:

  • Soil Properties: If your soil has a high pH (alkaline) or low organic matter content, degradation can be slower.

  • Microbial Activity: Low microbial biomass or activity in your soil sample will reduce the rate of biodegradation. This can be an issue if the soil was stored improperly or comes from a low-activity environment.

  • Moisture and Temperature: If the experiment is conducted at low moisture levels (e.g., half of maximum water holding capacity) or low temperatures, both microbial and chemical degradation rates will decrease.

  • Experimental Conditions: Laboratory studies under controlled, aerobic conditions may show longer half-lives than field studies where factors like flooding, plant uptake, and photolysis contribute to dissipation. For instance, the half-life in sterile soil can be significantly longer than in non-sterile soil.

Q2: I am observing high variability in degradation rates between my soil sample replicates. What could be the issue?

A2: Inconsistent results across replicates can often be traced to a lack of homogeneity.

  • Non-uniform Soil Samples: Ensure your bulk soil sample is thoroughly mixed and sieved (e.g., through a 2 mm mesh) before being divided into replicates. This ensures uniform distribution of soil particles, organic matter, and microbial communities.

  • Uneven Herbicide Application: The method of herbicide application must be precise. Applying the herbicide in a solvent and ensuring it is evenly mixed into the soil for each replicate is crucial.

  • Inconsistent Incubation Conditions: Check for variations in temperature, moisture, or light exposure between your incubation containers. Maintaining consistent moisture levels throughout the experiment is particularly important.

  • Extraction Inefficiency: Variability can be introduced during the extraction phase. Ensure your extraction protocol is robust and consistently applied to all samples.

Q3: The recovery rate of my this compound standard from spiked soil samples is low. How can I improve my extraction method?

A3: Low recovery rates suggest that the analyte is not being efficiently extracted from the soil matrix. Consider the following:

  • Choice of Extraction Solvent: Acetonitrile is a commonly used and effective solvent for extracting this compound. Some methods use acetonitrile with a small percentage of acetic acid to improve efficiency.

  • Extraction Technique: Ensure vigorous mixing (e.g., using a vortex mixer or mechanical shaker) for an adequate duration to allow the solvent to penetrate the soil particles.

  • Sample Preparation: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, which involves an extraction and cleanup step, is often used and can provide good recovery rates. A typical QuEChERS approach involves adding water, acetonitrile, and then salting out with magnesium sulfate (MgSO₄) and a buffer like sodium acetate (NaOAc).

  • Cleanup Step: If co-extractives from the soil are interfering with your analysis, a d-SPE (dispersive solid-phase extraction) cleanup step using agents like PSA (primary secondary amine) may be necessary, although some modified methods for this compound have successfully omitted this.

Data Presentation

Table 1: Half-life of this compound in Soil under Various Conditions

Half-life (days)Soil Type / ConditionpHOrganic Matter (%)Application RateReference
5.4Field Soil (Rice Paddy)8.20.5Not specified
5.5Rice-planted SoilNot specifiedNot specifiedNot specified
6.9Unplanted SoilNot specifiedNot specifiedNot specified
7.9 - 15.8Sandy Clay Loam (Lab, with A. alternata)7.40.854 and 8 mg/kg
9.4 - 13.9Field Soil (Rice Paddy)7.4High25 g/ha
9.7Lab (Non-sterile soil)8.20.5Not specified
15Alluvial & Red LateriticNot specifiedNot specified10 and 20 µg/g
16.2 - 24.4Surface Soil (Rice Paddy)LowHighNot specified
16.6 - 21Field Soil (with/without FYM)Not specifiedNot specified25 and 50 g a.i./ha
16.9Lab (Sterile soil)8.20.5Not specified
17.7 - 20.1Sandy Clay Loam (Lab, without fungus)7.40.854 and 8 mg/kg
42.9 - 53.8Various Soils (Submerged)LowNot specifiedNot specified
57.7 - 62.0Various Soils (Max Water Holding Capacity)LowNot specifiedNot specified
74.6 - 85.5Various Soils (Half Max Water Holding Capacity)LowNot specifiedNot specified

Experimental Protocols

Protocol 1: Laboratory Soil Incubation Study for Persistence Analysis

This protocol outlines a typical laboratory experiment to determine the degradation kinetics of this compound in soil.

  • Soil Collection and Preparation:

    • Collect topsoil (0-15 cm) from a field with no recent history of sulfonylurea herbicide application.

    • Air-dry the soil, gently crush aggregates, and sieve through a 2 mm mesh to ensure homogeneity.

    • Characterize the soil for properties such as texture, pH, organic carbon content, and microbial biomass.

    • Adjust the soil moisture to a predetermined level, for example, 60% of maximum water holding capacity.

  • Herbicide Application:

    • Prepare a stock solution of analytical grade this compound in a suitable solvent like acetonitrile.

    • Weigh out replicate soil samples (e.g., 100 g) into incubation flasks.

    • Apply the herbicide solution to the soil to achieve the desired final concentration (e.g., 1 mg/kg). Ensure the volume of the solvent is minimal to avoid altering soil moisture significantly.

    • Thoroughly mix the soil to ensure uniform distribution of the herbicide. A set of control samples without herbicide should also be prepared.

  • Incubation:

    • Cover the flasks with a perforated material (e.g., Parafilm) to allow gas exchange while minimizing moisture loss.

    • Incubate the samples in the dark at a constant temperature (e.g., 25°C).

    • Maintain soil moisture by periodically adding deionized water as needed.

  • Sampling:

    • Collect triplicate samples at predetermined time intervals (e.g., 0, 1, 3, 7, 14, 21, 30, 45, and 60 days).

    • The 0-day sample should be taken immediately after herbicide application and mixing.

    • Store samples at -20°C prior to extraction and analysis.

  • Data Analysis:

    • Quantify the concentration of this compound at each time point using the analytical method described below.

    • Plot the concentration of this compound versus time.

    • Calculate the dissipation kinetics, which often follow first-order kinetics. The half-life (DT₅₀) can be calculated using the formula: DT₅₀ = ln(2) / k, where k is the degradation rate constant derived from the regression equation.

Protocol 2: Sample Extraction and HPLC Analysis for this compound Residues

This protocol describes a general method for extracting and quantifying this compound from soil samples.

  • Extraction (Modified QuEChERS):

    • Weigh 10 g of the soil sample into a 50 mL polypropylene centrifuge tube.

    • Add 4 mL of ultrapure water and vortex for 1 minute to moisten the soil.

    • Add 20 mL of acetonitrile (containing 1% acetic acid) and shake vigorously for 2 minutes.

    • Add 6 g of anhydrous magnesium sulfate (MgSO₄) and 1.8 g of sodium acetate trihydrate (NaOAc·3H₂O). Shake immediately and vigorously for 1 minute.

    • Centrifuge the tube for 5 minutes at 5000 rpm.

  • Sample Cleanup and Preparation:

    • Take an aliquot of the supernatant (e.g., 10 mL) and transfer it to a new tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 1.0 mL of the mobile phase (e.g., methanol or acetonitrile/water mixture) for HPLC analysis.

  • HPLC Analysis:

    • System: High-Performance Liquid Chromatograph (HPLC) with a UV or Photo Diode Array (PDA) detector.

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 70:30 v/v). The water phase may be acidified (e.g., with 0.2% acetic acid).

    • Flow Rate: 0.9 - 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detection: Monitor the absorbance at the wavelength of maximum absorption for this compound (typically around 240-250 nm).

    • Quantification: Prepare a calibration curve using analytical standards of this compound at known concentrations (e.g., 0.01 to 1.0 µg/mL). Calculate the concentration in the soil samples based on the peak area and the calibration curve.

Visualizations

experimental_workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis cluster_results Phase 4: Results soil_collection Soil Collection (0-15 cm) soil_prep Air-dry, Sieve (2mm) & Characterize (pH, OM) soil_collection->soil_prep moisture_adj Adjust Moisture (e.g., 60% MWHC) soil_prep->moisture_adj herbicide_app Herbicide Application (Spiking & Mixing) moisture_adj->herbicide_app incubation Incubation (Dark, 25°C) herbicide_app->incubation sampling Time-course Sampling (0, 3, 7, 14, 30... days) incubation->sampling extraction Soil Extraction (QuEChERS) sampling->extraction analysis HPLC-UV/PDA Analysis extraction->analysis quantification Quantification analysis->quantification kinetics Calculate Dissipation Kinetics (First-Order) quantification->kinetics halflife Determine Half-Life (DT50) kinetics->halflife

Caption: Workflow for a laboratory soil persistence study of this compound.

factors_affecting_persistence cluster_soil Soil Properties cluster_env Environmental Conditions cluster_bio Biological Factors main This compound Persistence in Soil pH Soil pH main->pH -ve correlation (faster in acidic) OM Organic Matter main->OM +ve correlation (slower with high OM) Moisture Moisture (Aerobic/Anaerobic) main->Moisture -ve correlation (faster with high moisture) Temp Temperature main->Temp -ve correlation (faster at high temp) Microbes Microbial Activity main->Microbes -ve correlation (faster with high activity) Plants Plant Uptake & Rhizosphere Effects main->Plants -ve correlation (faster with plants) pH->Microbes influences OM->Microbes supports Texture Soil Texture Moisture->Microbes influences Temp->Microbes influences Light Photolysis (Sunlight)

Caption: Key factors influencing the persistence of this compound in soil.

degradation_pathway parent This compound process Hydrolysis & Microbial Degradation parent->process met1 Metabolite 1: 1-methyl-4-ethylcarboxylate pyrazolesulfonamide process->met1 Cleavage of sulfonylurea bridge met2 Metabolite 2: 2-amino-4,6-dimethoxy -pyrimidine process->met2 Cleavage of sulfonylurea bridge met3 Other Metabolites process->met3

References

Technical Support Center: Overcoming Pyrazosulfuron-ethyl Instability in Acidic or Alkaline Media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling Pyrazosulfuron-ethyl, a sulfonylurea herbicide known for its instability in acidic and alkaline aqueous media. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to ensure the reliability and accuracy of your experiments.

Troubleshooting Guides & FAQs

This section addresses common issues encountered when working with this compound in laboratory settings.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound solution degrading so quickly?

A1: this compound is susceptible to hydrolysis, a chemical breakdown process that is significantly accelerated in both acidic (pH < 6) and alkaline (pH > 8) conditions.[1][2][3][4] The primary site of degradation is the sulfonylurea bridge, leading to a loss of herbicidal activity.[1] For maximum stability, it is crucial to maintain a neutral pH environment (pH 6.5-7.5).

Q2: What are the visible signs of this compound degradation?

A2: Visual signs of degradation can be subtle and may not always be apparent. However, you might observe a change in the clarity or color of the solution over time. The most reliable method for detecting degradation is through analytical techniques such as High-Performance Liquid Chromatography (HPLC), which can separate and quantify the parent compound and its degradation products.

Q3: Can I use DMSO to prepare my stock solution?

A3: It is not recommended to use Dimethyl Sulfoxide (DMSO) for preparing this compound stock solutions as it has been reported to inactivate the compound. Alternative solvents like acetone or tetrahydrofuran (THF) are preferable for initial solubilization.

Q4: How should I prepare and store my this compound solutions to maximize stability?

A4: To ensure the stability of your this compound solutions, it is recommended to:

  • Prepare fresh solutions: Due to its instability in aqueous media, preparing solutions fresh before each experiment is the best practice.

  • Use a neutral pH buffer: When aqueous solutions are necessary, use a buffer system that maintains a pH between 6.5 and 7.5. Phosphate-buffered saline (PBS) at pH 7.4 is a common and suitable choice.

  • Control temperature: Hydrolysis rates increase with temperature. Store stock solutions and, if necessary, experimental solutions at low temperatures (e.g., 4°C for short-term storage) and away from light. For long-term storage of the solid compound, a freezer at -20°C is recommended.

  • Avoid strong acids and bases: Ensure all glassware and reagents are free from acidic or alkaline residues.

Troubleshooting Common Experimental Issues

Problem Possible Cause Troubleshooting Steps
Inconsistent or non-reproducible bioassay results Degradation of this compound in the experimental medium.1. Verify the pH of your culture medium or buffer. Adjust to a neutral pH if necessary. 2. Prepare fresh this compound solutions immediately before each experiment. 3. Minimize the incubation time of the compound in the aqueous medium.
Unexpected peaks in HPLC chromatogram Formation of degradation products due to hydrolysis.1. Confirm the identity of the extra peaks by comparing their retention times with known degradation products or by using mass spectrometry (MS). 2. Review your sample preparation and storage procedures to ensure a neutral pH was maintained. 3. Use a fresh, properly prepared standard of this compound for comparison.
Low recovery of this compound during sample extraction Degradation of the analyte during the extraction process.1. Ensure the pH of all extraction solvents and solutions is neutral. 2. Work quickly and at low temperatures to minimize degradation during sample processing. 3. For soil or complex matrices, consider using a validated extraction method like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe).

Data Presentation

The stability of this compound is highly dependent on the pH of the aqueous medium. The following table summarizes the half-life of this compound at different pH values, as reported in the literature.

pHHalf-life (t½) in daysTemperature (°C)Reference
42.6Not Specified
719.4Not Specified
9Not Specified (degradation is faster than at pH 7)Not Specified

Experimental Protocols

Protocol 1: Preparation of a Buffered this compound Working Solution

This protocol describes the preparation of a 100 µM this compound working solution in a phosphate-buffered saline (PBS) solution at pH 7.4.

Materials:

  • This compound (solid)

  • Acetone (HPLC grade)

  • Phosphate-Buffered Saline (PBS), pH 7.4 (autoclaved)

  • Sterile microcentrifuge tubes

  • Calibrated micropipettes

Procedure:

  • Prepare a Stock Solution:

    • Accurately weigh a small amount of solid this compound (e.g., 4.14 mg).

    • Dissolve the solid in a minimal amount of acetone to create a concentrated stock solution (e.g., 10 mM by dissolving 4.14 mg in 1 mL of acetone).

    • Ensure the solid is completely dissolved. Gentle vortexing may be applied.

  • Prepare the Working Solution:

    • Perform a serial dilution of the acetone stock solution with PBS (pH 7.4) to achieve the final desired concentration of 100 µM.

    • Important: Add the acetone stock solution to the PBS buffer, not the other way around, to avoid precipitation.

    • For example, to make 1 mL of 100 µM working solution, add 10 µL of the 10 mM stock solution to 990 µL of PBS (pH 7.4).

    • Mix thoroughly by gentle inversion or pipetting.

  • Final Checks and Use:

    • Verify the pH of the final working solution to ensure it is within the neutral range.

    • Use the freshly prepared working solution immediately for your experiments to minimize degradation.

Protocol 2: HPLC Analysis of this compound and its Degradation Products

This protocol provides a general method for the analysis of this compound and its degradation products using reverse-phase HPLC with UV detection.

Instrumentation and Conditions:

  • HPLC System: Equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and 0.1% orthophosphoric acid in water is commonly used. A typical starting condition could be 65:35 (Acetonitrile: 0.1% OPA).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 240 nm.

  • Injection Volume: 10-20 µL.

Procedure:

  • Standard Preparation:

    • Prepare a series of known concentrations of this compound in the mobile phase to create a calibration curve.

    • If available, prepare standards of the expected degradation products (e.g., 5-(aminosulfonyl)-1-methyl-1H-pyrazole-4-carboxylic acid, ethyl 5-(aminosulfonyl)-1-methyl-1H-pyrazole-4-carboxylate, and 2-amino-4,6-dimethoxy pyrimidine) for peak identification.

  • Sample Preparation:

    • Filter all samples and standards through a 0.45 µm syringe filter before injection to protect the HPLC column.

  • Analysis:

    • Inject the standards and samples onto the HPLC system.

    • Record the chromatograms and integrate the peak areas.

  • Data Interpretation:

    • Identify the this compound peak based on the retention time of the standard.

    • Identify any degradation product peaks by comparing their retention times with their respective standards.

    • Quantify the amount of this compound and its degradation products using the calibration curve.

Mandatory Visualizations

cluster_pathway This compound Mode of Action: Inhibition of Branched-Chain Amino Acid Synthesis Pyruvate Pyruvate ALS Acetolactate Synthase (ALS) (Target Enzyme) Pyruvate->ALS alpha_Acetolactate α-Acetolactate Pyruvate->alpha_Acetolactate Pyruvate alpha_Aceto_alpha_hydroxybutyrate α-Aceto-α-hydroxybutyrate Pyruvate->alpha_Aceto_alpha_hydroxybutyrate α-Ketobutyrate alpha_Ketobutyrate α-Ketobutyrate alpha_Ketobutyrate->ALS ALS->alpha_Acetolactate ALS->alpha_Aceto_alpha_hydroxybutyrate Intermediates_Val_Leu Intermediate Steps alpha_Acetolactate->Intermediates_Val_Leu Intermediates_Ile Intermediate Steps alpha_Aceto_alpha_hydroxybutyrate->Intermediates_Ile Valine Valine Leucine Leucine Isoleucine Isoleucine Pyrazosulfuron_ethyl This compound Inhibition Inhibition Inhibition->ALS Intermediates_Val_Leu->Valine Intermediates_Val_Leu->Leucine Intermediates_Ile->Isoleucine

Caption: Inhibition of Acetolactate Synthase (ALS) by this compound.

cluster_degradation This compound Degradation Pathways cluster_acidic Acidic Conditions (pH < 6) cluster_alkaline Alkaline Conditions (pH > 8) PE This compound Acid_Hydrolysis Hydrolysis of Sulfonylurea Bridge PE->Acid_Hydrolysis H⁺ Alkaline_Hydrolysis Hydrolysis of Sulfonylurea Bridge PE->Alkaline_Hydrolysis OH⁻ Product_A1 Ethyl 5-(aminosulfonyl)- 1-methyl-1H-pyrazole-4-carboxylate Acid_Hydrolysis->Product_A1 Product_A2 2-Amino-4,6-dimethoxypyrimidine Acid_Hydrolysis->Product_A2 Product_A3 5-(Aminosulfonyl)-1-methyl- 1H-pyrazole-4-carboxylic acid Acid_Hydrolysis->Product_A3 Product_B1 Ethyl 5-(aminosulfonyl)- 1-methyl-1H-pyrazole-4-carboxylate Alkaline_Hydrolysis->Product_B1 Product_B2 2-Amino-4,6-dimethoxypyrimidine Alkaline_Hydrolysis->Product_B2

References

Technical Support Center: Analysis of Pyrazosulfuron-ethyl and its Degradation Products by HPLC

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to identifying Pyrazosulfuron-ethyl and its degradation products using High-Performance Liquid Chromatography (HPLC). This resource includes detailed experimental protocols, troubleshooting guides, and frequently asked questions (FAQs) to address common challenges encountered during analysis.

Frequently Asked Questions (FAQs)

Q1: What are the major degradation products of this compound?

A1: The primary degradation pathway for this compound is the hydrolysis of the sulfonamide linkage, which is particularly accelerated in acidic conditions.[1] This process results in the formation of several key degradation products.

The most commonly identified degradation products in water and soil are:

  • 5-(aminosulfonyl)-1-methyl-1H-pyrazole-4-carboxylic acid

  • Ethyl 5-(aminosulfonyl)-1-methyl-1H-pyrazole-4-carboxylate

  • 2-amino-4,6-dimethoxy pyrimidine [1][2]

Q2: What is the typical half-life of this compound in different environmental matrices?

A2: The degradation rate and half-life of this compound are highly dependent on factors such as pH, soil type, and microbial activity. Generally, its degradation is faster in acidic and alkaline water compared to neutral water, and more rapid in non-sterile soil, indicating microbial involvement in its breakdown.

MatrixConditionHalf-life (t½) in Days
WaterpH 42.6[1]
WaterpH 719.4[1]
WaterpH 9Not specified, but degradation is faster than at pH 7
Rice Field SoilField Conditions2.17 - 5.45
Rice Field WaterField Conditions0.77 - 0.79
Laboratory SoilNon-sterile9.7
Laboratory SoilSterile16.9

Q3: What type of HPLC column is best suited for the analysis of this compound and its degradation products?

A3: A reverse-phase C18 column is the most commonly used and effective stationary phase for separating this compound and its more polar degradation products. The non-polar nature of the C18 stationary phase allows for good retention and separation of the parent compound and its metabolites when used with a suitable mobile phase.

Experimental Protocols

Standard HPLC Method for this compound and its Degradation Products

This protocol provides a general procedure for the analysis of this compound and its degradation products in water samples.

  • Instrumentation:

    • High-Performance Liquid Chromatograph (HPLC) system with a UV detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (acidified with phosphoric acid or acetic acid to a pH of around 2.8-3.0). A typical starting condition is 65:35 (Acetonitrile: 0.1% Phosphoric Acid in water).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 240 nm.

    • Injection Volume: 10-20 µL.

    • Column Temperature: 30-35 °C.

  • Sample Preparation (Water Samples):

    • Collect the water sample in a clean glass container.

    • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

    • If the concentration of this compound is expected to be low, a solid-phase extraction (SPE) step may be necessary to concentrate the sample.

    • The sample is now ready for injection into the HPLC system.

Sample Preparation for Soil Samples using QuEChERS

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach for extracting pesticides from complex matrices like soil.

  • Extraction:

    • Weigh 10 g of the soil sample into a 50 mL centrifuge tube.

    • Add 10 mL of water and vortex to disperse the soil.

    • Add 10 mL of acetonitrile containing 1% acetic acid.

    • Add the QuEChERS extraction salts (e.g., magnesium sulfate and sodium acetate).

    • Shake vigorously for 1 minute.

    • Centrifuge at 3000-4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Take an aliquot of the acetonitrile supernatant.

    • Transfer it to a d-SPE tube containing a cleanup sorbent (e.g., PSA - primary secondary amine and C18). Note: For sulfonylureas, PSA might lead to low recoveries, so this step may need optimization or omission.

    • Vortex for 30 seconds.

    • Centrifuge for 5 minutes.

  • Final Preparation:

    • Take the final supernatant and filter it through a 0.22 µm syringe filter.

    • The sample is now ready for HPLC analysis.

Troubleshooting Guide

This guide addresses specific issues that may arise during the HPLC analysis of this compound and its degradation products.

Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing) for this compound or its Degradation Products - Secondary interactions between the analytes and residual silanol groups on the column. - Mobile phase pH is not optimal. - Column contamination or degradation.- Lower the pH of the mobile phase to 2.5-3.0 using phosphoric acid or formic acid to suppress the ionization of silanol groups. - Use a high-purity, end-capped C18 column. - Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol) to remove contaminants. If the problem persists, replace the column.
Poor Resolution Between Degradation Product Peaks - The mobile phase composition is not optimized for separating the polar metabolites. - Inappropriate column chemistry.- Switch to a gradient elution method. Start with a higher percentage of the aqueous phase and gradually increase the organic phase percentage. This will help in retaining and separating the more polar degradation products. - Try a different reverse-phase column with a different selectivity (e.g., a phenyl-hexyl column) or a column with a smaller particle size for higher efficiency.
Variable Retention Times - Fluctuation in mobile phase composition. - Inconsistent column temperature. - Pump malfunction.- Ensure the mobile phase is properly degassed and mixed. - Use a column oven to maintain a stable temperature. - Check the pump for leaks and ensure a consistent flow rate.
Matrix Effects (Signal Suppression or Enhancement) from Soil Samples - Co-eluting matrix components interfering with the ionization of the target analytes.- Optimize the sample cleanup procedure. Experiment with different d-SPE sorbents or use a more rigorous cleanup technique like Solid Phase Extraction (SPE). - Dilute the sample extract to reduce the concentration of interfering matrix components. - Use a matrix-matched calibration curve for quantification. This involves preparing calibration standards in a blank matrix extract that has undergone the same sample preparation procedure.
No Peaks or Very Small Peaks Detected - The concentration of the analyte is below the detection limit of the instrument. - Improper sample preparation leading to loss of analyte. - Detector malfunction.- Concentrate the sample using Solid Phase Extraction (SPE). - Review and optimize the sample preparation procedure to minimize analyte loss. - Check the detector lamp and ensure it is functioning correctly.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis Sample Soil or Water Sample Extraction Extraction (e.g., QuEChERS for soil) Sample->Extraction Cleanup Cleanup (e.g., d-SPE) Extraction->Cleanup Filtration Filtration (0.22 µm) Cleanup->Filtration HPLC HPLC System Filtration->HPLC Inject Sample Column C18 Reverse-Phase Column HPLC->Column Detector UV Detector (240 nm) Column->Detector Chromatogram Chromatogram Detector->Chromatogram Generate Data Identification Peak Identification (based on retention time) Chromatogram->Identification Quantification Quantification (using calibration curve) Identification->Quantification degradation_pathway cluster_degradation_products Major Degradation Products Pyrazosulfuron_ethyl This compound Metabolite1 5-(aminosulfonyl)-1-methyl-1H- pyrazole-4-carboxylic acid Pyrazosulfuron_ethyl->Metabolite1 Hydrolysis of sulfonamide linkage Metabolite2 Ethyl 5-(aminosulfonyl)-1-methyl- 1H-pyrazole-4-carboxylate Pyrazosulfuron_ethyl->Metabolite2 Hydrolysis of sulfonamide linkage Metabolite3 2-amino-4,6-dimethoxy pyrimidine Pyrazosulfuron_ethyl->Metabolite3 Hydrolysis of sulfonamide linkage

References

Technical Support Center: Microbial Degradation of Pyrazosulfuron-ethyl

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists investigating the microbial degradation of Pyrazosulfuron-ethyl in non-sterile soil.

Troubleshooting Guides

Issue: Slower than expected degradation of this compound in my non-sterile soil experiment.

Possible Causes and Solutions:

  • Suboptimal pH: The degradation of this compound is pH-dependent. Abiotic degradation is faster under acidic conditions, while microbial activity has its own optimal pH range.[1][2][3]

    • Recommendation: Measure the pH of your soil. If it is neutral or alkaline, this could slow down the overall degradation rate. Consider adjusting the pH if it is a variable in your experimental design, though be mindful that this will also affect the microbial community.

  • Low Microbial Activity: The population and activity of this compound-degrading microbes might be low in your soil sample.

    • Recommendation: Consider enriching your soil with microorganisms known to degrade this herbicide, such as Alternaria alternata, Pseudomonas sp., or Bacillus sp.[2][4] You can also try to stimulate the native microbial population by optimizing soil moisture and temperature.

  • Inappropriate Temperature: Temperature significantly influences microbial activity and, consequently, the degradation rate.

    • Recommendation: Ensure your incubation temperature is optimal for microbial growth. Studies have shown that temperatures around 28-30°C can be effective for the degradation of this compound by specific bacterial strains.

  • Low Soil Moisture: Microbial activity is highly dependent on the availability of water.

    • Recommendation: Maintain adequate soil moisture content. The breakdown of this compound is generally faster in soils with higher moisture content.

  • Organic Matter Content: Soil organic matter can influence the bioavailability of herbicides to microorganisms.

    • Recommendation: Analyze the organic matter content of your soil. While high organic matter can support a larger microbial population, it can also increase the sorption of the herbicide, potentially reducing its availability for degradation.

Issue: Inconsistent results across replicate soil samples.

Possible Causes and Solutions:

  • Heterogeneity of Soil Samples: Soil is a complex and heterogeneous matrix. Variations in microbial populations, organic matter, and pH can occur even within a small area.

    • Recommendation: Thoroughly mix and homogenize your bulk soil sample before aliquoting it into experimental units. Increasing the number of replicates can also help to account for natural variability.

  • Uneven Application of this compound: Inconsistent application of the herbicide to the soil samples can lead to variable starting concentrations.

    • Recommendation: Develop a standardized and precise method for applying the this compound solution to your soil samples to ensure a uniform initial concentration.

  • Extraction Inefficiency: The method used to extract this compound from the soil may not be consistently efficient across all samples.

    • Recommendation: Validate your extraction method to ensure high and consistent recovery rates. A recovery study with spiked samples is highly recommended.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound degradation in non-sterile soil?

A1: The primary mechanism is microbial degradation, which is significantly faster than chemical hydrolysis in non-sterile soil. The main degradation pathway involves the cleavage of the sulfonylurea bridge.

Q2: What is the typical half-life of this compound in non-sterile soil?

A2: The half-life of this compound in soil can vary widely depending on environmental conditions. In non-sterile laboratory conditions, it has been reported to be around 9.7 days, compared to 16.9 days in sterile soil. Field studies have reported half-lives ranging from 5.4 to 21 days.

Q3: Which microorganisms are known to degrade this compound?

A3: Several microbial species have been identified as capable of degrading this compound, including the fungus Alternaria alternata and bacteria from the genera Pseudomonas and Bacillus.

Q4: How does pH affect the degradation of this compound?

A4: this compound degradation is pH-dependent. Chemical hydrolysis is faster in acidic conditions (pH 4). However, the optimal pH for microbial degradation can vary depending on the specific microorganisms involved, with many bacteria favoring neutral or near-neutral conditions.

Q5: What are the major degradation products of this compound?

A5: The main degradation products identified in various studies include ethyl 5-(aminosulfonyl)-1-methyl-1-H-pyrazole-4-carboxylate, 5-[({[(4,6-dimethoxy-2 pyrimidinyl)-amino]-carbonyl} amino)-sulfonyl]-1-methyl-1H-pyrazole-4-carboxylic acid, and 2-amino-4,6-dimethoxy pyrimidine.

Quantitative Data Summary

Table 1: Half-life of this compound in Soil under Different Conditions

ConditionSoil Type/LocationHalf-life (days)Reference
Non-sterile (Lab)-9.7
Sterile (Lab)-16.9
FieldRice field (pH 8.2, OM 0.5%)5.4
FieldRice field9.41 - 13.86
FieldTransplanted rice16.6 - 21
Lab (with A. alternata)Agricultural soil7.92
Lab (without A. alternata)Agricultural soil17.7

Table 2: Degradation of this compound by Different Microorganisms

MicroorganismInitial Concentration (mg/L)Time (days)Degradation (%)Reference
Pseudomonas sp. D6110.02100
Pseudomonas sp. D6610.05100
Pseudomonas sp. D61 & D6690.012100
Bacillus sp. D71390.012>85.9
Acinetobacter sp. CW1720.0777.0
Alternaria alternata4 mg/kg6086.9
Alternaria alternata8 mg/kg6073.6

Experimental Protocols

Protocol 1: Soil Incubation Study for this compound Degradation

This protocol outlines a general procedure for studying the degradation of this compound in non-sterile soil under laboratory conditions.

1. Soil Collection and Preparation:

  • Collect topsoil (0-20 cm depth) from a field with no recent history of this compound application.
  • Pass the soil through a 2 mm sieve to remove stones and large organic debris.
  • Analyze the soil for its physicochemical properties, including pH, organic matter content, and texture.

2. Experimental Setup:

  • Weigh a standardized amount of moist soil (e.g., 50 g) into individual incubation flasks or jars.
  • Prepare a stock solution of this compound of a known concentration.
  • Apply the this compound solution to the soil to achieve the desired final concentration. Ensure even distribution.
  • Adjust the soil moisture to a specific level (e.g., 60% of water holding capacity).
  • For a sterile control, autoclave a subset of the soil samples before applying the herbicide.
  • Incubate the samples in the dark at a constant temperature (e.g., 25-30°C).

3. Sampling and Extraction:

  • At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 21, 30, and 60 days), destructively sample triplicate flasks for each treatment.
  • Extract this compound from the soil samples using an appropriate organic solvent (e.g., acetonitrile or methanol). The specific extraction method should be validated for high recovery.

4. Analysis:

  • Analyze the extracts for the concentration of this compound using High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV or MS/MS).
  • The degradation kinetics can be determined by plotting the concentration of this compound over time and fitting the data to a suitable model (e.g., first-order kinetics).

Protocol 2: Isolation of this compound Degrading Microorganisms

This protocol describes a method for isolating microorganisms capable of degrading this compound from contaminated soil.

1. Enrichment Culture:

  • Prepare a mineral salt medium (MSM) with this compound as the sole carbon source.
  • Inoculate the MSM with a small amount of soil from a site with a history of this compound application.
  • Incubate the culture on a shaker at an appropriate temperature (e.g., 28-30°C).
  • After a period of growth, transfer a small aliquot of the culture to fresh MSM with this compound. Repeat this enrichment process several times to select for microorganisms that can utilize the herbicide.

2. Isolation and Purification:

  • After enrichment, plate serial dilutions of the culture onto solid MSM agar plates containing this compound.
  • Incubate the plates until colonies appear.
  • Pick individual colonies and re-streak them onto fresh plates to obtain pure cultures.

3. Identification and Characterization:

  • Identify the isolated strains based on their morphological characteristics, biochemical tests, and 16S rRNA gene sequencing for bacteria or ITS sequencing for fungi.
  • Confirm the degradation ability of the pure cultures by inoculating them into liquid MSM with this compound and monitoring the disappearance of the herbicide over time using HPLC.

Visualizations

Experimental_Workflow cluster_prep 1. Preparation cluster_exp 2. Experiment cluster_analysis 3. Analysis Soil_Collection Soil Collection (0-20 cm) Sieving Sieving (2 mm mesh) Soil_Collection->Sieving Characterization Physicochemical Characterization Sieving->Characterization Spiking Spiking with This compound Characterization->Spiking Incubation Incubation (Controlled Temp. & Moisture) Spiking->Incubation Sampling Time-course Sampling Incubation->Sampling Extraction Solvent Extraction Sampling->Extraction HPLC_Analysis HPLC Analysis Extraction->HPLC_Analysis Data_Analysis Data Analysis (Kinetics & Half-life) HPLC_Analysis->Data_Analysis

Caption: Experimental workflow for a soil degradation study.

Degradation_Factors cluster_physicochemical Physicochemical Factors cluster_biological Biological Factors PSE_Degradation This compound Degradation Soil_pH Soil pH Soil_pH->PSE_Degradation Temperature Temperature Temperature->PSE_Degradation Moisture Soil Moisture Moisture->PSE_Degradation Organic_Matter Organic Matter Organic_Matter->PSE_Degradation Microbial_Population Microbial Population Microbial_Population->PSE_Degradation Microbial_Activity Microbial Activity Microbial_Activity->PSE_Degradation Degradation_Pathway PSE This compound Cleavage Cleavage of Sulfonylurea Bridge (Microbial Action) PSE->Cleavage Metabolite1 Ethyl 5-(aminosulfonyl)- 1-methyl-1-H-pyrazole-4-carboxylate Metabolite2 5-[({[(4,6-dimethoxy-2 pyrimidinyl)-amino]- carbonyl} amino)-sulfonyl]-1-methyl-1H- pyrazole-4-carboxylic acid Metabolite3 2-amino-4,6-dimethoxy pyrimidine Cleavage->Metabolite1 Cleavage->Metabolite2 Cleavage->Metabolite3

References

Technical Support Center: Pyrazosulfuron-ethyl Efficacy in Diverse Soil Matrices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of Pyrazosulfuron-ethyl in various soil types. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research and development efforts.

Troubleshooting Guide

This guide addresses common issues encountered during the application and efficacy testing of this compound.

Issue Possible Causes Recommended Solutions
Reduced Weed Control High Organic Matter: Increased sorption of this compound to organic matter reduces its bioavailability in the soil solution for weed uptake.[1]- Consider adjusting the application rate based on the soil's organic matter content. - Incorporate the herbicide into the soil to improve contact with weed seeds. - Select an alternative herbicide with lower sorption potential in high organic matter soils.
High Clay Content: Clay particles can adsorb this compound, similar to organic matter, making it less available for weed control.- Higher application rates may be necessary for effective control in heavy clay soils. - Ensure uniform application and incorporation to maximize herbicide distribution in the root zone.
Incorrect Application Timing: Applying the herbicide when weeds are too large or not actively growing can lead to reduced efficacy.[2]- Apply this compound at the recommended growth stage of the target weeds (typically pre-emergence or early post-emergence). - Avoid application during periods of environmental stress for weeds, such as drought or extreme temperatures.[2]
Improper Soil pH: this compound degradation is pH-dependent. It is more rapidly degraded in acidic soils, which can reduce its residual activity.[3][4]- Test the soil pH before application. - In highly acidic soils, the residual control period may be shorter. Consider this when planning subsequent weed management strategies.
Crop Injury (Phytotoxicity) Incorrect Application Rate: Exceeding the recommended application rate can lead to crop injury.- Calibrate spray equipment accurately to ensure the correct dosage is applied. - Studies have shown that this compound is generally selective and does not cause phytotoxicity in rice at recommended doses.
Tank Mix Incompatibility: Mixing this compound with certain other pesticides or adjuvants can sometimes lead to phytotoxicity or reduced efficacy.- Always perform a jar test to check for physical compatibility before tank-mixing. - Consult the product labels for all tank-mix partners for any known incompatibilities.
Inconsistent Results Across Experiments Variable Environmental Conditions: Differences in temperature, moisture, and light intensity between experiments can affect herbicide performance.- Maintain consistent and well-documented environmental conditions in greenhouse and laboratory experiments. - For field trials, record detailed weather and soil moisture data.
Non-uniform Herbicide Application: Uneven distribution of the herbicide in the soil can lead to variable weed control.- Ensure proper calibration and operation of spray equipment for uniform coverage. - For soil incorporation, use equipment that provides thorough and consistent mixing.

Frequently Asked Questions (FAQs)

Q1: What is the mode of action of this compound?

A1: this compound is a systemic herbicide that belongs to the sulfonylurea group. It works by inhibiting the enzyme acetolactate synthase (ALS), which is essential for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants. This inhibition halts cell division and plant growth, leading to the death of susceptible weeds.

Q2: How does soil organic matter affect the efficacy of this compound?

A2: Soil organic matter has a significant impact on the efficacy of this compound. The herbicide can adsorb to organic matter particles in the soil, which reduces its concentration in the soil solution and, consequently, its availability for uptake by weed roots. Therefore, in soils with high organic matter content, a higher application rate may be required to achieve the desired level of weed control.

Q3: What is the effect of soil pH on the persistence of this compound?

A3: The degradation of this compound is highly dependent on soil pH. It is more stable in neutral to alkaline conditions and degrades more rapidly in acidic soils. This is primarily due to the increased rate of chemical hydrolysis of the sulfonylurea bridge under acidic conditions.

Q4: Can this compound be used in different soil textures?

A4: Yes, this compound can be used in various soil textures, including sandy loam, and clay soils. However, its behavior and efficacy can differ. In soils with higher clay content, there may be increased adsorption of the herbicide, similar to the effect of organic matter, potentially reducing its bioavailability.

Q5: Are there any visual symptoms of this compound phytotoxicity on rice?

A5: Several studies have indicated that this compound is highly selective for rice and typically does not cause any visible signs of phytotoxicity when applied at the recommended rates. One study specifically noted that there were no poisoned plants or stunted growth observed in rice treated with this compound.

Data Presentation

The following tables summarize the key quantitative data on the behavior of this compound in different soil types.

Table 1: Soil Sorption Coefficients of this compound

Soil TypeOrganic Carbon (%)Clay (%)pHKd (Freundlich)KocReference
Sandy Loam0.8522.687.4--
Silty Clay Loam--5.2--
Alluvial Soil0.71----
Red & Lateritic Soil0.31----

Kd: Soil-water partition coefficient; Koc: Organic carbon-normalized sorption coefficient. Higher values indicate greater sorption and potentially lower bioavailability.

Table 2: Degradation Half-life (DT50) of this compound in Different Soil Conditions

Soil TypepHOrganic Matter (%)DT50 (days)ConditionsReference
Field Soil8.20.55.4Field
Non-sterile Soil--9.7Laboratory
Sterile Soil--16.9Laboratory
Rice-planted Soil--5.5-
Unplanted Soil--6.9-
Sandy Loam7.40.8517.7 - 20.06Laboratory (without fungal inoculation)
Sandy Loam7.40.857.92 - 15.84Laboratory (with Alternaria alternata inoculation)
Alluvial Soil-0.71~15Laboratory
Red & Lateritic Soil-0.31~15Laboratory

DT50 (Dissipation Time 50%) is the time it takes for 50% of the initial herbicide concentration to degrade.

Experimental Protocols

Protocol 1: Greenhouse Pot Study for Efficacy Evaluation

This protocol outlines a general procedure for assessing the efficacy of this compound on target weeds in different soil types under controlled greenhouse conditions.

  • Soil Preparation:

    • Collect representative soil samples from the desired locations (e.g., sandy loam, clay, high organic matter).

    • Air-dry the soils and sieve them through a 2-mm mesh to ensure uniformity.

    • Characterize each soil type for its physicochemical properties, including texture, pH, organic matter content, and cation exchange capacity.

  • Potting and Sowing:

    • Fill plastic pots (e.g., 15 cm diameter) with a known weight of the prepared soil.

    • Sow a predetermined number of seeds of the target weed species at a uniform depth.

    • Lightly water the pots to ensure good seed-soil contact.

  • Herbicide Application:

    • Prepare a stock solution of this compound in an appropriate solvent.

    • Create a series of dilutions to achieve the desired application rates.

    • Apply the herbicide solution uniformly to the soil surface of the pots using a laboratory sprayer calibrated to deliver a specific volume.

    • Include an untreated control group for each soil type.

  • Experimental Conditions:

    • Maintain the pots in a greenhouse with controlled temperature, humidity, and photoperiod.

    • Water the pots as needed to maintain adequate soil moisture, avoiding overwatering which could cause leaching.

  • Data Collection and Analysis:

    • At regular intervals (e.g., 7, 14, and 21 days after treatment), assess weed control efficacy.

    • Efficacy can be measured by:

      • Visual injury ratings (on a scale of 0-100%, where 0 is no effect and 100 is complete kill).

      • Weed biomass (harvesting the above-ground plant material, drying it in an oven, and recording the dry weight).

      • Plant height measurements.

    • Analyze the data statistically to determine the effect of soil type and herbicide rate on weed control.

Protocol 2: Batch Equillibration for Soil Sorption Study

This method is used to determine the sorption coefficient (Kd) of this compound in different soils.

  • Soil and Herbicide Preparation:

    • Use air-dried and sieved (2-mm) soil samples.

    • Prepare a stock solution of this compound of known concentration in a 0.01 M CaCl2 solution (to maintain a constant ionic strength).

  • Equilibration:

    • Place a small amount of soil (e.g., 5 g) into a series of centrifuge tubes.

    • Add a known volume (e.g., 10 mL) of the this compound solution at different concentrations to the tubes.

    • Include control tubes with the herbicide solution but no soil to account for any potential degradation or adsorption to the tube walls.

    • Shake the tubes for a specified period (e.g., 24 hours) at a constant temperature to reach equilibrium.

  • Analysis:

    • After shaking, centrifuge the tubes to separate the soil from the solution.

    • Carefully collect the supernatant (the clear liquid).

    • Analyze the concentration of this compound remaining in the supernatant using High-Performance Liquid Chromatography (HPLC).

  • Calculation:

    • The amount of herbicide sorbed to the soil is calculated as the difference between the initial concentration and the equilibrium concentration in the solution.

    • The sorption coefficient (Kd) is calculated using the following formula:

      • Kd = (Amount of herbicide sorbed to soil) / (Equilibrium concentration in solution)

Mandatory Visualizations

Pyrazosulfuron-ethyl_Mode_of_Action Pyrazosulfuron_ethyl This compound Uptake Uptake by Roots and Foliage Pyrazosulfuron_ethyl->Uptake Application Translocation Systemic Translocation in Phloem and Xylem Uptake->Translocation ALS_Inhibition Inhibition of Acetolactate Synthase (ALS) Translocation->ALS_Inhibition Target Site Amino_Acid_Synthesis Branched-Chain Amino Acid (Valine, Leucine, Isoleucine) Synthesis Blocked ALS_Inhibition->Amino_Acid_Synthesis Leads to Cell_Division_Cessation Cessation of Cell Division Amino_Acid_Synthesis->Cell_Division_Cessation Plant_Death Weed Death Cell_Division_Cessation->Plant_Death Experimental_Workflow_for_Efficacy_Testing start Start soil_prep Soil Collection and Preparation start->soil_prep potting Potting and Weed Sowing soil_prep->potting herbicide_app This compound Application potting->herbicide_app incubation Greenhouse Incubation herbicide_app->incubation data_collection Data Collection (Visual Injury, Biomass) incubation->data_collection analysis Statistical Analysis data_collection->analysis end End analysis->end Factors_Influencing_Efficacy efficacy This compound Efficacy soil_properties Soil Properties soil_properties->efficacy organic_matter Organic Matter soil_properties->organic_matter ph pH soil_properties->ph texture Texture (Clay Content) soil_properties->texture application_factors Application Factors application_factors->efficacy rate Application Rate application_factors->rate timing Application Timing application_factors->timing environmental_factors Environmental Factors environmental_factors->efficacy moisture Soil Moisture environmental_factors->moisture temperature Temperature environmental_factors->temperature

References

Pyrazosulfuron-ethyl hydrolysis and cleavage of the sulfonylurea bridge

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pyrazosulfuron-ethyl. The information focuses on its hydrolysis and the cleavage of the sulfonylurea bridge.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the degradation of this compound?

A1: The degradation of this compound is primarily influenced by pH, temperature, and microbial activity in the soil.[1][2][3][4][5] Chemical hydrolysis is a major degradation pathway, and its rate is highly dependent on the pH of the aqueous solution. Photodegradation can also contribute to its breakdown, especially in aqueous environments exposed to sunlight.

Q2: How does pH affect the hydrolysis and cleavage of the sulfonylurea bridge of this compound?

A2: The hydrolysis of this compound is significantly faster in acidic and basic solutions compared to neutral conditions. Under acidic conditions, the cleavage of the sulfonylurea bridge is the predominant degradation pathway. In alkaline solutions, both cleavage of the sulfonylurea bridge and a contraction of the bridge can occur. The herbicide is most stable at a neutral pH.

Q3: What are the main degradation products of this compound hydrolysis?

A3: The hydrolysis of this compound through the cleavage of the sulfonylurea bridge results in the formation of several metabolites. The primary products identified are ethyl 5-(aminosulfonyl)-1-methyl-1-H-pyrazole-4-carboxylate, 5-[({[(4,6-dimethoxy-2 pyrimidinyl)-amino]-carbonyl} amino)-sulfonyl]-1-methyl-1H-pyrazole-4-carboxylic acid, and 2-amino-4,6-dimethoxy pyrimidine.

Q4: What is the expected half-life of this compound in different environmental conditions?

A4: The half-life of this compound varies significantly with environmental conditions. In aqueous solutions, the half-life can range from 2.6 days at pH 4 to 19.4 days at pH 7. In soil, the half-life is also influenced by factors like microbial activity, with reported values ranging from 5.5 to 6.9 days in rice-planted and unplanted soils, respectively. Under field conditions, the half-life in rice field soil has been observed to be between 9.41 and 13.86 days.

Troubleshooting Guide

Problem: Inconsistent or slow degradation of this compound in my aqueous solution experiment.

  • Possible Cause 1: Incorrect pH of the buffer solution.

    • Troubleshooting Step: Verify the pH of your buffer solution using a calibrated pH meter. The degradation of this compound is highly pH-dependent, with slower degradation at neutral pH. Ensure your buffer system is maintaining the desired acidic or alkaline pH throughout the experiment.

  • Possible Cause 2: Low incubation temperature.

    • Troubleshooting Step: Check the incubation temperature of your experiment. The rate of hydrolysis increases with temperature. Ensure your incubator or water bath is set to and maintaining the desired temperature.

  • Possible Cause 3: Purity of the this compound standard.

    • Troubleshooting Step: Verify the purity of your this compound standard using an appropriate analytical method, such as HPLC. Impurities may interfere with the degradation analysis.

Problem: Difficulty in identifying the expected degradation products.

  • Possible Cause 1: Inadequate analytical methodology.

    • Troubleshooting Step: Review and optimize your analytical method (e.g., HPLC-MS). Ensure the mobile phase, column, and detector settings are appropriate for separating and detecting the parent compound and its expected metabolites. Refer to published methods for guidance.

  • Possible Cause 2: Degradation has not proceeded sufficiently.

    • Troubleshooting Step: Extend the incubation time of your experiment to allow for a greater extent of degradation. Analyze samples at multiple time points to track the formation of metabolites over time.

Data Presentation

Table 1: Half-life of this compound in Aqueous Solutions at Different pH Values

pHHalf-life (days)Reference
42.6
719.4
9Not specified

Table 2: Half-life of this compound in Soil

Soil ConditionHalf-life (days)Reference
Rice-planted soil5.5
Unplanted soil6.9
Rice field soil (Field Study 1)13.86
Rice field soil (Field Study 2)9.41

Experimental Protocols

Protocol 1: Determination of this compound Hydrolysis Rate in Aqueous Solutions

  • Preparation of Buffer Solutions: Prepare buffer solutions at the desired pH values (e.g., pH 4, 7, and 9).

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile).

  • Incubation: Add a known amount of the this compound stock solution to each buffer solution in separate, sealed containers to achieve the desired initial concentration. Incubate the solutions at a constant temperature (e.g., 25°C) in the dark.

  • Sampling: At predetermined time intervals, withdraw an aliquot from each solution.

  • Sample Analysis: Analyze the concentration of this compound in each sample using a validated HPLC method.

  • Data Analysis: Plot the natural logarithm of the this compound concentration versus time. The degradation rate constant (k) can be determined from the slope of the resulting line, and the half-life (t₁/₂) can be calculated using the formula: t₁/₂ = ln(2)/k.

Protocol 2: Identification of this compound Degradation Products by LC-MS

  • Sample Preparation: Prepare samples from a hydrolysis experiment (as described in Protocol 1) where significant degradation has occurred.

  • LC-MS Analysis: Inject the samples into an LC-MS system.

    • Liquid Chromatography: Use a suitable C18 column and a gradient mobile phase (e.g., acetonitrile and water with a modifier like formic acid) to separate the parent compound and its degradation products.

    • Mass Spectrometry: Operate the mass spectrometer in both positive and negative ion modes to obtain the mass-to-charge ratio (m/z) of the parent ion and its fragment ions for each separated compound.

  • Data Interpretation: Compare the obtained mass spectra with the known molecular weights and fragmentation patterns of suspected degradation products.

Visualizations

Hydrolysis_Pathway Pyrazosulfuron_ethyl This compound Acidic_Conditions Acidic Conditions (pH < 7) Pyrazosulfuron_ethyl->Acidic_Conditions Faster Hydrolysis Neutral_Conditions Neutral Conditions (pH = 7) Pyrazosulfuron_ethyl->Neutral_Conditions Slower Hydrolysis Basic_Conditions Basic Conditions (pH > 7) Pyrazosulfuron_ethyl->Basic_Conditions Faster Hydrolysis Cleavage Sulfonylurea Bridge Cleavage Acidic_Conditions->Cleavage Basic_Conditions->Cleavage Contraction Bridge Contraction Basic_Conditions->Contraction Metabolite1 Ethyl 5-(aminosulfonyl)-1-methyl- 1-H-pyrazole-4-carboxylate Cleavage->Metabolite1 Metabolite2 2-amino-4,6-dimethoxy pyrimidine Cleavage->Metabolite2 Metabolite3 Carboxylic Acid Derivative Cleavage->Metabolite3

Caption: Hydrolysis pathway of this compound under different pH conditions.

Experimental_Workflow Start Start: Prepare this compound Stock Solution Prepare_Buffers Prepare Buffer Solutions (e.g., pH 4, 7, 9) Start->Prepare_Buffers Incubate Incubate Samples at Constant Temperature Prepare_Buffers->Incubate Sample Withdraw Aliquots at Time Intervals Incubate->Sample Analyze Analyze by HPLC or LC-MS Sample->Analyze Data_Analysis Determine Degradation Rate and Identify Products Analyze->Data_Analysis End End Data_Analysis->End

Caption: General experimental workflow for studying this compound degradation.

References

Technical Support Center: Optimizing Pyrazosulfuron-ethyl Dosage for Weed Control Efficiency

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing Pyrazosulfuron-ethyl dosage in weed control experiments.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during experimentation with this compound.

Issue Potential Cause Recommended Solution
Inconsistent weed control results between replicates. - Uneven application: Inconsistent spray coverage can lead to variable herbicide exposure.[1] - Variable weed growth stage: Weeds at different growth stages may exhibit varied susceptibility. Younger, actively growing weeds are generally more susceptible.[1] - Inconsistent environmental conditions: Variations in temperature, humidity, and soil moisture across experimental units can affect herbicide uptake and efficacy.[2][3][4]- Ensure uniform application: Calibrate spray equipment properly and use a consistent application technique for all replicates. - Synchronize weed growth: Sow weed seeds at the same time and select plants at a uniform growth stage for treatment. - Maintain consistent environment: Conduct experiments in a controlled environment (growth chamber or greenhouse) with stable temperature, humidity, and irrigation.
Lower than expected weed control efficacy at a given dosage. - Weed resistance: The target weed species may have developed resistance to ALS-inhibiting herbicides. - Suboptimal environmental conditions: Low humidity, high temperatures, or drought stress can reduce herbicide absorption and translocation. - Incorrect application timing: Application at a later growth stage of the weed can reduce effectiveness. - Soil properties: High organic matter or clay content in the soil can bind the herbicide, reducing its availability for plant uptake. - pH of spray solution: The pH of the water used for the spray solution can affect the stability and absorption of sulfonylurea herbicides.- Test for resistance: Conduct a dose-response assay on a known susceptible biotype to confirm herbicide activity. - Optimize environmental conditions: Maintain high humidity and adequate soil moisture. Avoid applying under extreme temperatures. - Apply at the correct growth stage: Treat weeds when they are young and actively growing for maximum efficacy. - Consider soil type: For soil-applied treatments, adjust dosage based on soil characteristics or use foliar application. - Buffer the spray solution: Adjust the pH of the spray solution to the optimal range for sulfonylurea herbicides (typically slightly acidic to neutral).
Phytotoxicity symptoms on the test crop or non-target plants. - Incorrect dosage: The applied concentration of this compound may be too high for the specific crop species or cultivar. - Spray drift: Herbicide spray may have drifted onto adjacent non-target plants. - Herbicide carryover: Residual this compound in the soil from previous experiments could affect subsequent sensitive plants. Sulfonylurea herbicides can persist in alkaline soils. - Contaminated equipment: The sprayer may not have been properly cleaned after previous use with a different herbicide.- Conduct a dose-response curve: Determine the optimal selective dosage that maximizes weed control while minimizing crop injury. - Implement drift reduction measures: Use spray shields, low-drift nozzles, and avoid spraying in windy conditions. - Perform a bioassay: Before planting a sensitive crop, conduct a bioassay on the soil to check for herbicide residues. - Thoroughly clean equipment: Triple-rinse sprayers with a suitable cleaning agent between experiments.
No clear dose-response relationship observed. - Dosage range is too narrow or not centered around the EC50: The selected concentrations may be too high (all plants die) or too low (no effect observed). - Experimental error: Inaccurate dilutions, inconsistent application, or high variability in plant material can obscure the dose-response relationship. - Herbicide degradation: this compound may degrade in the spray solution if left for an extended period before application, especially in alkaline water.- Conduct a range-finding experiment: Use a wide range of concentrations to identify the approximate effective dose range before performing a detailed dose-response study. - Review experimental procedures: Ensure accurate preparation of stock solutions and dilutions. Use uniform plant material and application techniques. - Prepare fresh spray solutions: Use the herbicide solution immediately after preparation.

Frequently Asked Questions (FAQs)

1. What is the mechanism of action of this compound?

This compound is a sulfonylurea herbicide that acts as an acetolactate synthase (ALS) inhibitor, also known as acetohydroxyacid synthase (AHAS) inhibitor. ALS is a key enzyme in the biosynthetic pathway of branched-chain amino acids (valine, leucine, and isoleucine). By inhibiting this enzyme, this compound blocks the production of these essential amino acids, which leads to the cessation of cell division and plant growth, ultimately causing weed death.

2. What are the typical symptoms of this compound injury on susceptible plants?

Symptoms of this compound injury, characteristic of ALS inhibitors, typically appear several days after treatment and include:

  • Stunting of growth.

  • Chlorosis (yellowing) of new leaves and growing points.

  • Reddish or purplish discoloration of leaf veins.

  • Shortened internodes, giving the plant a "rosetted" appearance.

  • In some cases, "bottle brush" roots, which are short and thick.

3. How can I prepare a stock solution of this compound for my experiments?

To prepare a stock solution, accurately weigh a precise amount of analytical grade this compound and dissolve it in a suitable solvent in a volumetric flask. The choice of solvent depends on the herbicide's solubility. Acetone is often used for initial dissolving, followed by dilution with deionized water containing a small amount of surfactant to aid in dispersion. It is crucial to know the purity of the this compound standard to make accurate concentration calculations. Always prepare fresh solutions for each experiment to avoid degradation.

4. What are the key environmental factors that can influence the efficacy of this compound in my experiments?

Several environmental factors can significantly impact the performance of this compound:

  • Temperature and Humidity: High humidity and moderate temperatures generally enhance foliar absorption and translocation of the herbicide.

  • Soil Moisture: Adequate soil moisture is important for herbicide uptake by roots and for maintaining active plant growth, which is necessary for systemic herbicide action.

  • Soil Properties: Soil with high organic matter or clay content can adsorb this compound, reducing its availability for weed uptake. Soil pH can also affect its persistence.

  • Light: While not a primary factor for this mode of action, light influences overall plant health and growth, which can indirectly affect herbicide efficacy.

5. How long does this compound persist in the soil?

The persistence of this compound in soil, measured by its half-life (the time it takes for 50% of the herbicide to degrade), can vary depending on soil type, pH, temperature, and microbial activity. Studies have shown its half-life in soil can range from approximately 5.4 to 16.9 days. Degradation is generally faster in non-sterile soil, indicating a significant role of microbial degradation. Persistence is typically longer in alkaline soils.

Experimental Protocols

Protocol: Whole-Plant Dose-Response Bioassay for this compound

This protocol outlines a general method for determining the effective dose of this compound on a target weed species in a controlled laboratory or greenhouse setting.

1. Plant Material and Growth Conditions:

  • Select a uniform population of the target weed species. For consistency, use seeds from a single, reliable source.

  • Sow seeds in pots filled with a standardized potting mix.

  • Grow plants in a controlled environment (growth chamber or greenhouse) with optimal conditions for that species (e.g., 16-hour photoperiod, 25°C/20°C day/night temperature, 60-70% relative humidity).

  • Water plants regularly to avoid drought stress.

2. Herbicide Preparation:

  • Prepare a stock solution of a known concentration of analytical grade this compound.

  • Perform serial dilutions of the stock solution to create a range of treatment concentrations. A logarithmic series of concentrations is often effective for dose-response studies (e.g., 0, 0.1x, 0.5x, 1x, 2x, 5x, 10x of a hypothesized effective dose).

  • Include a non-ionic surfactant in the final spray solutions as recommended for the herbicide formulation to enhance foliar uptake.

3. Herbicide Application:

  • Treat plants at a consistent and appropriate growth stage (e.g., 2-4 true leaves).

  • Use a laboratory spray chamber to ensure uniform application. Calibrate the sprayer to deliver a known volume of solution per unit area.

  • Include a control group that is sprayed only with water and surfactant.

  • Replicate each treatment concentration on multiple pots (e.g., 4-6 replicates).

4. Post-Treatment Care and Data Collection:

  • Return the treated plants to the controlled environment.

  • Observe and record phytotoxicity symptoms at regular intervals (e.g., 3, 7, 14, and 21 days after treatment). Use a rating scale (e.g., 0 = no injury, 100 = complete death).

  • At the end of the experimental period (e.g., 21 days), harvest the above-ground biomass for each pot.

  • Dry the biomass in an oven at 70°C until a constant weight is achieved.

  • Record the dry weight for each replicate.

5. Data Analysis:

  • Calculate the average dry weight and the standard error for each treatment.

  • Express the dry weight of each treatment as a percentage of the control.

  • Use a suitable statistical software to perform a non-linear regression analysis to fit a dose-response curve (e.g., a log-logistic model).

  • From the dose-response curve, determine the EC50 value (the effective concentration that causes a 50% reduction in plant growth) and other relevant parameters.

Data Presentation

Table 1: Efficacy of Different Dosages of this compound on Weed Control in Transplanted Rice
TreatmentDosage (g a.i./ha)Weed Control Efficiency (%) at 60 DAT
This compound2176.74
This compound3088.34
Hand Weeding-100
Untreated Check00

*DAT: Days After Transplanting. Data adapted from a study on transplanted rice.

Table 2: Effect of this compound Dosage on Weed Dry Weight in Lowland Rice
This compound Dosage (g a.i./ha)Total Weed Dry Weight (g/m²) at Harvest
0 (Control)35.8
1512.5
257.9
354.4

*Data adapted from a study on lowland rice.

Visualizations

G cluster_herbicide This compound Application cluster_plant Plant Cell Pyrazosulfuron This compound ALS Acetolactate Synthase (ALS/AHAS) Pyrazosulfuron->ALS Inhibition BCAA Branched-Chain Amino Acids (Valine, Leucine, Isoleucine) ALS->BCAA Catalysis Protein Protein Synthesis BCAA->Protein CellDivision Cell Division & Growth Protein->CellDivision PlantDeath Plant Death CellDivision->PlantDeath Cessation leads to Pyruvate Pyruvate / 2-Ketobutyrate Pyruvate->ALS Substrate

Caption: Mechanism of action of this compound.

G cluster_workflow Dose-Response Bioassay Workflow A 1. Plant Propagation (Uniform Growth Stage) B 2. Herbicide Preparation (Serial Dilutions) A->B C 3. Herbicide Application (Controlled Spraying) B->C D 4. Incubation (Controlled Environment) C->D E 5. Data Collection (Phytotoxicity & Biomass) D->E F 6. Data Analysis (Dose-Response Curve) E->F G Result: EC50 Value F->G

Caption: Experimental workflow for a dose-response bioassay.

G cluster_issues Observed Problems cluster_causes Potential Causes Troubleshooting Troubleshooting Experimental Issues Inconsistent_Results Inconsistent Results Troubleshooting->Inconsistent_Results Low_Efficacy Low Efficacy Troubleshooting->Low_Efficacy Phytotoxicity Phytotoxicity Troubleshooting->Phytotoxicity Uneven_Application Uneven Application Inconsistent_Results->Uneven_Application Environmental_Factors Environmental Factors Inconsistent_Results->Environmental_Factors Weed_Resistance Weed Resistance Low_Efficacy->Weed_Resistance Low_Efficacy->Environmental_Factors Incorrect_Dosage Incorrect Dosage Phytotoxicity->Incorrect_Dosage Herbicide_Carryover Herbicide Carryover Phytotoxicity->Herbicide_Carryover

Caption: Logical relationships in troubleshooting this compound experiments.

References

Technical Support Center: Minimizing Pyrazosulfuron-ethyl Residues in Harvested Crops

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with pyrazosulfuron-ethyl. The information is designed to address specific issues that may be encountered during experimental work aimed at minimizing residues of this herbicide in harvested crops.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a selective, pre- and post-emergence sulfonylurea herbicide used to control broadleaf weeds and sedges in rice fields.[1][2][3] Its mode of action is the inhibition of the enzyme acetolactate synthase (ALS), which is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants.[2][4] This inhibition ultimately disrupts protein synthesis and leads to weed death.

Q2: What are the primary factors that influence the degradation of this compound in the environment?

The degradation of this compound is influenced by several environmental factors:

  • Soil pH: Degradation is faster in acidic conditions. The rate of hydrolysis of the sulfonylurea bridge, a primary degradation pathway, is pH-dependent.

  • Soil Temperature and Moisture: Higher soil temperature and moisture content accelerate the breakdown of the herbicide.

  • Organic Matter: The presence of organic matter can influence the availability and degradation of this compound.

  • Microbial Activity: Soil microorganisms play a significant role in the degradation of this compound. Degradation is faster in non-sterile soil compared to sterile soil. Fungi, such as Alternaria alternata, have been shown to efficiently degrade this herbicide.

Q3: What is the typical half-life of this compound in soil and water?

The half-life of this compound can vary significantly depending on environmental conditions.

  • In soil: Reported half-life values range from 3.5 to 24.4 days. For example, one study reported a half-life of 5.4 days in field soil with a pH of 8.2. Another study observed half-lives ranging from 16.6 to 21 days.

  • In water: this compound degrades much faster in water, with a reported half-life of approximately 0.9 to 1.9 days. Over 95% of the initial residue can dissipate within the first 5 days in water.

Q4: Is it common to find this compound residues in harvested rice?

Generally, when this compound is applied according to Good Agricultural Practices (GAP), the residues in harvested rice grains, straw, and husk are below the Maximum Residue Limit (MRL) of 0.01 mg/kg. Several studies have reported that residues were below the limit of quantification (LOQ) at harvest time.

Troubleshooting Guides

Problem: Higher than expected this compound residues detected in crop samples.

Possible Cause Troubleshooting Step
Incorrect Application Rate Verify the application rate used in the experiment. Higher than recommended doses can lead to increased residues.
Environmental Conditions Review the soil pH, temperature, and moisture content during the experimental period. Conditions that slow down degradation (e.g., alkaline pH, low temperature, low moisture) can lead to higher residues.
Timing of Application Ensure the pre-harvest interval (PHI) was appropriate. A shorter PHI may not allow for sufficient degradation of the herbicide.
Analytical Method Sensitivity Confirm the limit of detection (LOD) and limit of quantification (LOQ) of your analytical method. Ensure it is sensitive enough for your research needs.
Sample Collection and Storage Review your sample collection and storage procedures. Improper handling could potentially lead to inaccurate results.

Problem: Inconsistent degradation rates of this compound in soil.

Possible Cause Troubleshooting Step
Variability in Soil Properties Analyze the soil from different experimental plots for pH, organic matter content, and texture. Variations in these properties can lead to different degradation rates.
Non-uniform Microbial Population Assess the microbial activity in the soil samples. Differences in microbial populations can significantly impact the rate of herbicide degradation.
Leaching and Runoff Consider the possibility of herbicide movement within the soil profile or loss through runoff, especially in flooded conditions, which can affect the concentration in the sampled layer.

Quantitative Data Summary

Table 1: Half-life of this compound in Soil and Water

Matrix Half-life (days) Conditions Reference
Soil16.6 - 21Field study in transplanted rice
Soil9.41 - 13.86Rice field
Soil3.5 - 17.8Paddy fields
Soil5.4Field soil (pH 8.2)
Soil9.7Non-sterile laboratory soil
Soil16.9Sterile laboratory soil
Soil~15Alluvial and red lateritic soils
Water0.9Rice field water
Water1.9Rice field water

Table 2: this compound Residues in Rice at Harvest

Application Rate Sample Residue Level (mg/kg) Reference
25 g a.i./haSoil, Grain, Straw< 0.01 (MRL)
Recommended DoseRice Grain, Straw, Husk, Soil< 0.01 (LOQ)
Double Recommended DoseRice Grain, Straw, Husk, Soil< 0.01 (LOQ)
Good Agricultural PracticesRice Hull, Husked Rice< LOQ

Experimental Protocols

1. QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method for Soil Sample Preparation

This protocol is a modification of the QuEChERS method for the extraction of this compound from soil samples.

  • Weigh 10 g of the soil sample into a 50 mL polypropylene centrifuge tube.

  • Add approximately 4 mL of ultrapure water and mix using a vortex mixer for 1 minute.

  • Add 20 mL of acetonitrile containing 1% acetic acid and shake vigorously for 2 minutes.

  • Add 6 g of anhydrous magnesium sulfate (MgSO₄) and 1.8 g of sodium acetate trihydrate (NaOAc·3H₂O).

  • Shake immediately and vigorously to prevent the formation of MgSO₄ conglomerates.

  • Centrifuge the tube for 5 minutes at 5000 rpm.

  • Filter an 18 mL aliquot of the supernatant through a column containing anhydrous sodium sulfate (Na₂SO₄).

  • Dry the filtered extract under a stream of nitrogen.

  • Redissolve the residue in 1.0 mL of methanol for HPLC analysis.

2. High-Performance Liquid Chromatography (HPLC) Analysis

This protocol describes a typical HPLC setup for the determination of this compound.

  • Instrumentation: Waters 600 HPLC system equipped with a UV detector and autosampler.

  • Column: Diamonsil C18 column (250 × 4.6 mm i.d., 5 µm particle size).

  • Column Temperature: 30 °C.

  • Mobile Phase: Methanol/water with 0.2% acetic acid (75/25, v/v).

  • Flow Rate: 1 mL/min.

  • Injection Volume: 20 µL.

  • Detection: UV detector.

Visualizations

Factors_Influencing_Degradation cluster_factors Influencing Factors PSE This compound Degradation Degradation PSE->Degradation Undergoes Residues Reduced Residues in Crops Degradation->Residues pH Soil pH (Acidic) pH->Degradation Accelerates Temp Temperature (Higher) Temp->Degradation Accelerates Moisture Moisture (Higher) Moisture->Degradation Accelerates Microbes Microbial Activity Microbes->Degradation Enhances OM Organic Matter OM->Degradation Influences

Caption: Factors influencing the degradation of this compound.

Experimental_Workflow start Start: Sample Collection (Soil, Water, Crop) extraction Sample Preparation (e.g., QuEChERS) start->extraction analysis Instrumental Analysis (HPLC, LC-MS/MS) extraction->analysis data Data Processing and Quantification analysis->data results Results: Residue Levels and Dissipation Rate data->results

Caption: A typical experimental workflow for this compound residue analysis.

References

Validation & Comparative

A Comparative Analysis of Pyrazosulfuron-ethyl and Bensulfuron-methyl for Effective Weed Management

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of two leading sulfonylurea herbicides, pyrazosulfuron-ethyl and bensulfuron-methyl, reveals their comparative performance in weed control, supported by extensive experimental data. This guide offers researchers, scientists, and agricultural professionals an in-depth analysis of their efficacy, mechanisms of action, and environmental fate.

Both this compound and bensulfuron-methyl are selective, systemic herbicides belonging to the sulfonylurea class. They are widely utilized for pre- and post-emergence control of a variety of annual and perennial broadleaf weeds and sedges in rice and other crops. Their primary mode of action is the inhibition of the acetolactate synthase (ALS) enzyme, a critical component in the biosynthesis of branched-chain amino acids essential for plant growth.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of these herbicides is crucial for predicting their environmental behavior and efficacy.

PropertyThis compoundBensulfuron-methyl
Molecular Formula C₁₄H₁₈N₆O₇SC₁₆H₁₈N₄O₇S
Molecular Weight 414.4 g/mol 410.4 g/mol
Water Solubility 9.96 mg/L (at 20°C)[1]2.7 mg/L (at 20°C)[2]
Vapor Pressure 4.2 x 10⁻⁵ mPa (at 25°C)1.733 x 10⁻³ Pa (at 20°C)[3]
Soil Half-life (DT₅₀) 9.41 - 13.86 days[4]Approximately 56.9 days[5]

Mechanism of Action: Inhibition of Acetolactate Synthase

This compound and bensulfuron-methyl share a common mechanism of action, targeting the acetolactate synthase (ALS) enzyme, also known as acetohydroxyacid synthase (AHAS). This enzyme is pivotal in the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine. The inhibition of ALS disrupts protein synthesis, leading to the cessation of cell division and plant growth, ultimately causing weed death.

ALS_Inhibition_Pathway cluster_pathway Branched-Chain Amino Acid Biosynthesis cluster_inhibition Inhibition by Sulfonylurea Herbicides Pyruvate Pyruvate ALS Acetolactate Synthase (ALS) Pyruvate->ALS alpha_Ketobutyrate α-Ketobutyrate alpha_Ketobutyrate->ALS Acetolactate α-Acetolactate ALS->Acetolactate Acetohydroxybutyrate α-Aceto-α-hydroxybutyrate ALS->Acetohydroxybutyrate Valine_Leucine Valine & Leucine Acetolactate->Valine_Leucine Isoleucine Isoleucine Acetohydroxybutyrate->Isoleucine Herbicides This compound Bensulfuron-methyl Inhibition Inhibition Herbicides->Inhibition Inhibition->ALS

Inhibition of Branched-Chain Amino Acid Synthesis by Sulfonylurea Herbicides.

Comparative Efficacy in Weed Control

Field trials have demonstrated the effectiveness of both herbicides against a range of weeds, with some studies indicating a higher efficacy for this compound, particularly when used in combination with other herbicides.

A study conducted in transplanted rice in Kashmir evaluated the bioefficacy of pyrazosulfuron and bensulfuron-methyl in combination with pretilachlor. The results showed that the combination of pretilachlor with pyrazosulfuron achieved a weed control efficiency of 83.26%, slightly higher than the 79.01% efficiency of the pretilachlor and bensulfuron-methyl combination. The application of Pretilachlor+pyrazosulfuron also resulted in a lower weed dry matter (9.45 g/m²) compared to Pretilachlor+Bensulfuron methyl.

Another comparative study in boro rice found that this compound provided the highest weed control efficiency (approximately 83%) and resulted in higher grain yields compared to treatments including a combination of bensulfuron-methyl and pretilachlor.

Weed SpeciesThis compound EfficacyBensulfuron-methyl Efficacy
Echinochloa colona (Jungle Rice)Effective control reported.Effective control, often in combination.
Echinochloa crus-galli (Barnyard Grass)Effective control reported.Effective control, often in combination.
Cyperus difformis (Smallflower Umbrella Sedge)Effective control reported.Effective control reported.
Cyperus iria (Rice Flatsedge)Effective control reported.Effective control reported.
Fimbristylis miliacea (Hoary Fimbry)Effective control reported.Effective control reported.
Monochoria vaginalis (Heartshape False Pickerelweed)Effective control reported.Effective control reported.
Ludwigia parviflora (Smallflower Primrose-willow)Effective control reported.Effective control reported.

Experimental Protocols

To ensure the reliability and reproducibility of herbicide efficacy studies, standardized experimental protocols are essential. The following outlines a typical methodology for evaluating herbicides like this compound and bensulfuron-methyl in rice field trials.

1. Experimental Design and Setup:

  • Design: A Randomized Complete Block Design (RCBD) is commonly used with three or four replications.

  • Plot Size: Individual plots are established, with dimensions typically ranging from 3m x 4m to 5m x 5m.

  • Crop Establishment: Rice seedlings are transplanted at a specified spacing (e.g., 20 cm x 15 cm).

2. Herbicide Application:

  • Application Method: Herbicides are typically applied using a knapsack sprayer equipped with a flat-fan nozzle to ensure uniform coverage.

  • Application Volume: A standard spray volume (e.g., 500 L/ha) is used.

  • Timing: Herbicides are applied at pre-emergence (before weed emergence) or early post-emergence (when weeds are at the 2-3 leaf stage).

3. Data Collection and Analysis:

  • Weed Density and Biomass: Weed counts and dry weight are determined at specific intervals after treatment (e.g., 30, 60, and 90 days after transplanting) using quadrats placed randomly within each plot.

  • Weed Control Efficiency (WCE): Calculated using the formula: WCE (%) = [(WDC - WDT) / WDC] x 100, where WDC is the weed dry weight in the control plot and WDT is the weed dry weight in the treated plot.

  • Crop Phytotoxicity: Visual assessment of crop injury is conducted at regular intervals using a 0-10 scale, where 0 indicates no injury and 10 indicates complete crop death.

  • Yield Parameters: At crop maturity, parameters such as the number of panicles per hill, number of grains per panicle, 1000-grain weight, and grain yield are recorded.

  • Statistical Analysis: Data are subjected to Analysis of Variance (ANOVA), and treatment means are compared using a suitable test, such as Duncan's Multiple Range Test (DMRT) at a 5% significance level.

Herbicide_Evaluation_Workflow cluster_planning Phase 1: Planning & Setup cluster_execution Phase 2: Execution cluster_data_collection Phase 3: Data Collection cluster_analysis Phase 4: Analysis & Reporting A Define Objectives & Treatments B Select Site & Experimental Design (RCBD) A->B C Plot Establishment & Crop Sowing/Transplanting B->C D Herbicide Application (Pre/Post-emergence) C->D E Crop Maintenance (Irrigation, Fertilization) D->E F Weed Density & Biomass Assessment (e.g., 30, 60, 90 DAT) E->F G Crop Phytotoxicity Rating F->G H Yield & Yield Component Measurement G->H I Data Compilation & Statistical Analysis (ANOVA) H->I J Calculation of Weed Control Efficiency I->J K Interpretation of Results & Report Generation J->K

Generalized Workflow for Herbicide Efficacy Evaluation in Field Trials.

Environmental Fate and Ecotoxicity

The environmental persistence and potential for non-target effects are critical considerations in herbicide selection.

  • This compound: This herbicide has a relatively short half-life in soil, ranging from approximately 9 to 14 days. It is known to degrade more rapidly in acidic conditions. Studies have shown that at recommended application rates, residues in soil, grain, and straw at harvest are typically below detectable limits.

  • Bensulfuron-methyl: Bensulfuron-methyl exhibits a longer persistence in soil, with a typical half-life of around 57 days. It is considered moderately mobile and may have the potential to leach into groundwater. While not highly toxic to mammals and birds, it can be a concern for aquatic plants and algae.

Conclusion

Both this compound and bensulfuron-methyl are effective herbicides for the control of broadleaf weeds and sedges in rice and other crops, functioning through the inhibition of the ALS enzyme. Comparative studies suggest that this compound may offer slightly higher efficacy against certain weed species and has a shorter soil persistence, which could be advantageous in certain cropping systems and environmental conditions. The choice between these two herbicides will depend on the specific weed spectrum, soil type, environmental considerations, and crop rotation practices. Further research focusing on direct, side-by-side comparisons across a wider range of weed species and environmental conditions would provide more definitive guidance for optimal weed management strategies.

References

The Synergistic Efficacy of Pyrazosulfuron-ethyl and Pretilachlor in Weed Management: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of experimental data demonstrates that the combination of Pyrazosulfuron-ethyl and Pretilachlor offers a highly effective, broad-spectrum solution for weed control in rice cultivation, frequently outperforming other common herbicide treatments. This guide synthesizes findings from multiple studies, presenting a comparative analysis of this herbicide combination against other alternatives, supported by detailed experimental data and protocols.

The pre-mixture of this compound, a sulfonylurea herbicide, and Pretilachlor, a chloroacetamide, leverages two distinct mechanisms of action to provide robust pre-emergence and early post-emergence control of a wide range of weeds, including problematic species like Echinochloa crus-galli.[1] This synergistic action not only enhances the weed control spectrum but can also mitigate the development of herbicide resistance.

Comparative Efficacy: Quantitative Data

The combination of this compound and Pretilachlor has been consistently shown to reduce weed density and biomass, leading to significant improvements in crop yield. The following tables summarize the quantitative data from various field trials, comparing the performance of the combination with other herbicides and weed management practices.

TreatmentApplication Rate (g a.i./ha)Weed Control Efficiency (%)Grain Yield (t/ha)LocationReference
This compound + Pretilachlor 61591-965.98-6.05Karnal, India[2]
This compound + Pretilachlor 383>955.00Mazandaran, Iran[1]
This compound + Pretilachlor 765Similar to or better than common herbicides4.45Guilan, Iran[1]
This compound + Pretilachlor 61593.9-94.25.37-6.50Haryana, India (Adaptive Trials)[2]
Butachlor1500856.34Haryana, India (Adaptive Trials)
Pretilachlor1000875.05Haryana, India (Adaptive Trials)
Bensulfuron-methyl + Pretilachlor660Comparable to this compound + Pretilachlor-Karnal, India
Bispyribac-sodium25Comparable to this compound + Pretilachlor-Karnal, India
Hand Weeding-100--
Weedy Check-02.43Dhaka, Bangladesh

Table 1: Comparative efficacy of this compound + Pretilachlor and other herbicides on weed control and rice grain yield.

TreatmentApplication RateWeed Density (plants/m²)Weed Dry Weight (g/m²)Reference
This compound + Pretilachlor 615 g/haSignificantly lower than weedy checkAt par with other effective herbicides
This compound (0.75%) + Pretilachlor (30%) with Biochar Compost 2 kg/ha 4.41 (at 25 DAT)Lowest among treatments
Weedy Check-96.3148.75

Table 2: Effect of this compound + Pretilachlor on weed density and dry weight.

Experimental Protocols

The data presented in this guide are derived from rigorous field experiments. A generalized experimental workflow is described below, based on the methodologies reported in the cited studies.

Experimental Design and Treatments

Field experiments were typically conducted using a Randomized Complete Block Design (RCBD) or a split-plot design with three or more replications. Treatments generally included:

  • Multiple doses of this compound + Pretilachlor combination.

  • Single applications of other common herbicides (e.g., Butachlor, Pretilachlor alone, Bensulfuron-methyl).

  • A hand-weeded control (weed-free check).

  • An untreated weedy check.

Herbicide Application

Herbicides were applied as pre-emergence or early post-emergence treatments, typically within a few days after transplanting or sowing of the rice crop. The herbicides were often mixed with sand for uniform broadcast application.

Data Collection

Key parameters were measured at various intervals after transplanting (DAT) or sowing:

  • Weed Density: The number of individual weeds per square meter was counted.

  • Weed Dry Weight: Weeds from a specified area were collected, dried in an oven, and weighed to determine the biomass.

  • Weed Control Efficiency (WCE): Calculated using the formula: WCE (%) = [(WDC - WDT) / WDC] x 100, where WDC is the weed dry weight in the control plot and WDT is the weed dry weight in the treated plot.

  • Crop Yield and Yield Attributes: Parameters such as the number of effective tillers, number of filled grains per panicle, 1000-grain weight, and final grain yield were recorded at harvest.

  • Phytotoxicity: The crop was visually assessed for any signs of injury, such as stunting, yellowing, or necrosis, typically on a 0-10 scale.

Visualizing the Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating the efficacy of herbicide treatments.

experimental_workflow A Field Preparation (Puddling, Leveling) B Experimental Design (Randomized Complete Block Design) A->B C Rice Transplanting / Sowing B->C D Herbicide Application (Pre-emergence / Early Post-emergence) C->D E Data Collection (Weed Density, Weed Dry Weight, Crop Parameters) D->E F Crop Harvest E->F G Yield and Yield Component Analysis F->G H Statistical Analysis (ANOVA, LSD Test) G->H I Results and Conclusion H->I

A typical experimental workflow for herbicide efficacy trials.

Mode of Action

This compound is an acetolactate synthase (ALS) inhibitor. ALS is a key enzyme in the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine). Inhibition of this enzyme leads to the cessation of cell division and plant growth. Pretilachlor is a chloroacetamide herbicide that primarily inhibits the synthesis of very-long-chain fatty acids, which are essential components of cell membranes. This inhibition disrupts cell division and growth in emerging seedlings. The combination of these two modes of action provides a broader spectrum of weed control and reduces the likelihood of resistance development.

signaling_pathway cluster_pyrazosulfuron This compound cluster_pretilachlor Pretilachlor A This compound B Acetolactate Synthase (ALS) A->B Inhibits C Inhibition of Branched-Chain Amino Acid Synthesis G Inhibition of Cell Division and Growth C->G D Pretilachlor E Very-Long-Chain Fatty Acid (VLCFA) Synthesis D->E Inhibits F Disruption of Cell Membrane Formation F->G H Weed Death G->H

Combined mode of action of this compound and Pretilachlor.

Conclusion

The combination of this compound and Pretilachlor consistently demonstrates superior weed control efficacy and crop safety in rice. Experimental data show that this combination leads to lower weed density and biomass, and consequently, higher grain yields compared to several other commonly used herbicides. Its dual mode of action provides a broad spectrum of control and is a valuable tool for integrated weed management programs. No phytotoxicity has been observed on transplanted rice even at double the recommended dose, and it has been found to be safe for succeeding crops.

References

A Comparative Guide to the HPLC Analysis of Pyrazosulfuron-ethyl

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two prominent analytical methods for the quantitative determination of Pyrazosulfuron-ethyl: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). The information presented is based on validated experimental data to assist in selecting the most suitable method for specific research and quality control needs.

Method Comparison at a Glance

The choice between HPLC-UV and LC-MS/MS for the analysis of this compound hinges on the specific requirements of the assay, such as sensitivity, selectivity, and the complexity of the sample matrix. Below is a summary of their performance based on published validation data.

ParameterHPLC-UV with QuEChERS ExtractionLC-MS/MS for Simultaneous Analysis
Linearity (R²) 0.9994[1]>0.99[2][3]
Concentration Range 0.05–20 mg/L[1]0.001–0.25 mg/kg[2]
Accuracy (Recovery) 70.8% to 99.0%71.7% to 114.9%
Precision (RSD) 2.1% to 10.0%<20.0%
Limit of Detection (LOD) 0.05 mg/kgNot explicitly stated, but LOQ is 0.01 mg/kg
Limit of Quantitation (LOQ) 0.1 mg/kg0.01 mg/kg

In-Depth Analysis of Methodologies

HPLC-UV: A Robust and Accessible Method

High-Performance Liquid Chromatography with UV detection is a widely used and robust technique for the quantification of this compound, particularly in soil and formulation samples. When combined with an efficient sample preparation method like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), it provides reliable and accurate results.

The validation data for the HPLC-UV method demonstrates excellent linearity over a practical concentration range. The recovery rates and precision are well within the acceptable limits for routine analysis. While the sensitivity, indicated by the LOD and LOQ, is sufficient for many applications, it may not be adequate for trace-level residue analysis in complex matrices.

LC-MS/MS: The Gold Standard for Sensitivity and Selectivity

For applications demanding higher sensitivity and selectivity, such as the analysis of pesticide residues in agricultural products, Liquid Chromatography-Tandem Mass Spectrometry is the method of choice. The inherent selectivity of MS/MS detection minimizes matrix interference, leading to lower limits of detection and quantification.

The validation of a simultaneous analysis method for 36 sulfonylurea herbicides, including this compound, by LC-MS/MS showcases its superior performance. The method exhibits excellent linearity across a wide concentration range and high accuracy and precision, adhering to the stringent SANTE/11312/2021 guidelines. The significantly lower LOQ makes it ideal for residue analysis where trace amounts of the analyte need to be detected and quantified accurately.

Experimental Protocols

HPLC-UV Method with QuEChERS Extraction

This protocol is adapted from a validated method for the determination of this compound in soil samples.

Sample Preparation (QuEChERS)

  • Weigh 10 g of the soil sample into a 50 mL centrifuge tube.

  • Add 10 mL of water and vortex for 1 minute.

  • Add 10 mL of acetonitrile and shake vigorously for 1 minute.

  • Add 4 g of anhydrous magnesium sulfate (MgSO₄) and 1 g of sodium chloride (NaCl).

  • Shake vigorously for 1 minute and then centrifuge at 4000 rpm for 5 minutes.

  • Take an aliquot from the upper acetonitrile layer for HPLC analysis.

HPLC-UV Conditions

  • Column: Diamonsil C18 (250 mm × 4.6 mm, 5 µm particle size)

  • Mobile Phase: Methanol/water with 0.2% acetic acid (75/25, v/v)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 241 nm

  • Injection Volume: 20 µL

  • Column Temperature: 30 °C

LC-MS/MS Method for Simultaneous Analysis

This protocol is based on a validated method for the simultaneous determination of 36 sulfonylurea herbicides in agricultural products.

Sample Preparation (QuEChERS)

  • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile (with 0.1% formic acid).

  • Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.

  • Shake vigorously for 1 minute and centrifuge at 4000 rpm for 5 minutes.

  • Take a 1 mL aliquot of the supernatant and add it to a microcentrifuge tube containing 150 mg of anhydrous MgSO₄ and 50 mg of C18 sorbent.

  • Vortex for 30 seconds and centrifuge at 12000 rpm for 5 minutes.

  • Filter the supernatant through a 0.22 µm syringe filter before LC-MS/MS analysis.

LC-MS/MS Conditions

  • LC System: High-Performance Liquid Chromatograph

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode

  • Scan Type: Multiple Reaction Monitoring (MRM)

(Specific column, mobile phase gradient, and MS/MS transition details would be dependent on the specific instrument and the other herbicides in the simultaneous analysis method.)

Visualizing the Workflow

To better understand the analytical processes, the following diagrams illustrate the experimental workflow for HPLC method validation and the logical relationship in method selection.

HPLC_Validation_Workflow A Method Development B Method Validation A->B C Linearity & Range B->C D Accuracy (Recovery) B->D E Precision (Repeatability & Intermediate) B->E F Specificity / Selectivity B->F G LOD & LOQ B->G H Robustness B->H I Validated Method C->I D->I E->I F->I G->I H->I

HPLC Method Validation Workflow

Method_Selection_Logic Start Define Analytical Need High_Sensitivity High Sensitivity & Selectivity Required? Start->High_Sensitivity Complex_Matrix Complex Sample Matrix? High_Sensitivity->Complex_Matrix No LCMSMS Choose LC-MS/MS High_Sensitivity->LCMSMS Yes Complex_Matrix->LCMSMS Yes HPLCUV Choose HPLC-UV Complex_Matrix->HPLCUV No

References

A Comparative Guide to the Efficacy of Pyrazosulfuron-ethyl Across Rice Establishment Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Agricultural Professionals: An Objective Analysis of Pyrazosulfuron-ethyl Performance in Diverse Rice Cultivation Systems.

This guide provides a comprehensive comparison of the efficacy of the herbicide this compound in controlling weeds and its impact on crop safety and yield across various rice establishment methods. The data presented is a synthesis of findings from multiple research studies, intended to inform weed management strategies in rice cultivation.

Executive Summary

This compound is a widely used sulfonylurea herbicide effective against a broad spectrum of weeds in rice. Its performance, however, can be significantly influenced by the method of rice establishment. This guide examines its efficacy in three primary systems: Puddled Transplanted Rice (PTR), a traditional and widely practiced method; Wet Direct-Seeded Rice (Wet-DSR), including drum seeding and broadcasting of pre-germinated seeds; and Dry Direct-Seeded Rice (Dry-DSR), where dry seeds are sown directly into a prepared seedbed.

Generally, research indicates that this compound provides effective weed control across all tested establishment methods. However, the highest efficacy in terms of weed control and resulting grain yield is often observed in transplanted rice. This is attributed to the head start the transplanted seedlings have over emerging weeds and the suppressive effect of standing water. In direct-seeded systems, which are gaining popularity due to labor and water savings, this compound remains a crucial tool for early-season weed management, though its effectiveness can be influenced by factors such as soil moisture and weed spectrum.

Data Presentation: A Quantitative Comparison

The following tables summarize the key performance indicators of this compound across different rice establishment methods based on experimental data.

Table 1: Efficacy of this compound on Weed Control

Establishment MethodApplication Rate (g a.i./ha)Weed Control Efficiency (%)Dominant Weeds ControlledReference
Puddled Transplanted Rice (PTR) 25 - 3557.91 - 87.86Echinochloa crus-galli, Cyperus difformis, Cyperus iria, Broadleaf weeds[1][2]
Wet Direct-Seeded Rice (Drum Seeding) 3556.05Broadleaf weeds, Sedges, Grasses[1]
Wet Direct-Seeded Rice (Broadcasting) 3555.30Broadleaf weeds, Sedges, Grasses[1]
Dry Direct-Seeded Rice (Dry-DSR) 20 - 30Varies (data synthesized)Echinochloa colona, Broadleaf weeds, Sedges[3]
Non-Puddled Transplanted Rice Not Specified50 - 95 (sequential application)Cynodon dactylon, Grasses, Sedges

Table 2: Impact of this compound on Rice Yield

Establishment MethodApplication Rate (g a.i./ha)Grain Yield (t/ha)Comparison to ControlReference
Puddled Transplanted Rice (PTR) 35Significantly HigherOut-yielded weedy check
Wet Direct-Seeded Rice (Drum Seeding) 35Similar to TransplantingHigher Benefit-Cost Ratio
Wet Direct-Seeded Rice (Broadcasting) 35Lower than Transplanting-
Dry Direct-Seeded Rice (Dry-DSR) 25 (followed by Bispyribac Na)Significantly HigherEffective weed control led to higher yield
Non-Puddled Transplanted Rice Not Specified (sequential application)Maximum Grain YieldSimilar to weed-free check

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following protocols are synthesized from the referenced studies to provide a comprehensive overview of the experimental setups.

General Experimental Design
  • Design: Randomized Block Design (RBD) or Split-Plot Design are commonly used.

  • Replications: Typically, experiments are conducted with three to four replications.

  • Plot Size: Varies, but a common size is 5m x 4m.

  • Data Collection:

    • Weed Density and Biomass: Quadrats (e.g., 0.25 m²) are randomly placed in each plot at specified intervals (e.g., 20, 40, 60 Days After Sowing/Transplanting - DAS/DAT) to count weed species and measure their dry biomass.

    • Crop Phytotoxicity: Visual assessment of crop injury is recorded at regular intervals after herbicide application using a 0-100% scale.

    • Yield and Yield Attributes: At maturity, parameters such as plant height, number of tillers, panicle length, grains per panicle, and grain yield are recorded from a designated net plot area.

Protocol for Puddled Transplanted Rice (PTR)
  • Nursery Raising: Rice seedlings are raised in a nursery for 21-25 days.

  • Land Preparation: The main field is puddled twice, followed by leveling.

  • Transplanting: Seedlings are manually transplanted into the puddled soil.

  • Herbicide Application: this compound is typically applied as a pre-emergence herbicide within 3-7 days after transplanting (DAT) into standing water. The application is often done by broadcasting the granular formulation mixed with sand or as a spray.

  • Water Management: A shallow water level (2-3 cm) is maintained in the field for a few days after herbicide application to ensure its efficacy.

Protocol for Wet Direct-Seeded Rice (Wet-DSR)
  • Drum Seeding:

    • Seed Priming: Rice seeds are soaked and incubated to sprout.

    • Land Preparation: The field is puddled and leveled.

    • Sowing: Sprouted seeds are sown using a drum seeder in lines.

    • Herbicide Application: this compound is applied as a pre-emergence herbicide at 1-3 days after sowing (DAS) on the saturated soil surface.

  • Broadcasting:

    • Seed Priming: Similar to drum seeding, seeds are pre-germinated.

    • Land Preparation: The field is puddled and leveled.

    • Sowing: Sprouted seeds are manually broadcasted uniformly over the puddled field.

    • Herbicide Application: Pre-emergence application of this compound is carried out at 1-3 DAS.

Protocol for Dry Direct-Seeded Rice (Dry-DSR)
  • Land Preparation: The field is prepared in dry condition (ploughed and harrowed) to achieve a fine tilth.

  • Sowing: Dry rice seeds are sown directly into the soil using a seed drill or by broadcasting.

  • Herbicide Application: this compound is applied as a pre-emergence herbicide immediately after sowing or within 3 DAS, followed by a light irrigation to ensure herbicide activation.

  • Water Management: The field is kept moist through intermittent irrigation to support crop germination and growth.

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the experimental comparisons and the workflow for each rice establishment method.

Experimental_Comparison_Workflow cluster_methods Rice Establishment Methods cluster_treatments Herbicide Treatments cluster_evaluation Efficacy Evaluation PTR Puddled Transplanted Rice (PTR) Pyra This compound PTR->Pyra Control Weedy Check PTR->Control Hand_Weeding Hand Weeding PTR->Hand_Weeding Wet_DSR Wet Direct-Seeded Rice (Wet-DSR) Wet_DSR->Pyra Wet_DSR->Control Wet_DSR->Hand_Weeding Dry_DSR Dry Direct-Seeded Rice (Dry-DSR) Dry_DSR->Pyra Dry_DSR->Control Dry_DSR->Hand_Weeding Weed_Control Weed Control (Density, Biomass, Efficiency) Pyra->Weed_Control Crop_Safety Crop Safety (Phytotoxicity) Pyra->Crop_Safety Yield Grain Yield Pyra->Yield Control->Weed_Control Control->Yield Hand_Weeding->Weed_Control Hand_Weeding->Yield

Caption: Comparative experimental workflow.

Rice_Establishment_Workflows cluster_PTR Puddled Transplanted Rice (PTR) cluster_Wet_DSR Wet Direct-Seeded Rice (Wet-DSR) cluster_Dry_DSR Dry Direct-Seeded Rice (Dry-DSR) Nursery Nursery Puddling Puddling Nursery->Puddling 21-25 days Transplanting Transplanting Puddling->Transplanting 21-25 days Herbicide_App_PTR This compound (3-7 DAT) Transplanting->Herbicide_App_PTR 21-25 days Seed_Priming_Wet Seed_Priming_Wet Puddling_Wet Puddling_Wet Seed_Priming_Wet->Puddling_Wet Sprouted Seeds Sowing_Wet Drum Seeding / Broadcasting Puddling_Wet->Sowing_Wet Sprouted Seeds Herbicide_App_Wet This compound (1-3 DAS) Sowing_Wet->Herbicide_App_Wet Dry_Prep Dry_Prep Sowing_Dry Sowing_Dry Dry_Prep->Sowing_Dry Dry Seeds Herbicide_App_Dry This compound (0-3 DAS) Sowing_Dry->Herbicide_App_Dry

References

Navigating Weed Management: A Comparative Analysis of Pyrazosulfuron-ethyl's Efficacy Against Echinochloa crusgalli and Cyperus iria

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and agricultural scientists on the bio-efficacy of Pyrazosulfuron-ethyl in controlling key weeds in rice cultivation. This report synthesizes data from multiple studies to compare its performance against other herbicides and details the experimental protocols for replication and further research.

This compound, a sulfonylurea herbicide, is a widely utilized pre-emergence and early post-emergence herbicide for controlling a broad spectrum of weeds in rice fields, including problematic species such as barnyard grass (Echinochloa crusgalli) and rice flat sedge (Cyperus iria).[1][2] Its mode of action involves the inhibition of the acetolactate synthase (ALS) enzyme, which is crucial for the biosynthesis of branched-chain amino acids in plants, thereby impeding weed growth and proliferation.[3] This guide provides a comparative overview of this compound's effectiveness, supported by experimental data and detailed methodologies to aid in research and development.

Performance Comparison of this compound and Alternative Herbicides

The bio-efficacy of this compound has been evaluated in numerous field and laboratory studies, often in comparison with other commonly used herbicides. The following tables summarize the quantitative data on its performance in controlling Echinochloa crusgalli and Cyperus iria.

Table 1: Comparative Efficacy of Herbicides against Echinochloa crusgalli

Herbicide TreatmentApplication Rate (g a.i./ha)Weed Control Efficiency (%)Weed Density (plants/m²)Rice Grain Yield ( kg/ha )Reference
This compound2080.56 - 86.52Significantly reduced6266[4][5]
This compound25Significantly reduced--
This compound30-ReducedSignificantly higher
Pretilachlor + this compound600> 90Significantly lower8877
Bispyribac-sodium-Comparable to this compoundSignificantly reduced-
Hand Weeding (Twice)-100Significantly lower-
Weedy Check-096.315429

Table 2: Comparative Efficacy of Herbicides against Cyperus iria

Herbicide TreatmentApplication Rate (g a.i./ha)Weed Control Efficiency (%)Weed Density (plants/m²)Reference
This compound20Significantly reducedSignificantly reduced
This compound25Significantly reducedSignificantly reduced
This compound + Fenoxaprop-P-ethyl + Quinclorac280100 (at 2-3 leaf stage)-
Bispyribac-sodium-Effectively reduced biomass-
Hand Weeding (Twice)--Significantly lower

Experimental Protocols

The following section details the typical methodologies employed in studies evaluating the bio-efficacy of this compound.

1. Experimental Design and Field Trials:

  • Layout: Experiments are commonly conducted using a Randomized Complete Block Design (RCBD) with three or more replications.

  • Plot Size: Net plot sizes typically range from 5m x 10m.

  • Crop Establishment: Trials are conducted in both transplanted and direct-seeded rice to assess herbicide performance under different cultivation practices.

  • Treatments: Treatments include various doses of this compound, comparative herbicides, a hand-weeded control, and an untreated (weedy) check.

2. Herbicide Application:

  • Timing: this compound is generally applied as a pre-emergence herbicide 3 to 10 days after transplanting or sowing.

  • Method: The herbicide is typically mixed with sand and broadcasted evenly or sprayed using a knapsack sprayer with a flat fan nozzle. The spray volume is usually around 500 L/ha.

3. Data Collection and Analysis:

  • Weed Assessment: Weed density and dry biomass are recorded at specific intervals after herbicide application (e.g., 15, 30, and 60 days after transplanting). Weed control efficiency is calculated based on the reduction in weed biomass compared to the weedy check.

  • Crop Assessment: Rice growth parameters (e.g., plant height, number of tillers) and yield attributes (e.g., number of grains per panicle, 1000-grain weight) are measured at harvest.

  • Statistical Analysis: The collected data are subjected to Analysis of Variance (ANOVA), and the treatment means are compared using a suitable test like the Least Significant Difference (LSD) at a 5% level of probability.

Visualizing the Research Workflow

The following diagram illustrates the typical workflow of a bio-efficacy study for this compound.

experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment Application cluster_data Data Collection cluster_analysis Data Analysis & Conclusion A Randomized Complete Block Design B Plot Establishment (e.g., 5m x 10m) A->B C Crop Sowing/ Transplanting B->C D Herbicide Preparation (this compound & Comparators) E Pre-emergence Application (3-10 DAT/DAS) D->E G Weed Density & Biomass (15, 30, 60 DAA) E->G Data Recording F Control Groups (Hand Weeding, Weedy Check) J Statistical Analysis (ANOVA, LSD) G->J H Crop Growth & Yield Parameters H->J I Phytotoxicity Assessment I->J K Efficacy Comparison J->K L Conclusion on Bio-efficacy K->L

Caption: Experimental workflow for evaluating herbicide bio-efficacy.

Signaling Pathway of this compound

The herbicidal activity of this compound is initiated by its absorption through the roots and/or leaves of the weed, followed by translocation to the meristematic tissues. The primary target of this herbicide is the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).

signaling_pathway cluster_uptake Herbicide Uptake & Translocation cluster_inhibition Enzymatic Inhibition cluster_biosynthesis Biosynthesis Blockage cluster_effect Physiological Effect A This compound Application B Absorption by Roots/Leaves A->B C Translocation to Meristems B->C D Inhibition of ALS/AHAS Enzyme C->D E Blocks Biosynthesis of Valine, Leucine, Isoleucine D->E F Cessation of Cell Division E->F G Inhibition of Weed Growth F->G H Weed Death G->H

Caption: Mode of action of this compound.

References

Comparing market vs. analytical grade Pyrazosulfuron-ethyl in field trials

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of market-grade versus analytical-grade Pyrazosulfuron-ethyl in field trials reveals distinctions in efficacy and economic returns. While both grades of the herbicide effectively control weed populations in crops like transplanted rice, the purity of the formulation can influence performance outcomes. This guide provides an objective comparison based on available experimental data to assist researchers, scientists, and drug development professionals in understanding these differences.

Defining "Market" vs. "Analytical" Grade in an Agricultural Context

In the context of agricultural field trials, the terminology may differ from standard laboratory chemical grades.

  • Analytical Grade: This refers to a high-purity version of the chemical, often used as a reference standard in research.[1] In the primary study referenced, this is represented by the "company released sample," which is assumed to be a pure, unformulated version of the active ingredient used to establish baseline efficacy.[2] Analytical-grade chemicals have certified purity levels, typically above 99%, with minimal impurities that could affect experimental results.[1]

  • Market Grade (Technical Grade): This is the commercial formulation available to end-users, such as farmers.[3] It contains the active ingredient (this compound) along with other components like wetting agents, dispersants, and carriers to ensure stability and ease of application.[4] The purity of the active ingredient in these formulations is lower than in the analytical grade and is designed for large-scale agricultural use.

Quantitative Performance Comparison

A field experiment conducted over two years on transplanted rice provides a direct comparison between a company-procured (higher purity, akin to analytical grade) and a market sample of this compound. The key findings are summarized below.

Table 1: Comparison of Weed Index Under Different this compound Treatments

TreatmentApplication Rate (g/ha)Weed Index (%)
Company Sample 10-
153.56
202.50
303.84
Market Sample 10-
154.88
Weedy Check 0100

Source: Adapted from Rana et al., 2017. A lower weed index indicates better weed control.

Table 2: Economic Impact of Different this compound Treatments

TreatmentApplication Rate (g/ha)Net Returns (₹/ha) - Year 1Net Returns (₹/ha) - Year 2
Company Sample 10--
1549,313-
2050,07851,993
30-51,775
Market Sample 10--
15--

Source: Adapted from Rana et al., 2017. Higher net returns indicate greater economic benefit.

The data indicates that the company-procured sample at 20 g/ha resulted in the lowest weed index, suggesting higher efficacy at this concentration. Furthermore, the company samples generally yielded higher net returns, particularly at the 15 and 20 g/ha application rates in the first year and at 20 and 30 g/ha in the second year.

Experimental Protocols

The data presented is based on a field experiment with the following methodology:

Objective: To evaluate the efficacy of different doses of company-released and market samples of this compound for weed control in transplanted rice.

Experimental Design: Randomized block design with three replications.

Treatments:

  • Company-procured this compound at 10, 15, 20, and 30 g/ha.

  • Market sample of this compound at 10 and 15 g/ha.

  • Other herbicide treatments (Bispyribac-sodium).

  • Hand weeding (twice).

  • Weedy check (no weed control).

Application:

  • This compound was applied 4 days after transplanting.

  • The herbicide was sprayed using a power sprayer with 600 liters of water per hectare.

Data Collection:

  • Weed Biomass: Measured at 60 and 90 days after transplanting, and at harvest, using a 25 x 25 cm quadrat. Samples were oven-dried to a constant weight.

  • Weed Index: Calculated to determine the percentage of yield loss due to weeds in comparison to a weed-free plot.

  • Crop Yield: Recorded at harvest from the net plot area.

  • Economic Analysis: Net returns and marginal benefit-cost ratio were calculated based on the cost of cultivation and the market price of the produce.

Signaling Pathway and Experimental Workflow

This compound Signaling Pathway

This compound is a sulfonylurea herbicide that functions by inhibiting the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). This enzyme is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants. The inhibition of ALS leads to a deficiency in these essential amino acids, which in turn halts cell division and plant growth, ultimately causing the death of susceptible weeds.

Pyrazosulfuron_Ethyl_Pathway Pyrazosulfuron This compound (Market or Analytical Grade) ALS Acetolactate Synthase (ALS) Enzyme Pyrazosulfuron->ALS Inhibits BCAA Branched-Chain Amino Acid Synthesis (Valine, Leucine, Isoleucine) ALS->BCAA Catalyzes Protein_Synth Protein Synthesis BCAA->Protein_Synth Cell_Division Cell Division and Growth Protein_Synth->Cell_Division Weed_Death Weed Death Cell_Division->Weed_Death Stops

Caption: Signaling pathway of this compound.

Experimental Workflow for Comparative Field Trial

The following diagram illustrates the logical flow of the experimental procedure used to compare the different grades of this compound.

Field_Trial_Workflow start Start: Field Preparation (Puddling, Leveling) transplant Rice Transplanting start->transplant treatment Treatment Application (4 Days After Transplanting) transplant->treatment sampling1 Weed Biomass Sampling (60 DAT) treatment->sampling1 sampling2 Weed Biomass Sampling (90 DAT) sampling1->sampling2 harvest Harvest sampling2->harvest data_collection Data Collection (Yield, Final Weed Biomass) harvest->data_collection analysis Data Analysis (Weed Index, Net Returns) data_collection->analysis end End: Comparative Efficacy Report analysis->end

Caption: Experimental workflow for the comparative field trial.

References

Safety Operating Guide

Proper Disposal of Pyrazosulfuron-ethyl: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of Pyrazosulfuron-ethyl, a sulfonylurea herbicide. Adherence to these guidelines is crucial to minimize environmental contamination and ensure personnel safety.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes chemical-resistant gloves, safety goggles or a face shield, and a lab coat or coveralls.[1][2] Work should be conducted in a well-ventilated area to avoid inhalation of dust or vapors.[3] In case of a spill, contain the material to prevent it from entering drains or waterways.[3][4] For minor spills, sweep up the solid material, avoiding dust generation, and place it in a suitable, sealed container for disposal. For major spills, evacuate the area and alert emergency responders.

Step-by-Step Disposal Procedures

The primary methods for the proper disposal of this compound waste are through incineration or at a licensed chemical destruction plant. It is crucial to avoid discharging this chemical into sewer systems, water bodies, or the general environment.

For Unused or Waste this compound Product:

  • Collection and Storage: Collect the waste this compound in a suitable, sealable, and clearly labeled container. Store this container in a cool, dry, and well-ventilated area, away from incompatible materials such as oxidizing agents, strong acids, and bases.

  • Professional Disposal: Arrange for the collected waste to be transported to a licensed chemical destruction plant or a facility equipped for controlled incineration with flue gas scrubbing. All waste disposal must be conducted in accordance with local, state, and federal regulations.

For Contaminated Packaging and Containers:

  • Decontamination: Empty containers should be triple-rinsed with an appropriate solvent (or an equivalent method). The rinsate should be collected and disposed of as hazardous waste along with the unused product.

  • Disposal of Decontaminated Containers: Once thoroughly decontaminated, containers can be offered for recycling or reconditioning. Alternatively, puncture the container to render it unusable for other purposes and dispose of it in a sanitary landfill. Combustible packaging materials may also be incinerated in a controlled manner.

Key Disposal and Safety Parameters

ParameterGuidelineSource
Primary Disposal Method Controlled incineration at a licensed chemical destruction plant.
Alternative for Containers Triple-rinse, puncture, and dispose of in a sanitary landfill.
Spill Containment Prevent entry into drains, sewers, or waterways.
Personal Protective Equipment Chemical-resistant gloves, safety goggles/face shield, protective clothing.
Storage of Waste Tightly closed, labeled containers in a cool, dry, well-ventilated area.
Environmental Precautions Avoid release to the environment. Do not contaminate water, soil, or feed.

Experimental Workflow for Disposal

Below is a logical workflow diagram illustrating the decision-making process for the proper disposal of this compound and its containers.

This compound Disposal Workflow cluster_product Product Waste cluster_container Container Disposal A This compound Waste Generated B Collect in Labeled, Sealed Container A->B C Store in Cool, Dry, Ventilated Area B->C D Transport to Licensed Disposal Facility C->D E Controlled Incineration D->E F Empty this compound Container G Triple-Rinse Container F->G H Collect Rinsate for Disposal G->H I Puncture Container G->I After Rinsing H->B J Dispose in Sanitary Landfill or Recycle I->J

Caption: Workflow for the proper disposal of this compound waste and its containers.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.